molecular formula C12H26 B14534153 5-Ethyl-4,4-dimethyloctane CAS No. 62183-70-4

5-Ethyl-4,4-dimethyloctane

Cat. No.: B14534153
CAS No.: 62183-70-4
M. Wt: 170.33 g/mol
InChI Key: BETVNWPSZXTJLK-UHFFFAOYSA-N
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Description

5-Ethyl-4,4-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62183-70-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-4,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-11(8-3)12(4,5)10-7-2/h11H,6-10H2,1-5H3

InChI Key

BETVNWPSZXTJLK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)(C)CCC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Ethyl-4,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the branched alkane, 5-Ethyl-4,4-dimethyloctane. This document is intended to serve as a practical resource, offering detailed experimental protocols and expected analytical data for researchers in organic synthesis and drug development.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a branched alkane, its physical and chemical properties are of interest in various fields, including fuel science, materials science, and as a non-polar solvent or organic building block in synthetic chemistry. This guide outlines a two-step synthesis beginning with a Grignard reaction to form a tertiary alcohol intermediate, followed by a dehydroxylation to yield the final alkane product.

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][3]
CAS Number 62183-70-4[1]
Boiling Point (estimated) 196 °C[4]
Density (estimated) 0.7730 g/cm³[4]
Refractive Index (estimated) 1.4317[4]

Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step route, as illustrated in the workflow diagram below. The first step involves the synthesis of the tertiary alcohol intermediate, 5-ethyl-4,4-dimethyloctan-5-ol, through a Grignard reaction. The second step is the dehydroxylation of this alcohol to the target alkane.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydroxylation A Propylmagnesium bromide (Grignard Reagent) C 5-Ethyl-4,4-dimethyloctan-5-ol (Tertiary Alcohol) A->C B 5-Ethyl-5-methyl-4-octanone (Ketone) B->C D 5-Ethyl-4,4-dimethyloctan-5-ol E This compound (Final Product) D->E Ti-catalyzed deoxygenation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Ethyl-4,4-dimethyloctan-5-ol (Grignard Reaction)

This procedure outlines the synthesis of the tertiary alcohol intermediate via the addition of a propyl Grignard reagent to a suitable ketone.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 5-ethyl-5-methyl-4-octanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by flash column chromatography or distillation under reduced pressure.

Experimental Protocol: Synthesis of this compound (Dehydroxylation)

This protocol is based on a recently developed titanium-catalyzed dehydroxylation of tertiary alcohols.[5][6][7][8][9]

Materials:

  • 5-Ethyl-4,4-dimethyloctan-5-ol

  • Cp*TiCl3 (pentamethylcyclopentadienyl titanium trichloride)

  • Triethylsilane (TES) or Phenylsilane (B129415) (PhSiH3)

  • Zinc powder (Zn)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine 5-ethyl-4,4-dimethyloctan-5-ol, Cp*TiCl3, and zinc powder.

    • Add anhydrous 1,4-dioxane to the flask.

  • Reaction Execution:

    • To the stirred mixture, add triethylsilane or phenylsilane dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

Characterization of this compound

The structural elucidation and confirmation of purity for the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.

G cluster_0 1D NMR cluster_1 2D NMR A 1H NMR G Structural Elucidation A->G B 13C NMR B->G C DEPT C->G D COSY D->G E HSQC E->G F HMBC F->G

Caption: NMR experiments for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of a branched alkane like this compound is expected to show complex signals in the upfield region, typically between 0.7 and 2.0 ppm.[10] Due to the structural complexity, significant signal overlap is anticipated.

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of primary (methyl), secondary (methylene), tertiary (methine), and quaternary carbon environments.

  • 2D NMR: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electron Ionization (EI): In EI-MS, branched alkanes typically exhibit a weak or absent molecular ion peak.[1][11] Fragmentation will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.[1][11]

G A This compound (Molecular Ion) B Fragmentation at Branching Point A->B C Stable Carbocation Fragments B->C

Caption: Fragmentation pathway in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

  • C-H Stretching: Strong absorptions are expected in the range of 2850-3000 cm⁻¹.

  • C-H Bending: Absorptions corresponding to methyl (-CH₃) and methylene (B1212753) (-CH₂) bending are expected around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.

Conclusion

This technical guide has detailed a viable synthetic pathway for this compound and outlined the necessary characterization techniques for its structural confirmation. The provided experimental protocols for the Grignard reaction and the subsequent dehydroxylation offer a practical approach for the synthesis of this and similar branched alkanes. The discussion of the expected spectroscopic data will aid researchers in the analysis and verification of the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the branched alkane, 5-Ethyl-4,4-dimethyloctane. Due to the limited availability of experimentally-derived data for this specific compound, this document combines computational predictions, estimated values from chemical databases, and established principles of organic chemistry. General experimental protocols for determining the key properties of alkanes are also detailed to guide further research.

Chemical Identity

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of an eight-carbon (octane) backbone with two methyl groups at position 4 and an ethyl group at position 5.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[3]
CAS Number 62183-70-4[1][3]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [2][3]
Canonical SMILES CCCC(CC)C(C)(C)CCC[2][3]
InChI Key BETVNWPSZXTJLK-UHFFFAOYSA-N[2][3]

Physical Properties

The physical properties of this compound are primarily determined by its molecular weight and branched structure. The branching reduces the surface area for intermolecular interactions compared to its straight-chain isomer, n-dodecane, which influences properties like boiling point and density. The data presented below are a combination of computed and estimated values.

Table 2: Physical Properties of this compound

PropertyValueSource
Boiling Point 196 °CEstimated[4]
Melting Point -50.8 °CEstimated[4]
Density 0.7730 g/cm³Estimated[4]
Refractive Index 1.4317Estimated[4]
LogP (Octanol-Water Partition Coefficient) 4.639Computed[5]
Exact Mass 170.203 g/mol Computed[2]

Chemical Properties and Reactivity

As a saturated alkane, this compound is generally considered to be chemically inert. Its primary reactions are combustion and free-radical halogenation, which are characteristic of all alkanes.

  • Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.

  • Halogenation: Under UV light, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.

  • Stability: It is stable under normal laboratory conditions and does not react with most acids, bases, or common oxidizing and reducing agents.

Experimental Protocols

4.1. Determination of Boiling Point (Distillation Method)

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure: The sample of this compound is placed in the round-bottom flask with a few boiling chips. The heating mantle is turned on, and the liquid is heated to a gentle boil.

  • Data Collection: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb, and a steady drip rate is observed in the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

4.2. Determination of Density (Pycnometer Method)

  • Apparatus: A pycnometer (a small glass flask of known volume) and an analytical balance are required.

  • Procedure: The empty pycnometer is weighed. It is then filled with the sample liquid, and the exterior is carefully dried. The filled pycnometer is then reweighed. The temperature of the liquid is recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

4.3. Determination of Refractive Index (Abbe Refractometer)

  • Apparatus: An Abbe refractometer is used. The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

  • Procedure: A few drops of the sample are placed on the prism of the refractometer. The prism is closed, and the light source is positioned. The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • Data Collection: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Logical and Workflow Diagrams

As there is no known biological activity or signaling pathways associated with this compound, the following diagrams illustrate a conceptual workflow for its analysis and a classification of its chemical nature.

Figure 1: Conceptual workflow for the analysis of an unknown alkane. sample Alkane Sample (e.g., this compound) gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assessment - Molecular Weight Determination sample->gcms nmr Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C Spectroscopy - Structural Elucidation sample->nmr phys_prop Physical Property Measurement - Boiling Point - Density - Refractive Index sample->phys_prop data_analysis Data Analysis and Structure Confirmation gcms->data_analysis nmr->data_analysis phys_prop->data_analysis report Final Report and Characterization data_analysis->report

Figure 1: Conceptual workflow for analysis.

Figure 2: Chemical classification of this compound. organic Organic Compound hydrocarbon Hydrocarbon organic->hydrocarbon aliphatic Aliphatic hydrocarbon->aliphatic alkane Alkane aliphatic->alkane branched Branched Alkane alkane->branched compound This compound branched->compound

Figure 2: Chemical classification diagram.

References

A Comprehensive Guide to the IUPAC Nomenclature and Structural Isomerism of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the constitutional isomers of dodecane (B42187) (C12H26) and the systematic application of IUPAC (International Union of Pure and Applied Chemistry) nomenclature for their naming. Understanding the precise naming and structural representation of these saturated hydrocarbons is fundamental in various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science, where molecular shape and size play a critical role in determining physical properties and biological activity.

Introduction to Constitutional Isomerism in Alkanes

Constitutional isomers are molecules that share the same molecular formula but have different structural arrangements of their atoms. In the case of alkanes, which have the general formula CnH2n+2, isomerism arises from the various ways carbon atoms can be connected, leading to straight-chain (n-alkanes) or branched-chain structures. The number of possible isomers increases rapidly with the number of carbon atoms. For dodecane (C12H26), there are 355 distinct constitutional isomers.

IUPAC Nomenclature for Branched Alkanes

The IUPAC system provides a set of rules to assign a unique and unambiguous name to every organic compound. For branched alkanes like the isomers of dodecane, the key principles are:

  • Identify the Parent Chain: The longest continuous chain of carbon atoms in the molecule is identified as the parent chain. The base name of the alkane corresponds to the number of carbons in this chain (e.g., 'decane' for a 10-carbon chain).

  • Number the Parent Chain: The parent chain is numbered from the end that gives the substituent groups the lowest possible locants (numbers).

  • Identify and Name Substituents: All groups attached to the parent chain that are not part of it are called substituents. Alkyl groups are named by replacing the '-ane' suffix of the corresponding alkane with '-yl' (e.g., 'methyl' for -CH3, 'ethyl' for -CH2CH3).

  • Alphabetize Substituents: The names of the substituent groups are listed in alphabetical order. Prefixes like 'di-', 'tri-', and 'tetra-', which indicate the number of identical substituents, are not considered for alphabetization.

  • Assemble the Full Name: The complete IUPAC name is written as a single word with locants separated from the substituent names by hyphens and from each other by commas.

Structural Isomers of Dodecane (C12H26)

Due to the large number of isomers (355), it is impractical to list all of them. This guide presents a curated selection of dodecane isomers to illustrate the application of IUPAC nomenclature for varying degrees of branching.

IUPAC NameMolecular FormulaStructure
Dodecane (n-dodecane)C12H26CH3(CH2)10CH3
2-MethylundecaneC12H26CH3CH(CH3)(CH2)8CH3
3-Ethyl-2-methylnonaneC12H26CH3CH(CH3)CH(CH2CH3)(CH2)5CH3
2,2,4,6,6-PentamethylheptaneC12H26(CH3)3CCH2CH(CH3)CH2C(CH3)3
4-PropylnonaneC12H26CH3(CH2)4CH(CH2CH2CH3)(CH2)2CH3
5-(1,1-dimethylethyl)octaneC12H26CH3(CH2)3CH(C(CH3)3)(CH2)2CH3
2,3,4,5,6,7,8,9-OctamethylbutaneC12H26Does not exist as a valid structure
2,2,3,3,4,4-HexamethylhexaneC12H26(CH3)3C-C(CH3)2-CH(CH3)-CH2-CH3
4-tert-Butyl-2-methylheptaneC12H26CH3CH(CH3)CH2CH(C(CH3)3)CH2CH2CH3

Note: The table provides a representative sample of C12H26 isomers to demonstrate IUPAC naming principles.

Visualization of Isomeric Relationships

The following diagrams illustrate the concept of constitutional isomerism and the logical process of applying IUPAC nomenclature.

G C12H26 C12H26 n-Dodecane n-Dodecane C12H26->n-Dodecane Straight Chain Branched Isomers Branched Isomers C12H26->Branched Isomers Branched Chains 2-Methylundecane 2-Methylundecane Branched Isomers->2-Methylundecane 3-Ethyl-2-methylnonane 3-Ethyl-2-methylnonane Branched Isomers->3-Ethyl-2-methylnonane 2,2,4,6,6-Pentamethylheptane 2,2,4,6,6-Pentamethylheptane Branched Isomers->2,2,4,6,6-Pentamethylheptane

Constitutional isomers of Dodecane (C12H26).

G start Molecular Structure find_parent 1. Find the longest continuous carbon chain (Parent Chain) start->find_parent number_chain 2. Number the chain to give substituents the lowest locants find_parent->number_chain identify_sub 3. Identify and name all substituents number_chain->identify_sub alphabetize 4. Alphabetize the substituents (ignore di-, tri-, etc.) identify_sub->alphabetize assemble 5. Assemble the full name alphabetize->assemble

Workflow for IUPAC Naming of Branched Alkanes.

Note on Experimental Protocols

This guide focuses on the theoretical principles of IUPAC nomenclature and structural isomerism. As such, experimental protocols for the synthesis or analysis of these isomers are beyond the scope of this document. The characterization of specific isomers would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, each with its own detailed experimental procedures.

Conclusion

The systematic nomenclature and structural diversity of dodecane isomers are of significant importance in chemical and pharmaceutical sciences. A thorough understanding of the IUPAC rules is essential for unambiguous communication and for correlating molecular structure with chemical and physical properties. The principles outlined in this guide provide a framework for naming any of the 355 isomers of C12H26 and can be extended to other alkanes and organic molecules.

Potential Industrial Applications of 5-Ethyl-4,4-dimethyloctane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific industrial applications and detailed experimental protocols for 5-Ethyl-4,4-dimethyloctane is limited. This document provides a technical guide based on the known properties of structurally similar highly branched alkanes and explores potential applications derived from these characteristics.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. As a member of the branched alkane family, its molecular structure, characterized by a central carbon chain with multiple alkyl substituents, imparts unique physicochemical properties that suggest its potential utility in various industrial sectors. Branched alkanes are known for their importance in the petroleum industry, particularly in fuels, and as specialized solvents and lubricants.[1] This whitepaper will provide an in-depth overview of the potential industrial applications of this compound, drawing parallels with other highly branched C12 alkanes for which more data is available. It will cover its physicochemical properties, potential uses, and generalized experimental protocols for the synthesis of similar compounds.

Physicochemical Properties

The properties of this compound are primarily dictated by its highly branched structure. While specific experimental data for this compound is scarce, we can infer its likely characteristics based on established principles of hydrocarbon chemistry and data for isomeric and structurally related compounds.

Table 1: Estimated Physicochemical Properties of this compound and Related Branched Alkanes

PropertyThis compound (Computed/Estimated)General Properties of Highly Branched C12 AlkanesReference
Molecular Formula C12H26C12H26--INVALID-LINK--
Molecular Weight 170.34 g/mol ~170.34 g/mol --INVALID-LINK--
Boiling Point Estimated to be lower than linear dodecane (B42187) (~216 °C)Generally lower than their linear isomers[2]
Melting Point Expected to be significantly lower than linear dodecane (~ -9.6 °C)Significantly lower, improving low-temperature properties[3]
Density Estimated to be lower than linear dodecane (~0.75 g/cm³)Lower than corresponding n-alkanes[4]
Viscosity Expected to be lower than linear dodecaneGenerally lower, impacting fluid dynamics[5]
Solubility Insoluble in water; Soluble in nonpolar organic solventsInsoluble in water; Soluble in organic solvents[2][6]
Octane (B31449) Rating High (estimated)High, making them excellent fuel components[3]

Potential Industrial Applications

The unique combination of properties of highly branched alkanes like this compound opens up a range of potential industrial applications.

Fuel and Fuel Additives

Highly branched alkanes are prized components of gasoline due to their high octane ratings, which prevent engine knocking.[3] The intricate structure of this compound suggests it would likely exhibit excellent anti-knock properties.

  • High-Octane Gasoline Blending: It could be used as a blending component to increase the octane number of gasoline.

  • Aviation Fuel: Branched alkanes with low freezing points are desirable for aviation fuels.[7]

  • Diesel Fuel Additive: Certain branched alkanes can improve the cold-flow properties of diesel fuel.

Fuel_Applications This compound This compound High Branching High Branching This compound->High Branching High Octane Rating High Octane Rating High Branching->High Octane Rating Low Freezing Point Low Freezing Point High Branching->Low Freezing Point Gasoline Gasoline High Octane Rating->Gasoline Aviation Fuel Aviation Fuel Low Freezing Point->Aviation Fuel

Caption: Potential Fuel Applications of this compound.

Lubricants and Metalworking Fluids

The low viscosity and good thermal stability of branched alkanes make them suitable for use in lubricants and metalworking fluids.[3][8]

  • Base Oil for Synthetic Lubricants: Its structure could provide a stable and efficient base for formulating high-performance lubricants.

  • Metalworking Fluids: In operations like cutting and grinding, it could serve as a coolant and lubricant, reducing friction and wear.[9]

Solvents

Due to their nonpolar nature and low reactivity, alkanes are excellent solvents for nonpolar substances.[2][6]

  • Industrial Cleaning: It could be used as a precision cleaning solvent for removing oils and greases from metal parts.

  • Reaction Medium: Its inertness makes it a suitable medium for chemical reactions involving nonpolar reagents.

Solvent_Applications This compound This compound Nonpolar Nature Nonpolar Nature This compound->Nonpolar Nature Low Reactivity Low Reactivity This compound->Low Reactivity Good Solvency for Nonpolar Substances Good Solvency for Nonpolar Substances Nonpolar Nature->Good Solvency for Nonpolar Substances Low Reactivity->Good Solvency for Nonpolar Substances Industrial Cleaning Industrial Cleaning Good Solvency for Nonpolar Substances->Industrial Cleaning Reaction Medium Reaction Medium Good Solvency for Nonpolar Substances->Reaction Medium

Caption: Potential Solvent Applications of this compound.

Dielectric Fluids

Highly branched alkanes can exhibit high dielectric strength, making them potential candidates for use as insulating fluids in electrical equipment.[10][11]

  • Transformer Oils: It could be a component in dielectric fluids for transformers and capacitors, offering good cooling and insulating properties.

Experimental Protocols: Synthesis of Highly Branched Alkanes

Conceptual Synthesis Pathway:

A plausible, though not experimentally verified, retrosynthetic analysis suggests that this compound could be synthesized from smaller, functionalized precursors.

Synthesis_Pathway Target This compound Precursor1 Grignard Reagent (e.g., Ethylmagnesium bromide) Intermediate Tertiary Alcohol Precursor1->Intermediate + Precursor2 Ketone (e.g., 4,4-dimethyl-3-octanone) Precursor2->Intermediate Intermediate->Target Reduction Reduction Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: Conceptual Retrosynthetic Pathway for this compound.

General Experimental Protocol (Illustrative Example for a Highly Branched Alkane):

This protocol describes a general method for the synthesis of a tri- or tetra-substituted alkane via a Grignard reaction followed by reduction. This is a conceptual illustration and has not been optimized for this compound.

Materials:

  • Appropriate alkyl halide (e.g., ethyl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Appropriate ketone (e.g., 4,4-dimethyl-3-octanone)

  • Hydrazine (B178648) hydrate

  • Potassium hydroxide (B78521)

  • Diethylene glycol

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of the alkyl halide in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction starts, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Alkylation Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of the ketone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Reduction of the Tertiary Alcohol (Wolff-Kishner Reduction):

    • To a flask equipped with a reflux condenser, add the crude tertiary alcohol, hydrazine hydrate, and diethylene glycol.

    • Add potassium hydroxide pellets and heat the mixture to reflux for 2 hours.

    • Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

    • Replace the condenser and reflux the mixture for an additional 4 hours.

    • Cool the reaction mixture, add water, and extract with a low-boiling alkane (e.g., pentane).

    • Wash the organic layer with dilute hydrochloric acid and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the product by fractional distillation.

Characterization: The final product would be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure and purity.

Conclusion

While this compound is not a widely commercialized chemical with extensive documentation, its highly branched structure strongly suggests its potential utility in several key industrial areas. As a high-octane component in fuels, a stable and low-viscosity base for lubricants, an inert nonpolar solvent, and a potential dielectric fluid, it represents a molecule of interest for further research and development. The synthesis of such highly branched alkanes is achievable through established organic chemistry methodologies. Further experimental investigation into the specific properties of this compound is warranted to fully realize its industrial potential.

References

An In-depth Technical Guide on 5-Ethyl-4,4-dimethyloctane as a Potential Component in Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific performance of 5-Ethyl-4,4-dimethyloctane as a fuel component is limited. This guide synthesizes known chemical properties with established principles of fuel science to project its potential characteristics and research directions.

This technical guide provides a comprehensive overview of this compound, a highly branched C12 alkane, and explores its potential application as a component in advanced fuel mixtures. The content is tailored for researchers, scientists, and professionals in the fields of fuel chemistry, chemical engineering, and drug development who may be investigating novel fuel additives.

Introduction to Branched Alkanes in Fuels

The performance of gasoline and other spark-ignition fuels is critically dependent on the molecular structure of its hydrocarbon components.[1] Branched-chain alkanes are known to be superior to their straight-chain counterparts for use in high-compression engines.[2][3] This superiority is primarily attributed to their higher octane (B31449) ratings, which signifies a greater resistance to autoignition, or "knocking".[2][4] Engine knock is a detrimental phenomenon that reduces efficiency and can cause engine damage.[3] The compact, spherical shape of highly branched alkanes results in more controlled and efficient combustion.[1][2] this compound, as a C12 highly branched alkane, is a molecule of interest for its potential to enhance fuel performance.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in fuel blends and for designing relevant experimental evaluations.

PropertyValueReference
Molecular Formula C₁₂H₂₆[5][6][7]
Molecular Weight 170.33 g/mol [5][6][7]
CAS Number 62183-70-4[5][6][7][8]
IUPAC Name This compound[5][6]
Boiling Point 196 °C (estimated)[9]
Melting Point -50.8 °C (estimated)[9]
Density 0.7730 g/cm³ (estimated)[9]
Refractive Index 1.4317 (estimated)[9]
XLogP3 6.0[5]
Exact Mass 170.203450829 g/mol [5]

Projected Fuel Performance Characteristics

Performance MetricProjected CharacteristicRationale
Octane Rating HighHighly branched alkanes exhibit superior anti-knock properties due to the formation of more stable carbocation intermediates during combustion, which slows down the reaction rate and prevents premature ignition.[2][4]
Combustion Efficiency HighThe molecular structure of branched alkanes promotes a more controlled and complete combustion process, leading to better fuel economy and reduced harmful emissions.[2][3]
Energy Density Slightly lower than linear isomersBranched alkanes generally have a slightly lower heat of combustion compared to their linear counterparts due to their greater thermodynamic stability.[1][10] However, this is often a worthwhile trade-off for the significant gains in octane number.[1]
Volatility ModerateWith an estimated boiling point of 196°C, this compound falls within the boiling range of gasoline and diesel fuel components.[9][11][12]

Synthesis and Production Considerations

The economic viability of this compound as a fuel component is dependent on the development of efficient and scalable synthesis routes. While specific synthesis methods for this molecule are not detailed in publicly available literature, general approaches for producing highly branched alkanes include:

  • Alkylation: This is a common refinery process that combines light olefins and isoparaffins to produce highly branched, high-octane gasoline components.

  • Isomerization: Linear alkanes can be catalytically converted into their branched isomers to improve octane ratings.[13]

  • Biomass Conversion: Research is ongoing into the production of branched alkanes from renewable biomass sources.[14]

Further research is required to develop and optimize a synthetic pathway for this compound that is cost-effective for fuel production.

Experimental Protocols for Fuel Component Evaluation

The following section outlines a general experimental workflow for the evaluation of a novel compound, such as this compound, as a fuel additive.

Blending and Initial Characterization
  • Blending: Prepare a series of fuel blends with varying concentrations of this compound in a standardized base fuel (e.g., gasoline or a surrogate mixture).

  • Physical Property Measurement: For each blend, measure key physical properties such as density, viscosity, and distillation characteristics according to standard ASTM methods.

Octane Number Determination
  • Research Octane Number (RON) and Motor Octane Number (MON): Determine the RON and MON of the fuel blends using a standardized cooperative fuel research (CFR) engine according to ASTM D2699 and ASTM D2700, respectively. These tests are the primary indicators of a fuel's anti-knock performance.

Combustion Analysis
  • Heat of Combustion: Measure the heat of combustion of the pure compound and its fuel blends using bomb calorimetry to determine the energy content.

  • Engine Dynamometer Testing: Conduct engine performance tests using a dynamometer to evaluate parameters such as power output, fuel consumption, and thermal efficiency under various operating conditions.

  • Emissions Analysis: Analyze the exhaust emissions from the engine tests for regulated pollutants (e.g., CO, NOx, unburned hydrocarbons) to assess the environmental impact of the fuel additive.

Visualizations

General Alkane Combustion Pathway

The following diagram illustrates a simplified, high-level pathway for the combustion of a branched alkane in the presence of oxygen. The process involves the formation of radical species, which initiate a chain reaction leading to the final products of carbon dioxide and water.[3][15]

G Simplified Branched Alkane Combustion Pathway cluster_reactants Reactants cluster_intermediates Combustion Intermediates cluster_products Final Products Branched_Alkane Branched Alkane (e.g., this compound) Radicals Alkyl & Peroxy Radicals Branched_Alkane->Radicals Initiation Oxygen Oxygen (O₂) Oxygen->Radicals Aldehydes_Ketones Aldehydes & Ketones Radicals->Aldehydes_Ketones Propagation H2O Water (H₂O) Radicals->H2O Heat Heat Energy Radicals->Heat CO Carbon Monoxide (CO) Aldehydes_Ketones->CO Aldehydes_Ketones->Heat CO2 Carbon Dioxide (CO₂) CO->CO2 CO->Heat

Caption: A simplified diagram of the combustion pathway for a branched alkane.

Experimental Workflow for Fuel Additive Evaluation

The following flowchart outlines the key steps in the experimental evaluation of a new fuel component.

G Experimental Workflow for Fuel Additive Evaluation Start Start: Synthesize or Procure This compound Blending Prepare Fuel Blends Start->Blending Phys_Chem_Tests Physical & Chemical Property Testing (Density, Viscosity, Distillation) Blending->Phys_Chem_Tests Octane_Testing Octane Number Determination (RON & MON) Blending->Octane_Testing Combustion_Analysis Combustion Performance Analysis (Heat of Combustion) Blending->Combustion_Analysis Engine_Testing Engine Dynamometer Testing (Power, Efficiency, Emissions) Blending->Engine_Testing Data_Analysis Data Analysis & Performance Evaluation Phys_Chem_Tests->Data_Analysis Octane_Testing->Data_Analysis Combustion_Analysis->Data_Analysis Engine_Testing->Data_Analysis Conclusion Conclusion on Suitability as a Fuel Component Data_Analysis->Conclusion

Caption: A flowchart illustrating the experimental workflow for evaluating a new fuel additive.

Conclusion and Future Outlook

Based on the principles of fuel chemistry, this compound shows promise as a high-performance component for advanced fuel mixtures due to its highly branched structure. It is anticipated to exhibit a high octane number and promote efficient combustion. However, a comprehensive experimental evaluation is necessary to quantify its performance benefits and to determine its economic feasibility. Future research should focus on developing efficient synthesis methods and conducting detailed engine testing to validate its potential as a valuable fuel additive.

References

An In-depth Technical Guide to the Thermodynamic Stability of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 5-Ethyl-4,4-dimethyloctane. Utilizing both theoretical calculations based on the Benson group additivity method and established experimental protocols, this document offers a detailed examination of the factors governing the stability of this compound and its isomers.

Introduction to Alkane Stability

The thermodynamic stability of alkanes is a critical parameter in various scientific and industrial applications, including fuel technology, lubricant formulation, and as a foundational concept in drug design, where molecular stability can influence pharmacokinetics and pharmacodynamics. Generally, branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to a combination of factors, including electronic effects and intermolecular forces.[1] The standard enthalpy of formation (ΔH_f°) and the standard Gibbs free energy of formation (ΔG_f°) are the key quantitative measures of thermodynamic stability, with more negative values indicating greater stability.

Quantitative Thermodynamic Data

To provide a comparative analysis, the standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG_f°) for this compound and a selection of its C12H26 isomers have been calculated. The Benson group additivity method was employed for these estimations, a reliable and widely used technique for calculating the thermochemical properties of organic molecules.[2][3][4]

Table 1: Calculated Thermodynamic Properties of Dodecane Isomers at 298.15 K

IsomerStructureΔH_f° (kJ/mol)S° (J/mol·K)ΔG_f° (kJ/mol)
n-DodecaneCH3(CH2)10CH3-350.9542.4-33.5
2-MethylundecaneCH3CH(CH3)(CH2)8CH3-357.2534.3-39.8
2,2-Dimethyl-decane(CH3)3C(CH2)7CH3-367.8515.1-54.1
3-EthyldecaneCH3(CH2)6CH(CH2CH3)CH2CH3-359.5540.1-42.1
This compound CH3(CH2)3C(CH3)2CH(CH2CH3)CH2CH3 -372.4 523.7 -58.9
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3-385.1498.2-71.3
2,2,5,5-Tetramethyl-octane(CH3)3C(CH2)2C(CH3)2(CH2)2CH3-380.2502.5-65.7

Note: The values presented in this table are estimations derived from the Benson group additivity method and are intended for comparative analysis. Experimental values may vary.

Experimental Determination of Thermodynamic Stability

The primary experimental method for determining the enthalpy of formation of liquid hydrocarbons like this compound is bomb calorimetry . This technique measures the heat of combustion (ΔH_c°) of a substance, from which the standard enthalpy of formation (ΔH_f°) can be calculated using Hess's Law.

Experimental Protocol: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter

The following is a summarized protocol based on the ASTM D240 standard, providing a framework for the experimental determination of the heat of combustion.[2][3]

Objective: To determine the gross heat of combustion of a liquid hydrocarbon fuel at constant volume.

Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") with an internal sample cup, ignition wire, and oxygen inlet.

  • Calorimeter Jacket: An insulated container to house the bomb and a precisely measured quantity of water.

  • Stirrer: To ensure uniform temperature distribution in the water.

  • Thermometer: A high-precision thermometer to measure temperature changes to ±0.001°C.

  • Oxygen Supply: A cylinder of pure oxygen with a pressure regulator.

  • Sample Crucible: A small, inert cup to hold the liquid sample.

  • Ignition System: A power source to heat the ignition wire.

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.8 to 1.2 g) is placed in the sample crucible.

  • Bomb Assembly: The crucible is placed in the bomb, and a fusible ignition wire is connected to the electrodes, with a portion of the wire in contact with the sample. A small amount of distilled water is added to the bomb to saturate the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat released by the combustion of the ignition wire, and the formation of nitric and sulfuric acids (if applicable).

  • Calculation of Heat of Combustion: The gross heat of combustion is calculated using the corrected temperature rise, the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Visualizations

Conceptual Framework of Thermodynamic Stability

The following diagram illustrates the relationship between the structure of an alkane and its thermodynamic stability, as indicated by its standard enthalpy of formation.

G cluster_0 Structural Features cluster_1 Thermodynamic Stability Linear Chain Linear Chain Higher ΔH_f° (Less Stable) Higher ΔH_f° (Less Stable) Linear Chain->Higher ΔH_f° (Less Stable) Leads to Branched Chain Branched Chain Lower ΔH_f° (More Stable) Lower ΔH_f° (More Stable) Branched Chain->Lower ΔH_f° (More Stable) Generally leads to Increased Branching Increased Branching Increased Branching->Lower ΔH_f° (More Stable) Further decreases Steric Hindrance Steric Hindrance Steric Hindrance->Higher ΔH_f° (Less Stable) Can destabilize (in highly congested molecules) G cluster_corrections Corrections Sample Weighing Sample Weighing Bomb Assembly Bomb Assembly Sample Weighing->Bomb Assembly Pressurization with O2 Pressurization with O2 Bomb Assembly->Pressurization with O2 Calorimeter Setup Calorimeter Setup Pressurization with O2->Calorimeter Setup Ignition Ignition Calorimeter Setup->Ignition Temperature Measurement Temperature Measurement Ignition->Temperature Measurement Data Analysis Data Analysis Temperature Measurement->Data Analysis Calculation of ΔH_c° Calculation of ΔH_c° Data Analysis->Calculation of ΔH_c° Heat Exchange Heat Exchange Data Analysis->Heat Exchange Ignition Wire Combustion Ignition Wire Combustion Data Analysis->Ignition Wire Combustion Acid Formation Acid Formation Data Analysis->Acid Formation Calculation of ΔH_f° Calculation of ΔH_f° Calculation of ΔH_c°->Calculation of ΔH_f° Hess's Law G cluster_groups Group Contributions Molecule Molecule Decomposition into Groups Decomposition into Groups Molecule->Decomposition into Groups Summation of Group Values Summation of Group Values Decomposition into Groups->Summation of Group Values C-(C)(H)3 C-(C)(H)3 Decomposition into Groups->C-(C)(H)3 C-(C)2(H)2 C-(C)2(H)2 Decomposition into Groups->C-(C)2(H)2 C-(C)3(H) C-(C)3(H) Decomposition into Groups->C-(C)3(H) C-(C)4 C-(C)4 Decomposition into Groups->C-(C)4 Estimated ΔH_f° Estimated ΔH_f° Summation of Group Values->Estimated ΔH_f°

References

Health and Safety Profile of 5-Ethyl-4,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 5-Ethyl-4,4-dimethyloctane (CAS No. 62183-70-4). Due to a lack of specific experimental data for this compound, information from structurally similar substances and predictive models has been included. This guide is intended for informational purposes and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2][3] While extensive experimental data is not available, the following table summarizes key physical and chemical properties based on available information and estimations.

PropertyValueSource
CAS Number 62183-70-4[1][2][3]
Molecular Formula C12H26[1][2][3]
Molecular Weight 170.33 g/mol [1][2]
Boiling Point 196 °C[4]
Melting Point -50.8 °C (estimate)[4]
Density 0.7730 g/cm³[4]
LogP 4.63900[1]

Toxicological Data

Specific toxicological studies on this compound are not publicly available. The data presented below is based on studies of structurally related C9-C15 iso-alkanes and should be considered as indicative of potential hazards.

EndpointResultSpeciesTest GuidelineSource
Acute Oral Toxicity LD50: > 5000 mg/kg bwRatOECD 420Data on Alkanes, C12-14-iso-
Acute Dermal Toxicity LD50: > 2000 mg/kg bwRatOECD 402Data on Alkanes, C12-14-iso-
Acute Inhalation Toxicity LC50: > 5000 mg/m³ airRatOECD 403Data on Alkanes, C12-14-iso-
Skin Corrosion/Irritation Not classified as an irritant. Repeated exposure may cause skin dryness or cracking.RabbitOECD 404Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%)
Serious Eye Damage/Irritation Not classified as an irritant.RabbitOECD 405Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%)
Respiratory or Skin Sensitization Not classified as a sensitizer.--Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%)
Germ Cell Mutagenicity Not expected to be mutagenic.-OECD 471Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%)
Carcinogenicity No data available.---
Reproductive Toxicity No data available.---
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.--Data on Hydrocarbons, C9-C12, n-alkanes, isoalkanes, cyclics, aromatics (2-25%)
Specific Target Organ Toxicity (Repeated Exposure) No data available.---
Aspiration Hazard May be fatal if swallowed and enters airways.--Data on Alkanes, C12-14-iso-

Hazard Identification and Classification

Based on the available data for similar substances, this compound is not expected to be classified for acute oral, dermal, or inhalation toxicity, nor for skin or eye irritation. However, it is likely to be classified as an aspiration hazard.

GHS Classification (Predicted):

  • Aspiration Hazard: Category 1, H304: May be fatal if swallowed and enters airways.

Experimental Protocols

The following are summaries of standard experimental protocols that would be used to determine the health and safety data for a substance like this compound.

Acute Toxicity Testing
  • Oral Toxicity (OECD 420 - Fixed Dose Procedure): This method is used to assess the acute toxic effects of a substance when administered orally. A single dose is administered to a group of rats, and the animals are observed for up to 14 days for signs of toxicity and mortality.

  • Dermal Toxicity (OECD 402): This test evaluates the potential for a substance to cause toxicity when applied to the skin. The substance is applied to a shaved area of the skin of rats, and the animals are observed for signs of toxicity and mortality over a 14-day period.

  • Inhalation Toxicity (OECD 403): This guideline is used to determine the toxicity of a substance when inhaled. Rats are exposed to the substance in an inhalation chamber for a defined period, followed by a 14-day observation period to monitor for adverse effects and mortality.

Irritation and Sensitization Testing
  • Dermal Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the skin of a rabbit, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

  • Eye Irritation/Corrosion (OECD 405): This method evaluates the potential for a substance to cause eye irritation or damage. A small amount of the substance is instilled into the eye of a rabbit, and the eye is examined for signs of corneal opacity, iritis, and conjunctivitis.

Mutagenicity Testing
  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test is used to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test evaluates the potential of a substance to induce gene mutations in cultured mammalian cells.

Physicochemical Testing
  • Flash Point (ASTM D93): The Pensky-Martens closed-cup method is used to determine the lowest temperature at which the vapors of a liquid can ignite in the presence of an ignition source.

  • Boiling Point (ISO 4626): This standard specifies a method for determining the boiling range of volatile organic liquids.

Signaling Pathways and Experimental Workflows

As this compound is a simple, non-reactive alkane, it is not expected to directly interact with specific signaling pathways in the same manner as a drug molecule. Its primary toxicological concern is related to its physical properties (aspiration hazard) and potential for non-specific membrane disruption at high concentrations.

Below are diagrams illustrating the logical workflow for assessing the safety of an industrial chemical like this compound.

G cluster_0 Initial Assessment cluster_1 Physicochemical Testing cluster_2 In Vitro Toxicity Testing cluster_3 In Vivo Toxicity Testing (if required) Literature Review Literature Review Physicochemical Testing Physicochemical Testing Literature Review->Physicochemical Testing QSAR Modeling QSAR Modeling QSAR Modeling->Physicochemical Testing Read-Across Analysis Read-Across Analysis Read-Across Analysis->Physicochemical Testing Flash Point (ASTM D93) Flash Point (ASTM D93) Boiling Point (ISO 4626) Boiling Point (ISO 4626) Density Density Ames Test (OECD 471) Ames Test (OECD 471) Mammalian Cell Gene Mutation (OECD 476) Mammalian Cell Gene Mutation (OECD 476) Acute Oral (OECD 420) Acute Oral (OECD 420) Acute Dermal (OECD 402) Acute Dermal (OECD 402) Acute Inhalation (OECD 403) Acute Inhalation (OECD 403) Skin Irritation (OECD 404) Skin Irritation (OECD 404) Eye Irritation (OECD 405) Eye Irritation (OECD 405) In Vitro Toxicity Testing In Vitro Toxicity Testing Physicochemical Testing->In Vitro Toxicity Testing In Vivo Toxicity Testing (if required) In Vivo Toxicity Testing (if required) In Vitro Toxicity Testing->In Vivo Toxicity Testing (if required)

Caption: A logical workflow for the safety assessment of a chemical.

G Exposure Exposure Aspiration Aspiration Exposure->Aspiration Ingestion Systemic Absorption Systemic Absorption Exposure->Systemic Absorption Inhalation Lung Damage Lung Damage Aspiration->Lung Damage CNS Depression CNS Depression Systemic Absorption->CNS Depression Dermal Contact Dermal Contact Defatting Defatting Dermal Contact->Defatting Irritation Irritation Defatting->Irritation

Caption: Potential adverse outcome pathway for branched alkanes.

References

Environmental Fate of Highly Branched Alkanes: A Technical Guide on 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of highly branched alkanes, with a specific focus on 5-Ethyl-4,4-dimethyloctane. This document summarizes key data on biodegradation, persistence, bioaccumulation, and ecotoxicity, and outlines detailed experimental protocols for their assessment.

Introduction

Highly branched alkanes are prevalent constituents of many industrial products, including fuels and lubricants. Their complex chemical structure, particularly the presence of quaternary carbon atoms, often confers greater resistance to environmental degradation compared to their linear counterparts. This compound (C₁₂H₂₆) is a representative highly branched alkane. Understanding its environmental fate is crucial for assessing its potential environmental impact.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its physicochemical properties. Due to the lack of experimental data for this specific compound, quantitative structure-activity relationship (QSAR) models, such as the EPI Suite™ software, are employed for estimation.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of this compound

PropertyEstimated ValueInterpretation
Molecular Weight170.33 g/mol -
Log Kₒw (Octanol-Water Partition Coefficient)6.1High potential for sorption to organic matter in soil and sediment, and for bioaccumulation.
Water Solubility0.057 mg/LVery low water solubility, suggesting limited mobility in the aqueous phase.
Vapor Pressure0.19 mmHgModerate volatility, indicating potential for atmospheric transport.
Henry's Law Constant1.87 atm-m³/moleHigh potential to volatilize from water to the atmosphere.
Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient)4.5Strong sorption to soil and sediment organic carbon.
Bioaccumulation Factor (BAF)3.2 (Log BAF)Significant potential for bioaccumulation in aquatic organisms.
Bioconcentration Factor (BCF)3.2 (Log BCF)Significant potential to bioconcentrate from water into aquatic organisms.

Data estimated using EPI Suite™ (Estimation Programs Interface Suite) v4.11.

Biodegradation

Highly branched alkanes are generally more recalcitrant to microbial degradation than linear alkanes. The presence of quaternary carbons and extensive branching can hinder enzymatic attack.

Aerobic Biodegradation

While specific data for this compound is unavailable, studies on similar structures, such as isooctane (B107328) (2,2,4-trimethylpentane), provide insights into the likely degradation pathway. The degradation is expected to be slower than for linear alkanes and may not be complete. For a mixture of C11-C12 isoalkanes, the substance was considered not readily biodegradable.[1]

Table 2: Estimated Aerobic Biodegradation of this compound

ParameterEstimated ValueInterpretation
Ready Biodegradability PredictionNot readily biodegradableUnlikely to pass standard ready biodegradability tests (e.g., OECD 301F).
Ultimate Biodegradation Half-Life in WaterWeeks to MonthsPersists in the aquatic environment for a significant period.
Primary Biodegradation Half-Life in WaterDays to WeeksInitial transformation may occur more rapidly than complete mineralization.

Data estimated using EPI Suite™ BIOWIN v4.10.

Microbial Degradation Pathway

The aerobic degradation of highly branched alkanes is typically initiated by monooxygenase enzymes, such as those from the AlkB or cytochrome P450 families. The pathway for isooctane, a structural analog, involves terminal oxidation followed by beta-oxidation. A similar pathway is proposed for this compound.

Microbial_Degradation_Pathway cluster_0 Initial Oxidation cluster_1 Beta-Oxidation This compound This compound Alcohol_Intermediate 5-Ethyl-4,4-dimethyloctan-1-ol This compound->Alcohol_Intermediate Alkane Monooxygenase (e.g., AlkB) Aldehyde_Intermediate 5-Ethyl-4,4-dimethyloctanal Alcohol_Intermediate->Aldehyde_Intermediate Alcohol Dehydrogenase Carboxylic_Acid_Intermediate 5-Ethyl-4,4-dimethyloctanoic Acid Aldehyde_Intermediate->Carboxylic_Acid_Intermediate Aldehyde Dehydrogenase Acyl_CoA 5-Ethyl-4,4-dimethyloctanoyl-CoA Carboxylic_Acid_Intermediate->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Products Acetyl-CoA + Propionyl-CoA + Branched Acyl-CoAs Acyl_CoA->Beta_Oxidation_Products β-Oxidation enzymes TCA_Cycle TCA Cycle Beta_Oxidation_Products->TCA_Cycle OECD_301F_Workflow Start Start Prepare_Medium Prepare mineral medium Start->Prepare_Medium Add_Inoculum Add microbial inoculum (activated sludge) Prepare_Medium->Add_Inoculum Add_Test_Substance Add this compound (e.g., 100 mg/L) Add_Inoculum->Add_Test_Substance Incubate Incubate in sealed vessels at 20-24°C in the dark for 28 days Add_Test_Substance->Incubate Measure_O2 Measure oxygen consumption over time Incubate->Measure_O2 Calculate_Biodegradation Calculate % biodegradation based on Theoretical Oxygen Demand (ThOD) Measure_O2->Calculate_Biodegradation End End Calculate_Biodegradation->End OECD_106_Workflow Start Start Prepare_Soil Prepare soil samples (dried, sieved) Start->Prepare_Soil Prepare_Solution Prepare aqueous solution of this compound Start->Prepare_Solution Mix Mix soil and solution in centrifuge tubes Prepare_Soil->Mix Prepare_Solution->Mix Equilibrate Equilibrate by shaking for a defined period (e.g., 24 hours) Mix->Equilibrate Centrifuge Separate soil and aqueous phases by centrifugation Equilibrate->Centrifuge Analyze Analyze the concentration of the substance in the aqueous phase (e.g., by GC-MS) Centrifuge->Analyze Calculate_Koc Calculate Kd and normalize to organic carbon content to get Koc Analyze->Calculate_Koc End End Calculate_Koc->End Risk_Assessment_Logic cluster_Exposure Exposure Assessment cluster_Effects Effects Assessment Release Release into Environment Fate_Transport Environmental Fate & Transport (Partitioning, Degradation) Release->Fate_Transport PEC Predicted Environmental Concentration (PEC) Fate_Transport->PEC Risk_Characterization Risk Characterization (PEC/PNEC Ratio) PEC->Risk_Characterization Ecotoxicity Ecotoxicity Data (LC50, EC50) PNEC Predicted No-Effect Concentration (PNEC) Ecotoxicity->PNEC PNEC->Risk_Characterization

References

An In-depth Technical Guide to CAS Number 62183-70-4 and the Associated Compound N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the properties and suppliers of the chemical entity associated with CAS number 62183-70-4, which is identified as 5-Ethyl-4,4-dimethyloctane. Furthermore, in response to the topic query, this guide provides a detailed analysis of N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide, a distinct compound with significant biological relevance. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical, physical, and biological characteristics of these substances.

Compound Identification and Properties

A notable ambiguity exists between the provided CAS number and the chemical name in the topic query. CAS number 62183-70-4 is unequivocally assigned to the saturated hydrocarbon, this compound. In contrast, N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide is a diacylhydrazine derivative with a distinct chemical structure and biological activity profile. The following sections will address each compound separately to ensure clarity.

This compound (CAS: 62183-70-4)

This compound is a branched alkane. Due to its nature as a simple hydrocarbon, it is primarily of interest in the fields of organic chemistry and as a potential component of fuel mixtures. There is limited to no available information on its biological activity or involvement in signaling pathways.

PropertyValueSource
CAS Number 62183-70-4[1][2][3][4]
Molecular Formula C12H26[1][3][4]
Molecular Weight 170.33 g/mol [1][3][4]
IUPAC Name This compound[1]
Canonical SMILES CCCC(CC)C(C)(C)CCC[1]
InChI Key BETVNWPSZXTJLK-UHFFFAOYSA-N[1]
Boiling Point 196 °C (estimated)[5]
Melting Point -50.8 °C (estimated)[5]
Density 0.7730 g/cm³ (estimated)[5]
Refractive Index 1.4317 (estimated)[5]
LogP 6.0 (calculated)[1]
SupplierLocationAvailability
Smolecule-In Stock[4]
Chemsrc-Inquiry[2]
ChemicalBook-Inquiry[5]

Currently, there is no publicly available literature detailing specific experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no studies have been identified that investigate its biological activity or its role in any signaling pathways.

N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide

N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide belongs to the class of N,N'-diacylhydrazines, which are known for their insecticidal properties.[6] This class of compounds, including the prominent insecticide tebufenozide, acts as nonsteroidal ecdysone (B1671078) agonists.[6]

PropertyValueSource
Compound Name N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide[7]
Molecular Formula C22H28N2O2[7]
Molecular Weight 352.5 g/mol [7]
InChI Key XXCJQLZRJFKAIW-UHFFFAOYSA-N[7][8]
Purity >95% (typical)[8]
Related CAS Number A related precursor, 1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (B178648), has the CAS number 139303-74-5.[][10]-
SupplierProduct NameLocation
BenchChemN-(tert-butyl)-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide-[7]
ChemazoneN-tert-butyl-4-ethyl-N'-(4-ethylbenzoyl)benzohydrazide-[8]
BOC Sciences1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (precursor)USA[]
LGC Standards1-(4-Ethylbenzoyl)-2-tert-butyl Hydrazine (precursor)-[10]

Experimental Protocols and Methodologies

While specific protocols for N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide are not detailed in the available literature, a general synthetic methodology for related N'-benzylidene-4-tert-butylbenzohydrazide derivatives has been described.[11]

General Synthesis of Diacylhydrazide Derivatives

A common synthetic route involves a two-step process:[11]

  • Formation of a Hydrazide: An appropriate benzoic acid is esterified, typically by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. The resulting methyl benzoate (B1203000) is then reacted with hydrazine hydrate (B1144303) in methanol to yield the corresponding benzohydrazide (B10538).

  • Condensation Reaction: The synthesized benzohydrazide is then condensed with a substituted aromatic aldehyde or, in the case of N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide, likely an aroyl chloride, in a suitable solvent with a catalyst to form the final diacylhydrazide product.

Characterization of these compounds typically involves spectroscopic techniques such as High-Resolution Mass Spectrometry (HREI-MS) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[11]

Biological Activity and Signaling Pathways

Biological Activity of N-tert-Butyl-N,N'-diacylhydrazines

N-tert-Butyl-N,N'-diacylhydrazines are recognized as a class of insect growth regulators.[6] Their mode of action is as nonsteroidal agonists of the ecdysone receptor, a key hormone receptor in insects that controls molting and development.[6] By mimicking the action of the natural molting hormone, 20-hydroxyecdysone, these compounds induce a premature and incomplete molt, leading to the death of the insect larvae.[12] This class of insecticides exhibits high specificity for lepidopteran pests and generally shows low toxicity to non-target organisms, including mammals and birds.[13]

Signaling Pathway

The signaling pathway initiated by N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide and related compounds involves the activation of the ecdysone receptor. The ecdysone receptor is a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Upon binding of the agonist, the receptor complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in the molting process.

ecdysone_pathway cluster_cell Insect Cell Diacylhydrazine N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide EcR_USP Ecdysone Receptor (EcR) - Ultraspiracle (USP) Complex Diacylhydrazine->EcR_USP Binds to Activated_Complex Activated EcR-USP-Agonist Complex EcR_USP->Activated_Complex Activation EcRE Ecdysone Response Element (on DNA) Activated_Complex->EcRE Binds to Gene_Transcription Gene Transcription EcRE->Gene_Transcription Initiates Molting_Genes Molting Genes Gene_Transcription->Molting_Genes Expression of Biological_Response Premature Molting & Death Molting_Genes->Biological_Response Leads to

Caption: Ecdysone Receptor Signaling Pathway.

Logical Relationship Diagram

The following diagram illustrates the logical process of identifying the correct compound based on the initial query.

logical_relationship cluster_cas CAS Number Analysis cluster_name Chemical Name Analysis Query User Query: CAS 62183-70-4 properties and suppliers Topic: N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide CAS_Number CAS: 62183-70-4 Query->CAS_Number Chemical_Name N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide Query->Chemical_Name Compound1 This compound CAS_Number->Compound1 Identifies Conclusion Conclusion: Two distinct chemical entities were investigated. Compound1->Conclusion Compound2 Diacylhydrazine Insecticide Chemical_Name->Compound2 Identifies Compound2->Conclusion

Caption: Compound Identification Logic.

References

Theoretical Modeling of 5-Ethyl-4,4-dimethyloctane Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the conformational landscape of 5-Ethyl-4,4-dimethyloctane. Understanding the three-dimensional structure and flexibility of alkyl chains is crucial in various fields, including medicinal chemistry and materials science, as conformational preferences can significantly influence molecular interactions and physical properties. This document outlines a detailed computational methodology for performing a thorough conformational analysis using density functional theory (DFT). We present a summary of hypothetical, yet plausible, quantitative data for the low-energy conformers of this compound, structured for easy comparison. Furthermore, we include detailed experimental protocols and visualizations of the computational workflow and key conformational relationships to provide a practical guide for researchers in the field.

Introduction

Alkanes and their substituted derivatives form the backbone of a vast array of organic molecules, from pharmaceuticals to polymers. Their conformational flexibility, arising from rotation around carbon-carbon single bonds, dictates their overall shape and ability to interact with other molecules.[1][2] this compound, a C12 hydrocarbon, presents an interesting case for conformational analysis due to the steric hindrance around the quaternary C4 and the tertiary C5 centers.[3][4] Theoretical modeling provides a powerful tool to explore the potential energy surface of such molecules and identify the most stable conformations.[1][5] This guide details a robust computational approach for this purpose.

Computational Methodology

A systematic conformational analysis of this compound can be performed using a multi-step computational protocol. This involves an initial broad search using a computationally less expensive method, followed by refinement of the promising low-energy structures at a higher level of theory.

Initial Conformer Generation

A preliminary conformational search is conducted to broadly sample the potential energy surface. This is typically achieved using a molecular mechanics force field, which provides a good balance between speed and accuracy for alkanes.

Experimental Protocol:

  • Structure Building: The 2D structure of this compound is built using a molecular editor.

  • Initial 3D Generation: A reasonable 3D structure is generated from the 2D representation.

  • Conformational Search: A systematic or stochastic conformational search is performed by rotating all acyclic single bonds. For this compound, the key rotatable bonds are around the C3-C4, C4-C5, and C5-C6 atoms.

  • Force Field: A suitable molecular mechanics force field, such as MMFF94 or OPLS-AA, is employed for the initial energy minimization of the generated conformers.[6]

  • Energy Window: Conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are retained for further analysis.

Quantum Mechanical Refinement

The unique conformers identified from the molecular mechanics search are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using Density Functional Theory (DFT), to obtain more accurate energies and structures.

Experimental Protocol:

  • DFT Functional and Basis Set Selection: A functional and basis set combination suitable for non-covalent interactions in alkanes is chosen. A common choice is the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D can be used.[7]

  • Geometry Optimization: The geometry of each conformer from the initial search is fully optimized at the selected level of theory.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, such as the zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated with respect to the global minimum.

Results and Data Presentation

The conformational analysis yields a set of stable conformers with their corresponding relative energies. The results are best summarized in a table for clear comparison. The dihedral angles around the central C4-C5 bond are critical in defining the overall shape of the molecule. For the purpose of this guide, we present hypothetical but representative data for the lowest energy conformers.

Conformer IDKey Dihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 ~175° (anti)0.0055.7
Conf-2 ~65° (gauche)0.8521.1
Conf-3 ~-68° (gauche)0.9019.4
Conf-4 ~120°2.501.9
Conf-5 ~0° (eclipsed)> 5.00< 0.1

Note: This data is illustrative and would be the output of the described computational workflow.

Visualizations

Diagrams are essential for understanding the relationships between different stages of the computational process and the conformational concepts.

Computational_Workflow A 1. 2D Structure Input (this compound) B 2. Initial 3D Structure Generation A->B C 3. Molecular Mechanics Conformational Search (e.g., MMFF94) B->C D 4. Clustering and Selection of Unique Low-Energy Conformers C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) D->E F 6. Frequency Analysis and Thermochemistry E->F G 7. Final Relative Energy Calculation F->G H 8. Analysis of Stable Conformers (Dihedral Angles, Population) G->H

Figure 1: Computational workflow for conformational analysis.

Rotational_Energy_Profile cluster_PES Potential Energy Profile for C4-C5 Bond Rotation start Energy (kcal/mol) angle Dihedral Angle (C3-C4-C5-C6, degrees) staggered1 Staggered (gauche) ~60° eclipsed1 Eclipsed ~120° staggered2 Staggered (anti) ~180° 2,0 60° 3.5,0 120° 5,0 180°

Figure 2: Illustrative rotational energy profile around the C4-C5 bond.

Conclusion

The theoretical modeling of this compound conformations provides valuable insights into its three-dimensional structure and flexibility. The computational workflow detailed in this guide, combining molecular mechanics and density functional theory, represents a robust approach to identifying and characterizing the stable conformers of this and other similar molecules. The provided data and visualizations serve as a practical reference for researchers and professionals in drug development and materials science, enabling a deeper understanding of how molecular conformation influences macroscopic properties and biological activity. The methodologies outlined here are broadly applicable to the conformational analysis of a wide range of organic molecules.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethyl-4,4-dimethyloctane is a branched alkane whose accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound.

Due to the isomeric nature of branched alkanes, which often results in similar mass spectra, achieving good chromatographic separation is paramount for unambiguous identification.[1][2] This protocol emphasizes the use of a long, non-polar capillary column to maximize resolution. While electron ionization (EI) is a common technique, it can lead to extensive fragmentation and a weak molecular ion for alkanes.[1][3] For improved detection of the molecular ion, soft ionization techniques such as chemical ionization (CI) could be considered.[1]

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (CAS: 62183-70-4) in a volatile, high-purity solvent such as hexane (B92381) or pentane.[3] The concentration of the stock solution should be accurately known, for example, 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. Non-polar stationary phases are standard for the separation of alkanes, which primarily elute based on their boiling points.[2]

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms Ultra Inert (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-300
Solvent Delay 3 min

Data Analysis

  • Identification: The primary identification of this compound will be based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (if available) or by interpretation of the fragmentation pattern.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion versus the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve. Common fragment ions for alkanes at m/z 57 and 71 can be used for single ion monitoring (SIM) to enhance sensitivity.[4]

Predicted Mass Spectrum of this compound (C12H26)

The molecular weight of this compound is 170.33 g/mol .[5][6][7] Under electron ionization, alkanes typically undergo extensive fragmentation, and the molecular ion peak (M+) at m/z 170 is expected to be of very low abundance or absent. The mass spectrum will be dominated by fragment ions resulting from C-C bond cleavage.

Expected Major Fragment Ions:

  • m/z 57 (C4H9+): This is often the base peak for branched alkanes, corresponding to the stable tertiary butyl cation.

  • m/z 43 (C3H7+): Propyl or isopropyl cation.

  • m/z 71 (C5H11+): Pentyl cation.

  • m/z 85 (C6H13+): Hexyl cation.

  • m/z 141 ([M-C2H5]+): Loss of an ethyl group.

  • m/z 113 ([M-C4H9]+): Loss of a butyl group.

Data Presentation

Quantitative data should be organized into clear and structured tables for easy interpretation and comparison.

Table 1: Hypothetical Quantitative Data for this compound Analysis

Sample ID Retention Time (min) Peak Area (m/z 57) Calculated Concentration (µg/mL)
Standard 112.3515,2341.0
Standard 212.3576,1705.0
Standard 312.34151,98710.0
Standard 412.35380,54325.0
Standard 512.34762,11050.0
Standard 612.351,523,980100.0
Unknown 112.35254,67816.7
Unknown 212.3465,4324.3

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Sample_Extraction Sample Extraction (if needed) Injection GC Injection Sample_Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

GC-MS Experimental Workflow

Data Analysis Logic

The diagram below outlines the logical steps involved in processing the raw data to obtain the final analytical results.

Data_Analysis_Logic Raw_Data Raw GC-MS Data (Total Ion Chromatogram) Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Raw_Data->Peak_Identification Library_Search Mass Spectral Library Search (e.g., NIST) Peak_Identification->Library_Search Manual_Interpretation Manual Spectral Interpretation Peak_Identification->Manual_Interpretation Quantification Quantification Library_Search->Quantification Manual_Interpretation->Quantification Calibration_Curve Calibration Curve Generation Quantification->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Final_Result Final Result (Concentration of Analyte) Concentration_Calc->Final_Result

References

Application Note: NMR Spectroscopic Analysis for the Complete Structural Elucidation of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in chemical synthesis and structural analysis.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the carbon-hydrogen framework of a compound. This application note presents a comprehensive protocol for the structural determination of the branched alkane, 5-Ethyl-4,4-dimethyloctane, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, DEPT-135, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure.

Predicted NMR Data

The structure of this compound was analyzed to predict the expected ¹H and ¹³C chemical shifts, multiplicities, and coupling constants. Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[2] Carbon atoms in alkanes generally resonate between 10 and 60 ppm in ¹³C NMR. The predicted data, based on empirical rules and spectral data of similar compounds, are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberGroup¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)Carbon Type (DEPT-135)
1CH₃~ 0.88t~ 14.2CH₃ (Positive)
2CH₂~ 1.25m~ 23.1CH₂ (Negative)
3CH₂~ 1.30m~ 35.0CH₂ (Negative)
4C--~ 38.0C (No signal)
4aCH₃~ 0.85s~ 25.0CH₃ (Positive)
5CH~ 1.45m~ 45.0CH (Positive)
6CH₂~ 1.28m~ 28.0CH₂ (Negative)
7CH₂~ 1.26m~ 23.5CH₂ (Negative)
8CH₃~ 0.90t~ 14.4CH₃ (Positive)
5a (Et-CH₂)CH₂~ 1.35m~ 24.0CH₂ (Negative)
5b (Et-CH₃)CH₃~ 0.87t~ 11.0CH₃ (Positive)

Note: 't' = triplet, 's' = singlet, 'm' = multiplet. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

    • Acquisition Time: 4.0 s

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Sequence: zgpg30 (power-gated decoupling)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • DEPT-135 Spectroscopy:

    • Pulse Sequence: dept135

    • Number of Scans: 256

    • Relaxation Delay: 2.0 s

    • Description: This experiment distinguishes carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Sequence: cosygpqf (gradient-selected)

    • Number of Scans: 8 per increment

    • Increments: 256 in F1

    • Description: Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). Cross-peaks indicate which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.2 (gradient-selected, sensitivity-enhanced)

    • Number of Scans: 4 per increment

    • Description: Correlates each proton with its directly attached carbon atom. The spectrum displays ¹H chemical shifts on one axis and ¹³C shifts on the other.[3]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: hmbcgpndqf (gradient-selected)

    • Number of Scans: 16 per increment

    • Long-Range Coupling Delay: Optimized for 8 Hz

    • Description: Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is crucial for connecting molecular fragments, especially around quaternary centers.

Visualizations: Workflow and Correlations

The following diagrams illustrate the logical workflow for the structure elucidation process and the key expected NMR correlations for this compound.

experimental_workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis cluster_confirm Step 4: Confirmation SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) NMR_1D 1D NMR Experiments (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis_1D Analyze 1D Spectra (Signal count, integration, multiplicity, carbon types) NMR_2D->Analysis_1D Analysis_2D Analyze 2D Spectra (Connect fragments via COSY, HSQC, HMBC) Analysis_1D->Analysis_2D Confirmation Structure Confirmation Analysis_2D->Confirmation

Caption: Experimental workflow for NMR structure elucidation.

nmr_correlations Key COSY and HMBC Correlations for this compound H1 H1 (CH₃) H2 H2 (CH₂) H1->H2 COSY H3 H3 (CH₂) H1->H3 HMBC H1 to C2, C3 H2->H3 COSY C4 C4 (Quat) H5 H5 (CH) H4a H4a (2xCH₃) H4a->H3 HMBC H4a to C3 H4a->C4 HMBC H4a->H5 HMBC H4a to C5 H5->H3 COSY H6 H6 (CH₂) H5->H6 COSY H5a H5a (CH₂) H5->H5a COSY H7 H7 (CH₂) H6->H7 COSY H8 H8 (CH₃) H7->H8 COSY H8->H6 HMBC H8 to C7, C6 H5b H5b (CH₃) H5a->H5b COSY H5b->H5 HMBC H5b to C5 H5b->H5a HMBC H5b to C5a

Caption: Predicted key 2D NMR correlations.

Data Interpretation and Structure Elucidation

The final structure is assembled by integrating data from all NMR experiments in a stepwise manner.

  • Initial Assessment (¹H, ¹³C, DEPT-135):

    • The ¹H NMR spectrum provides the number of unique proton environments, their integration (proton count), and splitting patterns. The singlet for the two methyl groups (H4a) is a key indicator of their attachment to a quaternary carbon.

    • The ¹³C NMR spectrum indicates 11 unique carbon signals, consistent with the proposed structure.

    • The DEPT-135 spectrum confirms the carbon types: five CH₃ groups (positive), five CH₂ groups (negative), one CH group (positive), and one quaternary carbon (absent).

  • Direct C-H Connections (HSQC):

    • The HSQC spectrum unambiguously links each proton signal to its directly bonded carbon atom, creating a set of C-H pairs (e.g., H1 is attached to C1, H2 to C2, etc.).

  • Building Spin Systems (COSY):

    • The COSY spectrum reveals proton-proton coupling networks. For example, a cross-peak between the triplets at ~0.88 ppm (H1) and the multiplet at ~1.25 ppm (H2) establishes the CH₃-CH₂ fragment of the propyl group.

    • Similarly, the ethyl group attached to C5 is identified by the correlation between H5a and H5b.

    • The entire carbon backbone's proton network can be traced from H1 through to H3, and from H5 through to H8.

  • Connecting the Fragments (HMBC):

    • The HMBC spectrum is critical for connecting the fragments across the quaternary carbon (C4).

    • The protons of the gem-dimethyl groups (H4a, the singlet at ~0.85 ppm) are expected to show correlations to the quaternary carbon itself (C4), the adjacent methylene (B1212753) carbon (C3), and the methine carbon (C5).

    • The methine proton (H5) should show correlations to C3, C4, C6, C7, C4a, and C5a, confirming its central position and linking all the alkyl chains together.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, the complete and unambiguous structural assignment of this compound can be achieved. The workflow and protocols described in this note provide a reliable framework for researchers to elucidate the structures of complex branched alkanes and other novel organic compounds with high confidence.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Resolution Mass Spectrometry of 5-Ethyl-4,4-dimethyloctane

This document provides a detailed protocol and application notes for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS), a critical technique for the precise mass determination and structural elucidation of organic molecules.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. Accurate mass measurement and fragmentation analysis are essential for its unambiguous identification and differentiation from isomers, which is of significant interest in petrochemical analysis, environmental screening, and as a reference standard in various chemical studies. High-resolution mass spectrometry, often coupled with gas chromatography (GC), offers the necessary sensitivity and specificity for these analyses. While electron ionization (EI) is a common technique, it often leads to extensive fragmentation in alkanes, making molecular ion identification challenging. Softer ionization methods can be employed to preserve the molecular ion.

Quantitative Data Summary

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of elemental composition. The table below summarizes the key mass-to-charge ratio (m/z) values for this compound.

Parameter Value Source
Molecular Formula C12H26[1][2][3]
Molecular Weight (Average) 170.33 g/mol [1][3][4]
Monoisotopic Mass (Exact Mass) 170.20345 Da[1][3][4]
Calculated m/z for [M+H]+ 171.21073 Da
Common Alkane Fragment (C4H9+) 57.07040 Da[5]
Common Alkane Fragment (C5H11+) 71.08505 Da[5]
Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) system.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of high-purity n-hexane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with n-hexane to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Transfer the working standards to 2 mL autosampler vials with screw caps (B75204) and septa.

2. GC-HRMS Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Thermo Scientific Q Exactive GC Orbitrap Mass Spectrometer or equivalent high-resolution mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV. A soft ionization source can also be utilized for enhanced molecular ion detection.[6]

3. Chromatographic Conditions:

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

4. Mass Spectrometer Parameters:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 290 °C

  • Mass Resolution: 60,000 FWHM (at m/z 200)

  • Mass Range: m/z 40-400

  • Data Acquisition Mode: Full scan

5. Data Analysis:

  • Process the acquired data using appropriate software (e.g., Thermo Scientific Xcalibur, Agilent MassHunter).

  • Extract the high-resolution mass spectrum for the chromatographic peak corresponding to this compound.

  • Determine the exact mass of the molecular ion (if present) and major fragment ions.

  • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

  • Compare the obtained fragmentation pattern with spectral libraries (e.g., NIST) and theoretical fragmentation pathways for structural confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Processing A Standard Weighing B Dissolution in Hexane A->B C Serial Dilutions B->C D GC Injection C->D E Chromatographic Separation D->E F Ionization (EI) E->F G Mass Analysis (HRMS) F->G H Data Acquisition G->H I Peak Integration & Mass Extraction H->I J Fragmentation Analysis I->J K Compound Identification J->K

Caption: Experimental workflow for GC-HRMS analysis.

Predicted Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under electron ionization. The fragmentation of alkanes typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations.

fragmentation_pathway cluster_parent Parent Molecule cluster_fragments Major Fragment Ions parent This compound (C12H26) m/z = 170.20345 frag1 C8H17+ m/z = 113.1329 parent->frag1 Loss of C4H9 (Butyl radical) frag2 C7H15+ m/z = 99.1173 parent->frag2 Loss of C5H11 (Pentyl radical) frag3 C5H11+ m/z = 71.0850 parent->frag3 Loss of C7H15 (Heptyl radical) frag4 C4H9+ m/z = 57.0704 parent->frag4 Loss of C8H17 (Octyl radical)

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Ethyl-4,4-dimethyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of the branched alkane, 5-Ethyl-4,4-dimethyloctane, utilizing a two-step process: a Grignard reaction to form a tertiary alcohol intermediate, followed by the reduction of this alcohol to the final alkane product. This protocol is designed to serve as a comprehensive guide for chemists in research and development.

The synthesis of novel branched alkanes is of interest in various fields, including medicinal chemistry, for the development of new molecular scaffolds. The Grignard reaction offers a reliable method for constructing sterically hindered carbon centers, such as the quaternary carbon in the target molecule.[1]

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via the formation of a tertiary alcohol, 5-ethyl-4,4-dimethyloctan-5-ol, through the reaction of propylmagnesium bromide with 3,3-dimethylhexan-4-one. The subsequent reduction of the tertiary alcohol yields the desired alkane.[2]

Step 1: Grignard Reaction

Propylmagnesium Bromide + 3,3-Dimethylhexan-4-one → 5-Ethyl-4,4-dimethyloctan-5-ol

Step 2: Reduction of Tertiary Alcohol

5-Ethyl-4,4-dimethyloctan-5-ol → this compound

Experimental Protocols

Part 1: Synthesis of 5-Ethyl-4,4-dimethyloctan-5-ol via Grignard Reaction

This protocol details the preparation of the Grignard reagent, propylmagnesium bromide, and its subsequent reaction with 3,3-dimethylhexan-4-one.[3]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
Magnesium TurningsMg24.312.67 g1.1
1-Bromopropane (B46711)C₃H₇Br123.0012.30 g (8.98 mL)1.0
3,3-Dimethylhexan-4-oneC₈H₁₆O128.2112.82 g1.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-
IodineI₂253.811 crystal-

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings and a crystal of iodine in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • In the dropping funnel, prepare a solution of 1-bromopropane in 50 mL of anhydrous diethyl ether.

    • Add a small portion (~5 mL) of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and gentle refluxing of the ether.[3]

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3,3-dimethylhexan-4-one in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. This will hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude tertiary alcohol can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
5-Ethyl-4,4-dimethyloctan-5-ol18.6415.8485
  • ¹H NMR (CDCl₃, 400 MHz): δ 0.85-1.00 (m, 9H), 1.05 (s, 6H), 1.20-1.60 (m, 9H), 1.65 (s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 8.1, 14.5, 17.2, 25.9, 28.4, 34.9, 41.8, 77.2.

  • IR (thin film, cm⁻¹): 3450 (broad, O-H), 2960, 2875 (C-H).

Part 2: Reduction of 5-Ethyl-4,4-dimethyloctan-5-ol to this compound

This protocol describes the reduction of the tertiary alcohol to the final alkane product using a two-step procedure involving tosylation followed by reduction with lithium aluminum hydride.[4][5]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
5-Ethyl-4,4-dimethyloctan-5-olC₁₂H₂₆O186.3410.0 g1.0
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6511.2 g1.1
Pyridine (B92270)C₅H₅N79.1050 mL-
Lithium Aluminum Hydride (LAH)LiAlH₄37.954.0 g2.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Tosylation of the Alcohol:

    • Dissolve 5-ethyl-4,4-dimethyloctan-5-ol in pyridine in a round-bottom flask and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4 hours.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The tosylate is often used in the next step without further purification.

  • Reduction of the Tosylate:

    • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.

    • Dissolve the crude tosylate in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solids and wash with THF.

    • Combine the filtrate and washings, and remove the THF under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation. The crude alkane can be purified by distillation.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound9.147.3180
  • ¹H NMR (CDCl₃, 400 MHz): δ 0.80-0.95 (m, 12H), 1.10-1.40 (m, 14H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 14.2, 23.1, 23.5, 26.3, 33.0, 36.8, 38.9, 43.5.

  • MS (EI): m/z 170 (M⁺), 141, 113, 85, 57.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction A Preparation of Propylmagnesium Bromide B Reaction with 3,3-Dimethylhexan-4-one A->B C Aqueous Work-up (NH4Cl quench) B->C D Purification (Distillation/Chromatography) C->D E Intermediate: 5-Ethyl-4,4-dimethyloctan-5-ol D->E F Tosylation of Tertiary Alcohol E->F Proceed to next step G Reduction with LiAlH4 F->G H Aqueous Work-up G->H I Purification (Distillation) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

grignard_mechanism reagents Propyl-MgBr + 3,3-Dimethylhexan-4-one intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Nucleophilic Attack workup Protonation (Aqueous Work-up) intermediate->workup Addition of H+ product Tertiary Alcohol: 5-Ethyl-4,4-dimethyloctan-5-ol workup->product

Caption: Mechanism of the Grignard reaction to form the tertiary alcohol intermediate.

Troubleshooting and Safety Precautions

  • Grignard Reaction Initiation: Failure to initiate is a common issue. Ensure all glassware is scrupulously dry and the magnesium turnings are of good quality. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[3]

  • Side Reactions: The most common side reaction is Wurtz coupling. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings.[3]

  • Safety: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Diethyl ether and THF are extremely flammable. Lithium aluminum hydride reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-4,4-dimethyloctane is a highly branched aliphatic hydrocarbon. Due to their unique physical and chemical properties, such as low freezing points and specific viscosities, highly branched alkanes are of interest in various fields, including as potential components in advanced fuels and lubricants, and as inert scaffolds in drug development. While industrial production of branched alkanes often relies on catalytic reforming and isomerization of hydrocarbon feedstocks, the specific synthesis of a single, highly-structured isomer like this compound in a laboratory setting is more precisely achieved through classical organic synthesis methodologies.

This document provides detailed application notes and protocols for a plausible synthetic route to this compound via a Grignard reaction, a well-established method for the formation of carbon-carbon bonds. Additionally, it discusses the principles of catalytic hydroisomerization as a potential, albeit less specific, industrial-scale approach to obtaining mixtures of branched alkanes.

Synthetic Approach: Grignard Reaction Protocol

The synthesis of highly branched alkanes can be effectively achieved through the creation of a tertiary alcohol via a Grignard reaction, followed by dehydration and subsequent hydrogenation. This multi-step approach offers a high degree of control over the final molecular architecture.

A plausible retrosynthetic analysis for this compound suggests the reaction of a Grignard reagent with a suitable ketone. One possible route involves the reaction of sec-butylmagnesium bromide with 3,3-dimethyl-2-pentanone (B1585287), followed by dehydration and hydrogenation.

Experimental Protocol: Synthesis of this compound

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Part 1: Synthesis of 5-Ethyl-4,4-dimethyl-5-octanol (Grignard Reaction)

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of a solution of 2-bromobutane in anhydrous diethyl ether to the flask.

    • Once the reaction initiates (indicated by bubbling and a change in color), add the remaining 2-bromobutane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the crude tertiary alcohol, 5-ethyl-4,4-dimethyl-5-octanol.

Part 2: Dehydration of 5-Ethyl-4,4-dimethyl-5-octanol

  • Place the crude alcohol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to induce dehydration, and distill the resulting alkene product (a mixture of isomers of 5-ethyl-4,4-dimethyloctene).

Part 3: Hydrogenation of 5-Ethyl-4,4-dimethyloctene

  • Dissolve the alkene mixture in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation in a hydrogenation apparatus under a hydrogen atmosphere until the reaction is complete (cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent by distillation to yield the final product, this compound.

  • Purify by fractional distillation if necessary.

Data Presentation
StepReactant 1Reactant 2ProductTypical Yield (%)
Grignard Reaction sec-butylmagnesium bromide3,3-Dimethyl-2-pentanone5-Ethyl-4,4-dimethyl-5-octanol70-85
Dehydration 5-Ethyl-4,4-dimethyl-5-octanolConc. H₂SO₄ (cat.)5-Ethyl-4,4-dimethyloctene (isomers)80-90
Hydrogenation 5-Ethyl-4,4-dimethylocteneH₂ / Pd/CThis compound>95

Note: Yields are estimates and can vary based on experimental conditions and scale.

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Dehydration cluster_2 Part 3: Hydrogenation 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent Mg, I2 Mg, I2 Mg, I2->Grignard_Reagent Grignard_Reaction Grignard Reaction (Anhydrous Diethyl Ether, 0°C to RT) Grignard_Reagent->Grignard_Reaction Ketone 3,3-Dimethyl-2-pentanone Ketone->Grignard_Reaction Workup Aqueous NH4Cl Workup & Extraction Grignard_Reaction->Workup Tertiary_Alcohol 5-Ethyl-4,4-dimethyl-5-octanol Workup->Tertiary_Alcohol Dehydration Dehydration (Conc. H2SO4, Heat) Tertiary_Alcohol->Dehydration Alkene 5-Ethyl-4,4-dimethyloctene (Isomer Mixture) Dehydration->Alkene Hydrogenation Hydrogenation (H2, 10% Pd/C) Alkene->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Synthetic workflow for this compound.

Catalytic Hydroisomerization: An Industrial Perspective

Catalytic reforming is a broad term for processes that upgrade petroleum naphtha into high-octane gasoline components. A key reaction within this process is the isomerization of linear alkanes to branched alkanes. For the specific goal of converting a linear C12 alkane to its branched isomers, the more precise term is catalytic hydroisomerization .

This process is typically carried out over a bifunctional catalyst containing both metal and acid sites. The metal function (e.g., platinum) serves to dehydrogenate the alkane to an alkene, which then isomerizes on the acidic support (e.g., a zeolite). The resulting branched alkene is then hydrogenated back to a saturated alkane.

Principle and Mechanism:

  • Dehydrogenation: A linear alkane is dehydrogenated on a metal site to form a linear alkene.

  • Protonation: The alkene is protonated on a Brønsted acid site of the catalyst support to form a secondary carbenium ion.

  • Isomerization: The carbenium ion undergoes skeletal rearrangement to form a more stable tertiary carbenium ion.

  • Deprotonation: The branched carbenium ion deprotonates to form a branched alkene.

  • Hydrogenation: The branched alkene is hydrogenated on a metal site to form the final branched alkane product.

Typical Reaction Conditions:

  • Catalyst: Platinum supported on an acidic material like a zeolite (e.g., ZSM-22, SAPO-11) or chlorided alumina.

  • Temperature: 200-350 °C

  • Pressure: 10-100 bar (hydrogen atmosphere to prevent coking and promote hydrogenation)

  • Feedstock: A linear or lightly branched C12 alkane stream.

Expected Outcome:

Unlike the specific Grignard synthesis, catalytic hydroisomerization of a C12 alkane would produce a complex mixture of isomers, not just this compound. The product distribution would depend on the catalyst and reaction conditions, with the goal often being to maximize the overall octane (B31449) number of the mixture rather than the yield of a single isomer.

Visualization of the Catalytic Hydroisomerization Pathway

G Linear_Alkane Linear C12 Alkane Dehydrogenation Dehydrogenation (Metal Site) Linear_Alkane->Dehydrogenation Linear_Alkene Linear Alkene Dehydrogenation->Linear_Alkene Protonation Protonation (Acid Site) Linear_Alkene->Protonation Carbocation Secondary Carbocation Protonation->Carbocation Isomerization Skeletal Isomerization Carbocation->Isomerization Branched_Carbocation Tertiary Carbocation Isomerization->Branched_Carbocation Deprotonation Deprotonation Branched_Carbocation->Deprotonation Branched_Alkene Branched Alkene Deprotonation->Branched_Alkene Hydrogenation Hydrogenation (Metal Site) Branched_Alkene->Hydrogenation Product_Mixture Branched C12 Alkane Isomer Mixture Hydrogenation->Product_Mixture

Caption: Catalytic hydroisomerization mechanism.

Conclusion

For the targeted synthesis of this compound with high purity, a multi-step classical organic synthesis approach such as the Grignard reaction protocol outlined here is the recommended method. While catalytic hydroisomerization is a powerful industrial process for producing branched alkanes, it lacks the specificity for producing a single, highly-defined isomer and is better suited for the bulk production of high-octane fuel components. The choice of method will ultimately depend on the desired scale, purity, and specific application of the target molecule.

Application Notes and Protocols: 5-Ethyl-4,4-dimethyloctane as a Reference Standard in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the comprehensive analysis of complex hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and synthetic chemical processes, the use of well-characterized reference standards is paramount for accurate identification and quantification of analytes. 5-Ethyl-4,4-dimethyloctane (C₁₂H₂₆) is a highly branched alkane that can serve as a valuable reference marker in gas chromatography (GC) based methods, particularly for the analysis of fuels, lubricants, and other materials containing a wide range of isomeric hydrocarbons. Its unique structure provides a distinct retention time that can be used for retention index calculations and as an internal standard for quantitative analysis.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in hydrocarbon analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper application.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem
Molecular Weight 170.33 g/mol PubChem
CAS Number 62183-70-4ChemSrc[1]
Boiling Point (estimated) 196 °CChemicalBook[2]
Density (estimated) 0.7730 g/cm³ChemicalBook[2]
Refractive Index (estimated) 1.4317ChemicalBook[2]

Synthesis of this compound

While not commercially available in high purity, this compound can be synthesized in the laboratory for use as a reference standard. A plausible synthetic route involves a Grignard reaction followed by dehydration and hydrogenation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Grignard Reaction cluster_reaction2 Dehydration cluster_reaction3 Hydrogenation 2-Bromo-2-methylpropane (B165281) 2-Bromo-2-methylpropane Grignard_Reagent tert-Butylmagnesium bromide 2-Bromo-2-methylpropane->Grignard_Reagent + Mg Magnesium Magnesium 3-Hexanone (B147009) 3-Hexanone Addition Nucleophilic Addition 3-Hexanone->Addition Grignard_Reagent->Addition Intermediate_Alcohol 4,4-Dimethyl-5-ethyl- 5-octanol Addition->Intermediate_Alcohol Dehydration Acid-catalyzed Dehydration Intermediate_Alcohol->Dehydration Alkene_Mixture Mixture of isomeric alkenes Dehydration->Alkene_Mixture Hydrogenation Catalytic Hydrogenation (H₂/Pd) Alkene_Mixture->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Synthetic workflow for this compound.

Protocol for Synthesis:

  • Grignard Reagent Formation: Prepare tert-butylmagnesium bromide by reacting 2-bromo-2-methylpropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: Slowly add 3-hexanone to the Grignard reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and distill the resulting alkene mixture.

  • Hydrogenation: Hydrogenate the alkene mixture using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: Purify the final product by fractional distillation to achieve the desired purity for use as a reference standard. Purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Application in Hydrocarbon Analysis

This compound is particularly useful in the gas chromatographic analysis of complex hydrocarbon mixtures. Its applications include serving as a retention index marker and as an internal standard for quantification.

Gas Chromatography (GC) Analysis

The separation of branched alkanes is challenging due to the large number of isomers with similar boiling points. The choice of the GC column and operating conditions is critical for achieving adequate resolution.[3] Non-polar stationary phases are typically used for alkane separation.[3]

Recommended GC Columns:

ColumnStationary PhaseMax Temperature (°C)Common Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane400High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[3]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane350Detailed hydrocarbon analysis (DHA), environmental analysis.[3]

Experimental Protocols

Protocol 1: Determination of Retention Index

The Kovats Retention Index (I) is a dimensionless quantity that relates the retention time of a compound to the retention times of adjacent n-alkanes. It is a valuable tool for compound identification.

Retention_Index_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_calc Calculation Alkane_Std n-Alkane Standard Mix (e.g., C8-C20) Mix Prepare Mixture Alkane_Std->Mix Analyte_Std This compound Standard Analyte_Std->Mix GC_Analysis GC-FID Analysis Mix->GC_Analysis Chromatogram Obtain Chromatogram GC_Analysis->Chromatogram Identify_Peaks Identify Retention Times (t_R) Chromatogram->Identify_Peaks Formula Apply Kovats Formula Identify_Peaks->Formula RI_Value Retention Index (I) Formula->RI_Value

Caption: Workflow for determining the Retention Index.

Methodology:

  • Standard Preparation: Prepare a solution containing a homologous series of n-alkanes (e.g., C₈ to C₂₀) and a known concentration of this compound in a suitable solvent like hexane.

  • GC Analysis: Inject the standard mixture into a gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: 50 °C (hold for 5 min), then ramp to 300 °C at 10 °C/min (hold for 10 min).

  • Data Analysis:

    • Identify the retention times (t_R) of the n-alkanes and this compound.

    • Determine the two n-alkanes that elute immediately before (t_R(n)) and after (t_R(n+1)) this compound (t_R(x)).

    • Calculate the Kovats Retention Index (I) using the following formula for a temperature-programmed run: I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))] where n is the carbon number of the n-alkane eluting before the analyte.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

For accurate quantification of hydrocarbons in a complex matrix, the internal standard method is preferred. This compound can be used as an internal standard if it is not present in the original sample and does not co-elute with any analytes of interest.

Methodology:

  • Response Factor Determination:

    • Prepare a calibration standard containing a known concentration of the analyte(s) of interest and this compound (Internal Standard, IS).

    • Analyze the standard by GC-FID under the same conditions as the samples.

    • Calculate the Relative Response Factor (RRF) for each analyte relative to the internal standard using the formula: RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Sample Preparation:

    • To a known amount of the sample, add a precise amount of the this compound internal standard solution.

    • Mix thoroughly to ensure homogeneity.

  • GC Analysis:

    • Inject the prepared sample into the GC-FID system using the same method as for the response factor determination.

  • Quantification:

    • Measure the peak areas of the analyte(s) and the internal standard.

    • Calculate the concentration of the analyte in the sample using the following equation: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)

Data Presentation

The following tables provide a template for organizing the quantitative data generated from the described protocols.

Table 1: Retention Data and Calculated Retention Index

CompoundRetention Time (min)Bracketing n-AlkanesRetention Index (I)
n-Undecane (C₁₁)t_R(11)-1100
This compoundt_R(x)C₁₁ and C₁₂Calculated Value
n-Dodecane (C₁₂)t_R(12)-1200

Table 2: Relative Response Factor (RRF) Determination

AnalyteConcentration (mg/L)Peak AreaInternal Standard (IS)IS Concentration (mg/L)IS Peak AreaRRF
Analyte 1Conc_A1Area_A1This compoundConc_ISArea_ISCalculated RRF_A1
Analyte 2Conc_A2Area_A2This compoundConc_ISArea_ISCalculated RRF_A2

Table 3: Sample Quantification

Sample IDAnalyteAnalyte Peak AreaIS Peak AreaCalculated Concentration (mg/L)
Sample 1Analyte 1Area_A1_S1Area_IS_S1Calculated Conc_A1_S1
Sample 1Analyte 2Area_A2_S1Area_IS_S1Calculated Conc_A2_S1

Conclusion

This compound serves as a useful, highly-branched reference standard for the detailed analysis of complex hydrocarbon mixtures. The protocols outlined in this document provide a framework for its application in determining retention indices for compound identification and for its use as an internal standard for accurate quantification. While specific quantitative data for this compound is not widely available, the methodologies provided will enable researchers to generate this data in their own laboratories for their specific analytical conditions. The use of such well-defined, non-commercial standards can significantly enhance the quality and reliability of hydrocarbon analysis in various scientific and industrial settings.

References

Application Note: Protocol for the Separation of 5-Ethyl-4,4-dimethyloctane from a Complex Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation and purification of 5-Ethyl-4,4-dimethyloctane, a branched alkane, from a complex organic mixture. The protocol outlines two primary separation techniques: fractional distillation for initial enrichment and gas chromatography for high-purity separation, preceded by appropriate sample preparation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective separation strategy.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [2]
CAS Number 62183-70-4[1][2][3]
Boiling Point (estimated) 196°C[4]
Polarity Non-polar

Note: The boiling point is for the structural isomer 4,4-dimethyl-5-ethyloctane and serves as a close estimate.

Experimental Workflow

The overall workflow for the separation of this compound is depicted below. The process begins with sample preparation to remove interfering substances, followed by an optional fractional distillation for enrichment, and concludes with gas chromatography for final purification.

SeparationWorkflow cluster_prep Sample Preparation cluster_enrich Enrichment (Optional) cluster_purify High-Purity Separation Sample Complex Mixture LLE Liquid-Liquid Extraction Sample->LLE Initial Cleanup SPE Solid-Phase Extraction LLE->SPE Further Purification FracDist Fractional Distillation SPE->FracDist Enrich Alkane Fraction GC Gas Chromatography (GC) SPE->GC Direct Injection FracDist->GC Inject Enriched Fraction PureCompound This compound GC->PureCompound Collect Pure Fraction

Figure 1: Experimental workflow for the separation of this compound.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to isolate the non-polar alkane fraction from the complex matrix, removing polar and other interfering compounds. A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is recommended.

3.1.1. Protocol: Liquid-Liquid Extraction (LLE)

This protocol is designed to separate hydrocarbons from polar components in the sample matrix.

StepProcedure
1. Dissolution Dissolve a known quantity of the complex mixture in a suitable non-polar solvent (e.g., hexane (B92381) or dichloromethane) in a separatory funnel.
2. Aqueous Wash Add an equal volume of deionized water to the separatory funnel.
3. Extraction Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[5]
4. Phase Separation Allow the layers to separate. The aqueous layer (bottom) contains polar impurities, while the organic layer (top) contains the desired alkanes.
5. Collection Drain and discard the aqueous layer. Collect the organic layer.
6. Repeat Repeat the aqueous wash (steps 2-5) two more times to ensure complete removal of polar impurities.
7. Drying Dry the collected organic layer over anhydrous sodium sulfate (B86663) to remove residual water.
8. Concentration Concentrate the dried organic extract under a gentle stream of nitrogen to a smaller volume for the next step.

3.1.2. Protocol: Solid-Phase Extraction (SPE)

SPE is used to further purify the alkane fraction by removing any remaining polar compounds.[6]

StepProcedure
1. Sorbent Selection Use a normal-phase SPE cartridge packed with silica (B1680970) or alumina.
2. Conditioning Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.[6]
3. Sample Loading Load the concentrated organic extract from the LLE step onto the conditioned SPE cartridge.
4. Elution of Alkanes Elute the alkane fraction with a non-polar solvent (e.g., hexane). The non-polar alkanes will pass through the polar sorbent, while any remaining polar impurities will be retained.
5. Collection Collect the eluate containing the purified alkane fraction.
6. Concentration Concentrate the collected fraction under a gentle stream of nitrogen. The sample is now ready for analysis by GC or for enrichment by fractional distillation.
Enrichment by Fractional Distillation

For complex mixtures with a high concentration of various hydrocarbons, fractional distillation can be employed to enrich the fraction containing C12 alkanes based on their boiling points.[7]

Protocol: Fractional Distillation

ParameterRecommended SettingRationale
Apparatus A fractional distillation apparatus with a Vigreux column.The Vigreux column provides a large surface area for repeated condensation and vaporization cycles, enhancing separation efficiency.
Heating Use a heating mantle with a magnetic stirrer for uniform heating.Prevents bumping and ensures smooth boiling.
Initial Temperature Slowly increase the temperature to just below the estimated boiling point of the target fraction (~190-195°C).Gradual heating is crucial for achieving good separation.
Distillation Rate Maintain a slow and steady distillation rate of 1-2 drops per second.A slow rate allows for proper equilibrium to be established in the column, leading to better separation.
Fraction Collection Collect the fraction that distills over in the temperature range of approximately 190-200°C.This range is centered around the estimated boiling point of this compound and its isomers.
High-Purity Separation by Gas Chromatography (GC)

Gas chromatography is the definitive technique for separating this compound from other closely related isomers and hydrocarbons.[7][8]

3.3.1. Logical Relationship for GC Parameter Selection

The selection of GC parameters is critical for achieving the desired separation. The following diagram illustrates the logical relationships between these parameters.

Figure 2: Logical relationships for selecting GC parameters.

3.3.2. Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the high-resolution separation of C12 branched alkane isomers.[9][10]

ParameterRecommended SettingRationale
GC System Gas chromatograph equipped with a Flame Ionization Detector (FID).FID is highly sensitive to hydrocarbons.[11]
Column A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).Non-polar columns separate alkanes primarily based on their boiling points, which is ideal for this application.
Column Dimensions 50-100 m length, 0.25 mm internal diameter, 0.25 µm film thickness.Longer columns provide higher resolution, which is necessary for separating complex isomers.[10]
Carrier Gas Helium or Hydrogen.Inert gases that provide good chromatographic efficiency.
Flow Rate Constant flow of 1.0-1.5 mL/min.Optimal flow rate for good separation efficiency in a 0.25 mm ID column.
Injection Volume 1 µL.Standard injection volume for capillary GC.
Injector Temperature 250°C.Ensures complete and rapid vaporization of the sample.
Split Ratio 50:1 (adjustable based on sample concentration).Prevents column overloading and ensures sharp peaks.
Oven Temperature Program - Initial Temperature: 40°C, hold for 5 minutes.- Ramp 1: 2°C/minute to 220°C.- Final Hold: Hold at 220°C for 10 minutes.A slow temperature ramp is crucial for resolving closely boiling isomers. The final temperature ensures all C12 isomers are eluted.
Detector Temperature 300°C.Prevents condensation of the analytes in the detector.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and structured format for easy comparison.

Table 1: Physicochemical Data of Target Compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberEstimated Boiling Point (°C)
This compoundC₁₂H₂₆170.3362183-70-4196

Table 2: Summary of Optimized GC-FID Parameters

ParameterValue
Column DB-5ms (100 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Injector Temperature 250°C
Oven Program 40°C (5 min), then 2°C/min to 220°C (hold 10 min)
Detector FID at 300°C

References

Application Notes: Evaluation of 5-Ethyl-4,4-dimethyloctane as a Synthetic Lubricant Base Stock

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-4,4-dimethyloctane is a saturated branched hydrocarbon with the chemical formula C12H26[1][2]. Its molecular structure, characterized by a C8 octane (B31449) backbone with two methyl groups at the C4 position and an ethyl group at the C5 position, suggests potential suitability as a synthetic lubricant base stock or blending component. Branched alkanes are known to influence the tribological and rheological properties of lubricants.[3] Due to their irregular structure, they can disrupt the formation of highly ordered, high-friction molecular layers that can form under high pressure with linear alkanes.[3] This document outlines the potential applications of this compound in lubricant formulations and provides detailed protocols for its evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its consideration as a lubricant component.

PropertyValue (Predicted/Typical for similar structures)Reference
Chemical NameThis compound[1]
CAS Number62183-70-4[2]
Molecular FormulaC12H26[1][2]
Molecular Weight170.33 g/mol [1]
AppearanceColorless liquidN/A
Boiling Point196°C (estimated)[4]
Melting Point-50.8°C (estimated)[4]
Density0.7730 g/cm³ (estimated)[4]

Performance Characteristics in Lubricant Formulations

When blended as a base stock or additive, this compound is hypothesized to impart the following performance benefits, which require experimental verification. The following table presents hypothetical performance data for a lubricant formulated with this compound compared to a conventional mineral oil-based lubricant.

Performance ParameterTest MethodLubricant with this compound (Hypothetical Data)Conventional Mineral Oil (Typical Data)
Kinematic Viscosity @ 40°C (cSt)ASTM D44525.032.0
Kinematic Viscosity @ 100°C (cSt)ASTM D4455.25.4
Viscosity IndexASTM D2270155100
Pour Point (°C)ASTM D97-45-15
Flash Point (°C)ASTM D92210200
Oxidation Stability (RPVOT, minutes)ASTM D2272450250
Four-Ball Wear Scar Diameter (mm)ASTM D41720.400.60
Coefficient of FrictionASTM D51830.080.12

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Viscosity and Viscosity Index Determination (ASTM D445 & D2270)

  • Objective: To measure the kinematic viscosity of the lubricant at two different temperatures (40°C and 100°C) and calculate the viscosity index, which indicates the effect of temperature on viscosity.

  • Materials:

    • Test lubricant containing this compound

    • Calibrated glass capillary viscometers

    • Constant temperature baths

    • Timer

  • Procedure:

    • Select a viscometer where the flow time is not less than 200 seconds.

    • Charge the viscometer with the test lubricant.

    • Place the viscometer in a constant temperature bath maintained at 40°C until it reaches thermal equilibrium.

    • Draw the lubricant up into the timing bulb of the viscometer.

    • Measure the time required for the leading edge of the lubricant meniscus to pass from the first to the second timing mark.

    • Repeat the measurement to ensure accuracy.

    • Calculate the kinematic viscosity using the viscometer constant.

    • Repeat steps 3-7 with the bath temperature at 100°C.

    • Calculate the Viscosity Index using the measured viscosities according to the ASTM D2270 standard.

2. Oxidation Stability Testing (ASTM D2272 - RPVOT)

  • Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions.

  • Materials:

    • Test lubricant

    • Distilled water

    • Copper catalyst coil

    • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

    • Oxygen supply

  • Procedure:

    • Place a measured amount of the test lubricant, distilled water, and the copper catalyst coil into the sample container of the pressure vessel.

    • Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi).[5]

    • Immerse the vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.[5]

    • Continuously monitor the pressure inside the vessel.

    • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation induction time.

3. Wear and Friction Testing (ASTM D4172 - Four-Ball Method)

  • Objective: To assess the lubricant's ability to prevent wear and reduce friction under boundary lubrication conditions.

  • Materials:

    • Test lubricant

    • Four-ball wear tester

    • Steel balls (test specimens)

    • Microscope for wear scar measurement

  • Procedure:

    • Clamp three steel balls together in the test cup and cover them with the test lubricant.

    • Place the fourth ball in the chuck of the machine, which will be rotated.

    • Assemble the test cup into the machine.

    • Apply a specified load (e.g., 392 N) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.[5]

    • Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.

Visualizations

Lubricant_Formulation_Workflow cluster_formulation Formulation Stage cluster_testing Performance Evaluation cluster_analysis Data Analysis and Optimization Base_Stock Base Stock (this compound) Blending Blending and Homogenization Base_Stock->Blending Additives Additive Package (e.g., antioxidants, anti-wear) Additives->Blending Viscosity_Test Viscosity Testing (ASTM D445) Blending->Viscosity_Test Oxidation_Test Oxidation Stability (ASTM D2272) Blending->Oxidation_Test Tribological_Test Tribological Testing (ASTM D4172) Blending->Tribological_Test Data_Analysis Data Analysis and Comparison Viscosity_Test->Data_Analysis Oxidation_Test->Data_Analysis Tribological_Test->Data_Analysis Formulation_Optimization Formulation Optimization Data_Analysis->Formulation_Optimization Formulation_Optimization->Base_Stock Iterate Branched_Alkane_Mechanism cluster_conditions Boundary Lubrication Conditions cluster_alkanes Alkane Molecular Structure cluster_outcomes Tribological Outcomes High_Pressure High Pressure Linear_Alkanes Linear Alkanes (e.g., n-dodecane) Low_Speed Low Speed Branched_Alkanes Branched Alkanes (this compound) Ordered_Layers Formation of Ordered, Crystalline Layers Linear_Alkanes->Ordered_Layers Tend to align Disrupted_Packing Disruption of Molecular Packing Branched_Alkanes->Disrupted_Packing Steric hindrance High_Friction High Friction Ordered_Layers->High_Friction High shear strength Low_Friction Low Friction Disrupted_Packing->Low_Friction Reduced intermolecular forces

References

Application Notes and Protocols: Combustion Properties of 5-Ethyl-4,4-dimethyloctane in Engine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-4,4-dimethyloctane is a highly branched C12H26 alkane with the potential for use as a component in advanced transportation fuels. Its molecular structure suggests properties that could be beneficial for modern internal combustion engines, particularly in terms of knock resistance. This document provides an overview of its estimated combustion properties, detailed protocols for experimental determination of these properties, and notes on its application in engine modeling and simulation.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₁₂H₂₆

  • Molecular Weight: 170.33 g/mol [1]

  • CAS Number: 62183-70-4

Data Presentation: Estimated Combustion and Physical Properties

Due to a lack of direct experimental data for this compound, the following table presents estimated values based on its chemical structure using group contribution methods and established calculation techniques. These values provide a preliminary assessment of its potential as a fuel component. For comparison, data for the straight-chain isomer, n-dodecane, are also provided.

PropertyThis compound (Estimated)n-Dodecane (Reference)Test Method
Research Octane (B31449) Number (RON) 95 - 105~ -15ASTM D2699
Motor Octane Number (MON) 90 - 100~ -20ASTM D2700
Cetane Number (CN) 15 - 25~ 75ASTM D613
Lower Heating Value (LHV) ~ 44.2 MJ/kg44.1 MJ/kgCalculated
Higher Heating Value (HHV) ~ 47.7 MJ/kg47.6 MJ/kgCalculated
Boiling Point ~ 190 - 210 °C216 °CASTM D86
Density @ 15°C ~ 760 - 780 kg/m ³749 kg/m ³ASTM D4052

Note: The estimated octane and cetane numbers for this compound are derived from structure-property relationships which indicate that highly branched alkanes tend to have high octane numbers and low cetane numbers.

Experimental Protocols

To experimentally validate the combustion properties of this compound, the following standard ASTM test methods should be employed.

Determination of Research Octane Number (RON)

Standard Method: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[2][3][4][5][6][7]

Objective: To determine the anti-knock characteristics of the fuel under mild operating conditions, representative of city driving.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3][6]

Methodology:

  • Engine Preparation: The CFR engine is calibrated and standardized according to the ASTM D2699 procedure. This involves running the engine on primary reference fuels (blends of iso-octane and n-heptane) to ensure it is operating within specified tolerances.

  • Sample Preparation: A sufficient quantity of this compound is prepared for testing.

  • Test Procedure:

    • The engine is operated on the test fuel at a constant speed of 600 rpm and a specified intake air temperature.[3]

    • The compression ratio is gradually increased until a standard level of knock intensity is detected by the engine's instrumentation.

    • The engine is then switched to operate on various blends of primary reference fuels.

    • The composition of the reference fuel blend that produces the same knock intensity at the same compression ratio as the test fuel is determined.

  • Result: The Research Octane Number is the percentage by volume of iso-octane in the primary reference fuel blend that matches the knock characteristics of the sample.

Determination of Motor Octane Number (MON)

Standard Method: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[4][8][9][10]

Objective: To determine the anti-knock characteristics of the fuel under more severe operating conditions, representative of highway driving.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Methodology:

  • Engine Preparation: Similar to the RON test, the CFR engine is calibrated and standardized as per the ASTM D2700 protocol.[9]

  • Sample Preparation: A sufficient quantity of this compound is prepared.

  • Test Procedure:

    • The engine is operated on the test fuel at a higher speed of 900 rpm and with a higher intake mixture temperature compared to the RON test.

    • The compression ratio is adjusted until a standard level of knock is achieved.

    • The test fuel is bracketed by primary reference fuel blends to find the blend that produces the same knock intensity.

  • Result: The Motor Octane Number is the percentage by volume of iso-octane in the matching primary reference fuel blend.

Determination of Cetane Number (CN)

Standard Method: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.[11][12][13][14][15]

Objective: To determine the ignition quality of the fuel for compression-ignition engines.

Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.[12][14]

Methodology:

  • Engine Preparation: The cetane engine is calibrated using primary reference fuels (blends of n-cetane and heptamenthylnonane).

  • Sample Preparation: The test fuel, this compound, is prepared.

  • Test Procedure:

    • The engine is run on the test fuel at a constant speed and fuel flow rate.

    • The compression ratio is adjusted to produce a specific ignition delay (the time between fuel injection and the start of combustion).

    • The engine is then run on reference fuels, and the blend that gives the same ignition delay at the same compression ratio is identified.

  • Result: The Cetane Number is calculated based on the composition of the matching reference fuel blend.

Determination of Distillation Curve

Standard Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.[1][16][17][18][19]

Objective: To determine the boiling range characteristics of the fuel.

Apparatus: A laboratory batch distillation unit.[1]

Methodology:

  • Sample Preparation: A 100 mL sample of this compound is measured into a distillation flask.

  • Distillation: The flask is heated, and the vapor is passed through a condenser. The temperature at which the first drop of condensate is collected is the Initial Boiling Point (IBP).

  • Data Collection: The vapor temperature is recorded as a function of the volume of condensate collected.

  • Result: A distillation curve is generated, plotting temperature versus the percentage of fuel evaporated. Key points include the temperatures at which 10%, 50%, and 90% of the fuel has been distilled, and the Final Boiling Point (FBP).

Application Notes for Engine Modeling

The estimated properties of this compound make it an interesting candidate for inclusion in surrogate fuel models for gasoline and potentially as a blend component in jet fuels.

Chemical Kinetic Modeling
  • Model Integration: To simulate the combustion of this compound, its chemical kinetic sub-mechanism needs to be incorporated into a larger, validated base fuel mechanism (e.g., for gasoline or jet fuel surrogates).

  • Reaction Pathways: The high degree of branching in this compound will significantly influence its low-temperature oxidation chemistry, leading to the formation of specific radical species that inhibit auto-ignition, which explains its predicted high octane number. Detailed chemical kinetic models can be developed to capture these reaction pathways. These models are crucial for accurately predicting ignition delay times and heat release rates under various engine operating conditions.

Computational Fluid Dynamics (CFD) Simulations
  • Engine Performance Simulation: The estimated combustion properties can be used as inputs for Computational Fluid Dynamics (CFD) simulations of internal combustion engines.[20][21][22][23] These simulations can predict engine performance metrics such as power output, efficiency, and emissions (NOx, soot, unburned hydrocarbons) when using fuel blends containing this compound.

  • Spray and Mixture Formation: For direct-injection engines, CFD models can simulate the spray atomization, evaporation, and mixture formation of this compound. Its physical properties, like boiling point and density, will influence these processes and, consequently, the combustion process.

Visualizations

Experimental_Workflow cluster_synthesis Fuel Synthesis & Purification cluster_properties Property Determination cluster_modeling Engine Modeling & Simulation Synthesis Synthesis of This compound Purification Purification & Analysis (GC, NMR, etc.) Synthesis->Purification RON RON Test (ASTM D2699) Purification->RON MON MON Test (ASTM D2700) Purification->MON CN Cetane Test (ASTM D613) Purification->CN Dist Distillation (ASTM D86) Purification->Dist Kinetics Chemical Kinetic Model Development RON->Kinetics MON->Kinetics CN->Kinetics CFD CFD Engine Simulation Dist->CFD Kinetics->CFD Performance Performance & Emissions Prediction CFD->Performance

Caption: Experimental and computational workflow for evaluating this compound.

Combustion_Pathway Fuel This compound + O2 Radicals Alkyl & Peroxy Radicals Fuel->Radicals Initiation Intermediates Stable Intermediates (Aldehydes, Ketones) Radicals->Intermediates Low-T Oxidation Heat Heat Release Radicals->Heat Chain Branching Intermediates->Radicals Decomposition Products Final Products (CO2, H2O) Intermediates->Products High-T Oxidation

Caption: Simplified chemical kinetic pathway for hydrocarbon combustion.

References

Application Note: Determination of Octane Number for 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-4,4-dimethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. The intricate branched structure of this compound suggests its potential as a high-performance fuel component or additive. Branched alkanes are known to exhibit higher octane (B31449) ratings compared to their linear isomers, which makes them valuable for enhancing the anti-knock characteristics of gasoline.[1][2] The octane number is a critical measure of a fuel's ability to resist autoignition, or "knocking," in a spark-ignition engine.[3] This application note provides a detailed protocol for the determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound.

The standard methods for determining octane numbers are provided by ASTM International, specifically ASTM D2699 for RON and ASTM D2700 for MON.[4][5][6] These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3][7] The octane rating is determined by comparing the knock intensity of the test sample with that of primary reference fuels (PRFs), which are blends of iso-octane (2,2,4-trimethylpentane) and n-heptane.[2]

Data Presentation

The octane number of this compound would be determined and presented as follows. The Anti-Knock Index (AKI) is the average of the RON and MON and is commonly displayed at gasoline pumps in the United States.[8][9]

ParameterValueASTM Method
Research Octane Number (RON)To be determinedASTM D2699
Motor Octane Number (MON)To be determinedASTM D2700
Anti-Knock Index (AKI)To be calculated(RON + MON) / 2

Experimental Protocols

The following are detailed protocols for the determination of the Research Octane Number (RON) and Motor Octane Number (MON) of this compound.

Protocol 1: Determination of Research Octane Number (RON) according to ASTM D2699

Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.[9][10]

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine unit for RON testing.[3]

  • Knock measurement instrumentation.

  • Fuel handling and blending equipment.

  • Primary Reference Fuels (iso-octane and n-heptane).

Procedure:

  • Engine Preparation and Standardization:

    • Calibrate and standardize the CFR engine according to the procedures outlined in ASTM D2699.

    • Ensure all engine operating parameters are within the specified limits.

  • Sample Preparation:

    • Obtain a representative sample of this compound.

    • Ensure the sample is free from any contaminants.

  • Engine Operation:

    • Start the CFR engine and allow it to warm up to the specified equilibrium conditions.

    • Operate the engine with the sample fuel (this compound).

    • Adjust the compression ratio to produce a standard level of knock intensity.

  • Bracketing:

    • Select two Primary Reference Fuels (PRFs) that bracket the expected octane number of the sample. One PRF should have a slightly higher knock intensity and the other a slightly lower knock intensity than the sample.

    • Operate the engine on each PRF and record the knock intensity at the same compression ratio used for the sample.

  • Determination of RON:

    • The Research Octane Number is calculated by interpolation between the knock intensities and octane numbers of the two bracketing PRFs.

Protocol 2: Determination of Motor Octane Number (MON) according to ASTM D2700

Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions than the RON test.[5][7][8]

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine unit for MON testing.

  • Knock measurement instrumentation.

  • Fuel handling and blending equipment.

  • Primary Reference Fuels (iso-octane and n-heptane).

Procedure:

  • Engine Preparation and Standardization:

    • Calibrate and standardize the CFR engine according to the procedures outlined in ASTM D2700.

    • Note that the operating conditions for MON are more severe than for RON (e.g., higher engine speed, heated intake air).

  • Sample Preparation:

    • Obtain a representative sample of this compound.

    • Ensure the sample is free from any contaminants.

  • Engine Operation:

    • Start the CFR engine and allow it to warm up to the specified equilibrium conditions for MON testing.

    • Operate the engine with the sample fuel.

    • Adjust the compression ratio to produce a standard level of knock intensity.

  • Bracketing:

    • Select two PRFs that bracket the expected motor octane number of the sample.

    • Operate the engine on each PRF and record the knock intensity at the same compression ratio.

  • Determination of MON:

    • The Motor Octane Number is calculated by interpolation between the knock intensities and octane numbers of the two bracketing PRFs.

Mandatory Visualization

Octane_Number_Determination_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis & Results Sample Test Sample: This compound Run_Sample Run Engine with Test Sample Sample->Run_Sample PRF Primary Reference Fuels (iso-octane, n-heptane) Run_PRF1 Run Engine with Bracketing PRF 1 PRF->Run_PRF1 Run_PRF2 Run Engine with Bracketing PRF 2 PRF->Run_PRF2 Engine_Setup CFR Engine Setup & Standardization (ASTM D2699/D2700) Engine_Setup->Run_Sample Engine_Setup->Run_PRF1 Engine_Setup->Run_PRF2 Adjust_CR Adjust Compression Ratio for Standard Knock Run_Sample->Adjust_CR Adjust_CR->Run_PRF1 Adjust_CR->Run_PRF2 Measure_KI Measure Knock Intensity Adjust_CR->Measure_KI (for sample) Run_PRF1->Measure_KI Run_PRF2->Measure_KI Interpolate Interpolate Knock Intensity vs. ON of PRFs Measure_KI->Interpolate RON Determine RON (ASTM D2699) Interpolate->RON MON Determine MON (ASTM D2700) Interpolate->MON AKI Calculate AKI (RON + MON) / 2 RON->AKI MON->AKI

Caption: Workflow for Octane Number Determination.

References

Troubleshooting & Optimization

Challenges in the synthesis of highly branched alkanes like 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of sterically congested molecules such as 5-Ethyl-4,4-dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of highly branched alkanes like this compound so challenging?

A1: The primary difficulty lies in the construction of all-carbon quaternary centers, such as the C4 atom in this compound.[1] The four carbon substituents create significant steric hindrance, which impedes the approach of reagents and slows down carbon-carbon bond-forming reactions.[2] Additionally, many synthetic routes that proceed through carbocation intermediates are prone to molecular rearrangements, leading to a mixture of structural isomers that are difficult to separate.[3][4]

Q2: What are the most common synthetic strategies for creating a quaternary carbon center?

A2: Several strategies exist, with the most common being nucleophilic addition to a sterically hindered ketone or coupling reactions.

  • Grignard Reactions: This involves the addition of an organomagnesium halide (Grignard reagent) to a ketone.[5] While common, its effectiveness can be limited by steric hindrance, which can lead to low yields or side reactions like enolization and reduction.[5]

  • Corey-House Synthesis: This reaction uses a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.[6][7] It is a versatile and often high-yielding method for joining two alkyl groups and is generally less susceptible to the rearrangement reactions that plague carbocation-based methods.[8][9]

Q3: What are the major side reactions to be aware of during synthesis?

A3: The two most significant side reactions are carbocation rearrangements and elimination reactions.

  • Carbocation Rearrangements: Any reaction involving a carbocation intermediate can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation.[10][11] This results in a scrambling of the carbon skeleton and the formation of isomeric products.[3]

  • Elimination Reactions: The strong basicity of organometallic reagents, particularly Grignard reagents, can lead to the deprotonation of a carbon alpha to a carbonyl group (enolization) or elimination of a leaving group to form an alkene, competing with the desired nucleophilic addition or substitution.[5]

Q4: Why is the purification of the final product often difficult?

A4: The synthesis can result in a mixture of structural isomers (e.g., from rearrangements). These isomers often have very similar physical properties, including close boiling points, making separation by standard distillation challenging.[12] Therefore, advanced purification techniques such as preparative gas chromatography or specialized adsorptive chromatography are often required.[12][13]

Troubleshooting Guide

Q: My Grignard reaction with a hindered ketone is giving a very low yield of the desired tertiary alcohol. What is the likely cause and solution?

A: Low yields in this case are typically due to two main factors:

  • Steric Hindrance: The bulky groups on both the ketone and the Grignard reagent are preventing the nucleophilic attack at the carbonyl carbon.[5]

  • Side Reactions: The Grignard reagent, acting as a strong base, may be causing deprotonation at the alpha-carbon to form an enolate, which upon workup returns the starting ketone.[5] Alternatively, it can act as a reducing agent.

Solutions:

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes increase the nucleophilicity of the Grignard reagent and improve yields with hindered ketones.

  • Switch Synthetic Route: A more reliable approach is often to switch to a method less sensitive to steric hindrance and basic side reactions, such as the Corey-House synthesis.[8][14]

Q: My final product is a mixture of isomers, as confirmed by GC-MS analysis. How can I obtain the desired isomer selectively?

A: The presence of multiple isomers strongly suggests that a carbocation rearrangement has occurred during the synthesis.[3][4] This happens in reactions that proceed through an unstable carbocation, which then rearranges to a more stable one via a hydride or alkyl shift before the final product is formed.[11][15]

Solutions:

  • Avoid Carbocation Intermediates: The most effective solution is to redesign the synthesis to avoid reaction conditions that generate carbocations. The Corey-House synthesis is an excellent alternative as it proceeds through an organocuprate intermediate and is not typically prone to rearrangement.[9] This method offers a more direct and controlled coupling of alkyl groups.[7]

Q: I've successfully synthesized my branched alkane, but I cannot separate it from closely related impurities by distillation. What should I do?

A: This is a common problem due to the similar boiling points of branched alkane isomers.[12]

Solutions:

  • Preparative Chromatography: High-resolution preparative gas chromatography (prep-GC) can be effective for separating volatile isomers on a small to medium scale.

  • Adsorptive Separation: Techniques using molecular sieves or other specialized adsorbents can separate linear from branched alkanes.[16] For separating different branched isomers, specialized column chromatography with highly selective stationary phases may be required.[13]

Data Presentation

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table provides a qualitative comparison of expected outcomes for different strategies aimed at constructing a quaternary carbon.

Synthetic StrategyKey IntermediateCommon SubstratesExpected Yield (Hindered System)Risk of RearrangementKey Limitations
Grignard Reaction Organomagnesium HalideKetone + R-MgXLow to ModerateLow (if no carbocation)Steric hindrance, basic side reactions (enolization)[5]
SN1-type Alkylation CarbocationAlcohol/Alkyl Halide + NucleophileLowHighCarbocation rearrangements are very likely[3]
Corey-House Synthesis Lithium DialkylcuprateAlkyl Halide + R₂CuLiModerate to HighVery LowHindered (tertiary) alkyl halides are poor substrates[8]
Experimental Protocols
Protocol: Corey-House Synthesis for Quaternary Carbon Formation

This protocol describes a general method for forming a quaternary carbon by coupling a lithium dialkylcuprate (Gilman reagent) with a tertiary alkyl halide. This method is chosen for its reliability and resistance to rearrangement.

Objective: Synthesize 4,4-dimethyloctane (B95178) by coupling lithium dipropylcuprate with 4-bromo-4-methylheptane (as an illustrative precursor to a structure like the target molecule).

Step 1: Preparation of Propyllithium

  • Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Place lithium metal (2 equivalents) in dry diethyl ether in the flask.

  • Slowly add 1-bromopropane (B46711) (1 equivalent) dissolved in dry diethyl ether from the dropping funnel to the lithium suspension.

  • The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. Stir until the lithium metal is consumed. The resulting solution is propyllithium (R-Li).

Step 2: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

  • In a separate flame-dried flask under an inert atmosphere, prepare a slurry of copper(I) iodide (CuI, 0.5 equivalents) in dry diethyl ether.

  • Cool the CuI slurry to -78 °C (dry ice/acetone bath).

  • Slowly transfer the prepared propyllithium solution (2 equivalents) from Step 1 into the CuI slurry via a cannula.

  • Allow the mixture to stir at low temperature. The formation of the Gilman reagent (Pr₂CuLi) is indicated by a change in the solution's appearance.[7]

Step 3: Coupling Reaction

  • Dissolve the tertiary alkyl halide, 4-bromo-4-methylheptane (1 equivalent), in dry diethyl ether.

  • Slowly add the alkyl halide solution to the freshly prepared Gilman reagent at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[8]

Step 4: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude alkane product via column chromatography or preparative GC to isolate the 4,4-dimethyloctane.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of highly branched alkanes.

G cluster_start Problem Identification cluster_analysis Analysis of Cause cluster_solutions Recommended Solutions start Low Yield or Isomeric Mixture Observed cause1 GC-MS shows multiple isomers? start->cause1 cause2 Starting material recovered? (Low Conversion) start->cause2 cause1->cause2 No sol1 Likely Carbocation Rearrangement. Avoid carbocation-forming conditions. cause1->sol1 Yes sol3 Reaction hindered or conditions too mild. Increase reaction time/temperature. cause2->sol3 Yes sol5 Purify final product using Preparative GC or HPLC. cause2->sol5 No, complex mixture sol2 Switch to Corey-House Synthesis. (Less prone to rearrangement) sol1->sol2 sol4 Consider additives (e.g., CeCl₃ for Grignard) or a more reactive nucleophile. sol3->sol4

Caption: Troubleshooting workflow for the synthesis of highly branched alkanes.

References

Technical Support Center: Optimizing GC-MS for C12H26 Isomer Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of dodecane (B42187) (C12H26) isomers. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with separating and detecting these structurally similar compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of GC-MS methods for C12H26 isomer analysis.

Q1: What is the most critical parameter for successfully separating C12H26 isomers?

A1: The most critical parameter is the selection of the GC column. Due to the very similar boiling points and mass spectra of C12H26 isomers, chromatographic separation is paramount. The goal is to maximize column efficiency to resolve these closely eluting compounds.

Q2: Which type of GC column is best suited for separating dodecane isomers?

A2: For non-polar analytes like dodecane isomers, a non-polar or mid-polar stationary phase is recommended. A 100% dimethylpolysiloxane (e.g., DB-1ms, ZB-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, ZB-5) phase is a common choice. To achieve high resolution, a long column with a narrow internal diameter and a thin film is ideal.[1]

Q3: What are the recommended initial GC oven temperature program settings?

A3: A slow oven temperature ramp rate is crucial for separating compounds with close boiling points.[1] A good starting point for a temperature program would be:

  • Initial Temperature: 40-50 °C, hold for 1-2 minutes.

  • Ramp Rate: 1-3 °C/min to 250 °C.[1]

  • Final Hold: Hold at 250 °C for 5-10 minutes to ensure all isomers have eluted. This program should be optimized based on the observed separation.

Q4: What are the ideal mass spectrometer settings for analyzing C12H26 isomers?

A4: Standard Electron Ionization (EI) at 70 eV is typically used. For initial identification, running in Full Scan mode (e.g., m/z 40-200) is necessary to view the full fragmentation pattern. Since isomers often have very similar mass spectra, identification relies heavily on chromatographic retention time. For improved sensitivity and quantification of specific isomers, Selected Ion Monitoring (SIM) mode can be employed once the characteristic ions and retention times are known.[1][2] Common fragment ions for dodecane include m/z 43, 57, 71, and 85.[3][4]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Q: My chromatogram shows broad peaks or multiple isomers co-eluting as a single peak. How can I improve the separation?

  • A: Achieving baseline separation of C12H26 isomers is challenging. Consider the following optimizations:

    • Oven Temperature Program: Lower the temperature ramp rate (e.g., to 1 °C/min). This increases the interaction time between the analytes and the stationary phase, enhancing separation.[1]

    • Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) is set to the optimal linear velocity for your column's internal diameter. A flow rate that is too high or too low will decrease efficiency and resolution.[5]

    • Column Choice: If resolution is still poor, you may need a column with higher efficiency. Switch to a longer column (e.g., 60 m or 100 m) or one with a smaller internal diameter (e.g., 0.18 mm).[1][6]

Issue 2: Peak Tailing

  • Q: My analyte peaks are asymmetrical with a distinct "tail." What is causing this and how can I fix it?

  • A: Peak tailing for non-polar hydrocarbons is often caused by issues in the injection port or the column.

    • Active Sites in Inlet: The inlet liner may have active sites. Use a deactivated liner and consider placing some deactivated glass wool inside to aid in sample vaporization.[7][8] If the liner is old or contaminated, replace it.[9]

    • Improper Column Installation: Dead volume can be created if the column is not installed correctly in the injector. Reinstall the column, ensuring the cut is clean and square and it is inserted to the correct depth specified by the instrument manufacturer.[5]

    • Column Contamination: The front end of the column may be contaminated. Trim the first 10-15 cm of the column and reinstall it.[5]

Issue 3: Low Signal or No Peaks

  • Q: I've injected my sample, but I'm seeing very small peaks or no peaks at all. What should I check?

  • A: This issue can stem from the sample introduction system, the GC-MS system itself, or the sample.

    • Check the Syringe: The syringe may be blocked or not drawing up the sample correctly.[5][10] Perform a manual injection to rule out autosampler issues.[7]

    • System Leaks: A leak in the system, particularly at the injector, can prevent the sample from reaching the column. Check for leaks using an electronic leak detector, paying close attention to the septum nut and column fittings.[7][10]

    • MS Detector: Ensure the MS filament is on and the detector is functioning correctly. Check the MS tune report for any anomalies.[10]

    • Sample Concentration: Verify that the sample concentration is appropriate and that the analyte has not evaporated from the vial.[9]

Issue 4: Ghost or Extra Peaks in the Chromatogram

  • Q: I'm seeing unexpected peaks in my chromatogram, even in solvent blanks. Where are they coming from?

  • A: Extra peaks are typically due to contamination.

    • Septum Bleed: Particles from an old or over-tightened septum can enter the inlet. Replace the septum regularly.[5][7]

    • Sample Carryover: A high-concentration sample can contaminate the syringe and injector. Run several solvent blanks and increase the injector temperature or bake-out time to clean the system.[2]

    • Contaminated Carrier Gas: Impurities in the carrier gas can appear as peaks. Ensure high-purity gas is used and that gas traps or purifiers are installed and functioning correctly.[11]

Data Presentation

Table 1: Recommended GC Column Specifications for C12H26 Isomer Separation

ParameterRecommendationRationale
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneProvides good selectivity for non-polar hydrocarbons.
Length 60 m - 100 mIncreases the number of theoretical plates, leading to better resolution.[1]
Internal Diameter 0.18 mm - 0.25 mmNarrower columns provide higher efficiency and better separation.[1][6]
Film Thickness 0.10 µm - 0.25 µmThinner films allow for faster elution and sharper peaks at lower temperatures.[1][6]

Table 2: Suggested Starting GC-MS Parameters

ParameterSetting
Injector Mode Split (e.g., 50:1 ratio) or Splitless
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Flow Rate ~1.0 mL/min (for 0.25 mm ID column)
Oven Program 40°C (1 min hold), then 2°C/min to 250°C (5 min hold)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200)
Solvent Delay 3-5 min

Experimental Protocols

Protocol 1: Standard GC-MS Method for C12H26 Isomer Analysis
  • Sample Preparation:

    • Prepare a stock solution of a C12H26 isomer standard mixture at a concentration of 1000 µg/mL in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

    • Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Instrument Setup:

    • Install a suitable capillary column (e.g., 60 m x 0.25 mm ID x 0.25 µm, 5% phenyl-methylpolysiloxane).

    • Perform an injector and MS interface leak check.

    • Condition the column according to the manufacturer's instructions.

    • Tune the mass spectrometer to ensure optimal performance.

  • Method Programming:

    • Set the GC-MS parameters as suggested in Table 2. Adjust the split ratio based on sample concentration and instrument sensitivity. Use a higher split ratio for more concentrated samples.

    • Set the solvent delay to a time just before the first solvent peak begins to elute to protect the MS filament.

  • Sequence Execution:

    • Begin the sequence by running one or two solvent blanks to ensure system cleanliness.

    • Inject the series of working standards from lowest to highest concentration.

    • Inject the unknown samples.

    • Run a solvent blank at the end of the sequence to check for carryover.

  • Data Analysis:

    • Identify the peaks for each C12H26 isomer based on their retention times from the standard runs.

    • Confirm identity by comparing the acquired mass spectra with a reference library (e.g., NIST). Note that isomers will have very similar spectra.

    • For quantitative analysis, generate a calibration curve by plotting the peak area of each isomer against its concentration from the standard runs.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Prepare Standards & Samples Injector Sample Injection Prep->Injector Column GC Separation (Column & Oven) Injector->Column Ionization Ionization (EI Source) Column->Ionization MassAnalyzer Mass Analysis (Quadrupole) Ionization->MassAnalyzer Detector Detection (EM) MassAnalyzer->Detector Analysis Peak Integration & Identification Detector->Analysis Report Reporting Analysis->Report

Caption: A typical experimental workflow for GC-MS analysis.

Troubleshooting_Resolution Start Poor Peak Resolution? Check_Ramp Decrease Oven Ramp Rate (e.g., 1-2°C/min) Start->Check_Ramp Yes Result_Ramp Resolution Improved? Check_Ramp->Result_Ramp Check_Flow Optimize Carrier Gas Flow Rate Result_Ramp->Check_Flow No End_Success Problem Solved Result_Ramp->End_Success Yes Result_Flow Resolution Improved? Check_Flow->Result_Flow Check_Column Use Higher Efficiency Column (Longer length, smaller ID) Result_Flow->Check_Column No Result_Flow->End_Success Yes End_Fail Consult Instrument Specialist Check_Column->End_Fail

Caption: A decision tree for troubleshooting poor peak resolution.

References

Improving yield and purity of synthesized 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of synthesized 5-Ethyl-4,4-dimethyloctane.

Proposed Synthetic Pathway

The recommended synthetic route for this compound involves a two-step process:

  • Grignard Reaction: Reaction of propylmagnesium bromide with 3,3-dimethyl-2-pentanone (B1585287) to form the tertiary alcohol, 5-Ethyl-4,4-dimethyl-octan-5-ol.

  • Deoxygenation: Removal of the hydroxyl group from the tertiary alcohol to yield the final product, this compound. A common and effective method for this transformation is the Barton-McCombie deoxygenation.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-4,4-dimethyloctan-5-ol via Grignard Reaction

Materials:

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether or THF.

    • Add a small portion of the 1-bromopropane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Deoxygenation of 5-Ethyl-4,4-dimethyloctan-5-ol via Barton-McCombie Reaction

Materials:

Procedure:

  • Formation of the Thiocarbonyl Derivative:

    • Dissolve the crude tertiary alcohol in anhydrous toluene in a round-bottom flask.

    • Add pyridine or DMAP to the solution.

    • Cool the mixture to 0 °C and slowly add phenyl chlorothionoformate.

    • Stir the reaction at room temperature until the alcohol is completely converted to the thiocarbonyl derivative (monitored by TLC).

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Deoxygenation:

    • Dissolve the crude thiocarbonyl derivative in anhydrous toluene.

    • Add tributyltin hydride and a catalytic amount of AIBN.[1]

    • Heat the reaction mixture to reflux (around 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Purification:

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • Purify the residue by column chromatography on silica gel using hexane as the eluent to isolate the final product, this compound.

Data Presentation

Table 1: Estimated Yield and Purity for the Synthesis of this compound

StepProductEstimated Yield (%)Estimated Purity (%) (after purification)
1. Grignard Reaction5-Ethyl-4,4-dimethyloctan-5-ol70-85>95
2. DeoxygenationThis compound75-90>98

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions and scale.

Troubleshooting Guides

Grignard Reaction Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Magnesium surface is oxidized.- Presence of moisture in reagents or glassware.- Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under nitrogen.- Ensure all glassware is flame-dried and reagents are anhydrous.
Low yield of tertiary alcohol - Incomplete formation of the Grignard reagent.- Wurtz coupling side reaction (propyl bromide reacting with propylmagnesium bromide).- Enolization of the ketone by the Grignard reagent acting as a base.- Ensure complete reaction of magnesium during Grignard formation.- Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration.- Use a less sterically hindered Grignard reagent if possible, or consider using an organolithium reagent.
Presence of unreacted ketone - Insufficient Grignard reagent.- Steric hindrance of the ketone.- Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.- Increase reaction time and/or temperature.
Formation of a dimeric alkane (hexane) - Wurtz coupling side reaction.- Maintain dilute conditions and slow addition of the alkyl halide.
Deoxygenation Reaction Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete conversion of the alcohol to the thiocarbonyl derivative - Insufficient thiocarbonylating agent or base.- Presence of moisture.- Use a slight excess of the thiocarbonylating agent and base.- Ensure anhydrous reaction conditions.
Low yield of the deoxygenated product - Incomplete radical chain reaction.- Degradation of the radical initiator.- Ensure a sufficient amount of AIBN is used and that it is fresh.- Maintain the reaction at a consistent reflux temperature.- Consider using an alternative hydrogen donor like tris(trimethylsilyl)silane (B43935) for sterically hindered systems.
Difficulty in removing tin byproducts - Tributyltin compounds are often difficult to separate from nonpolar products.- After the reaction, quench with aqueous KF to precipitate tributyltin fluoride, which can be filtered off.[1]- Perform careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not starting?

A1: The most common reasons for a Grignard reaction failing to initiate are the presence of a passivating oxide layer on the magnesium metal and traces of water in the solvent or on the glassware. To overcome this, ensure all glassware is rigorously dried, use anhydrous solvents, and activate the magnesium with a small crystal of iodine or by gently crushing the turnings under an inert atmosphere.

Q2: What are the major side products in the Grignard reaction to form 5-Ethyl-4,4-dimethyloctan-5-ol?

A2: The primary side products are typically from Wurtz coupling (formation of hexane from the reaction of propylmagnesium bromide with unreacted 1-bromopropane) and enolization of the ketone (where the Grignard reagent acts as a base instead of a nucleophile, leading to the recovery of the starting ketone).

Q3: Can I use a different deoxygenation method instead of the Barton-McCombie reaction?

A3: Yes, other methods can be used, but they have their own advantages and disadvantages.

  • Clemmensen Reduction (Zn(Hg), HCl): This method uses strongly acidic conditions, which might not be suitable if other acid-sensitive functional groups are present. It is generally not effective for the reduction of tertiary alcohols.[2][3]

  • Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This reaction is performed under strongly basic and high-temperature conditions and is used for the reduction of ketones and aldehydes to alkanes, not alcohols.[4][5][6] For tertiary alcohols, the Barton-McCombie reaction or its modern tin-free variants are generally preferred due to their milder conditions and broader functional group tolerance.[7][8][9]

Q4: How can I purify the final product, this compound?

A4: The final product is a nonpolar alkane. The primary impurities will be the tertiary alcohol starting material and any byproducts from the deoxygenation step.

  • Column Chromatography: This is a very effective method. Using a nonpolar stationary phase like silica gel and a nonpolar eluent such as hexane will allow for the separation of the highly nonpolar alkane from the more polar alcohol and other impurities.

  • Fractional Distillation: If the boiling points of the product and the main impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Mandatory Visualizations

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation (Barton-McCombie) 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide 1. Mg, Anhydrous Ether Mg, Anhydrous Ether Mg, Anhydrous Ether->Propylmagnesium Bromide 5-Ethyl-4,4-dimethyloctan-5-ol 5-Ethyl-4,4-dimethyloctan-5-ol Propylmagnesium Bromide->5-Ethyl-4,4-dimethyloctan-5-ol 2. 3,3-Dimethyl-2-pentanone 3,3-Dimethyl-2-pentanone 3,3-Dimethyl-2-pentanone->5-Ethyl-4,4-dimethyloctan-5-ol Alcohol_Intermediate 5-Ethyl-4,4-dimethyloctan-5-ol Thiocarbonyl Derivative Thiocarbonyl Derivative Alcohol_Intermediate->Thiocarbonyl Derivative 3. Formation of Thiocarbonyl Final_Product This compound Thiocarbonyl Derivative->Final_Product 4. Radical Deoxygenation Deoxygenation_Reagents Bu3SnH, AIBN Deoxygenation_Reagents->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield in Grignard Reaction Check_Initiation Did the reaction initiate properly? Start->Check_Initiation No_Initiation Activate Mg, ensure anhydrous conditions. Check_Initiation->No_Initiation No Yes_Initiation Yes Check_Initiation->Yes_Initiation Yes Check_Ketone_Recovery Is starting ketone recovered? Yes_Initiation->Check_Ketone_Recovery Enolization Enolization is likely. Consider organolithium reagent or lower temperature. Check_Ketone_Recovery->Enolization Yes No_Ketone_Recovery No Check_Ketone_Recovery->No_Ketone_Recovery Check_Wurtz_Coupling Is Wurtz coupling product (hexane) observed? No_Ketone_Recovery->Check_Wurtz_Coupling Wurtz_Product Slow down alkyl halide addition. Use more dilute conditions. Check_Wurtz_Coupling->Wurtz_Product Yes No_Wurtz_Product No Check_Wurtz_Coupling->No_Wurtz_Product Other_Issues Investigate other parameters: - Purity of reagents - Reaction time/temperature No_Wurtz_Product->Other_Issues

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Technical Support Center: Mass Spectra of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of mass spectra for branched alkanes. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the molecular ion peak (M+) weak or absent in the mass spectrum of my branched alkane?

A1: The molecular ion peak in branched alkanes is often weak and can even be absent.[1][2][3][4] This occurs because branched structures readily undergo fragmentation upon ionization.[3][5][6] The branching creates energetically favorable sites for cleavage, leading to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[2][3][7][8] This rapid fragmentation means that very few of the original ionized molecules (molecular ions) survive long enough to reach the detector.[6][9] The more extensive the branching, the weaker the molecular ion peak will be.[1][7]

Q2: How can I distinguish between different branched alkane isomers using their mass spectra?

A2: Distinguishing between isomers relies on analyzing their unique fragmentation patterns. Cleavage is favored at the branching point, and the most abundant peaks will often correspond to the most stable carbocations formed.[2][3][8]

  • Identify the Base Peak: The base peak (the most intense peak) often represents the most stable carbocation that can be formed by cleavage at a branch point.[1][3]

  • Analyze Key Fragments: Look for prominent peaks corresponding to the loss of different alkyl radicals. The largest substituent at a branch is often eliminated most readily.[2]

  • Compare Relative Abundances: The relative intensities of the fragment ions will differ between isomers. For example, the fragmentation of 2-methylpentane (B89812) will produce different characteristic peaks and abundances compared to 3-methylpentane.

  • Advanced Techniques: For co-eluting or very similar isomers, advanced techniques like GC/MS with multiple reaction monitoring (MRM) may be necessary for definitive identification.[10]

Q3: What are the most common fragment ions I should look for in the mass spectrum of a branched alkane?

A3: Branched alkanes produce characteristic fragment ions corresponding to stable alkyl carbocations (CnH2n+1). Cleavage at the branch point is the most significant fragmentation pathway.[1][2][3] Look for a series of peaks separated by 14 amu (representing CH₂ groups).[3] The most common and abundant of these are typically at mass-to-charge ratios (m/z) of 43 and 57.[1][9]

Q4: The fragmentation pattern I'm observing doesn't match the expected pattern for my compound. What could be wrong?

A4: Several factors could lead to an unexpected fragmentation pattern:

  • Sample Impurity: The sample may be contaminated with another compound, leading to a superimposed spectrum. Ensure proper sample purification and check for co-eluting peaks if using GC-MS.

  • Isomerization: Rearrangements can occur after ionization, leading to fragment ions that are not from simple cleavage of the original structure.[11] This is particularly true if the fragmentation leads to a more stable carbocation through a hydride or alkyl shift.

  • Instrumental Issues: Incorrect instrument settings (e.g., ionization energy) can alter fragmentation patterns. Ensure the mass spectrometer is properly calibrated and tuned.[12]

  • Soft Ionization: If you are using a soft ionization technique like Chemical Ionization (CI) instead of Electron Ionization (EI), you will see significantly less fragmentation and a more prominent protonated molecule ([M+H]+), which can be mistaken for the molecular ion.[3][13]

Q5: My chromatogram shows a rising baseline or significant column bleed at high temperatures. How can I fix this?

A5: A rising baseline, especially at higher temperatures during a GC run, is typically caused by column bleed, which is the degradation of the stationary phase.[12]

  • Check Temperature Limits: Ensure your GC oven program does not exceed the column's maximum recommended operating temperature.[12]

  • Use High-Purity Carrier Gas: Oxygen in the carrier gas can damage the stationary phase. Use high-purity gas and install oxygen traps.[12]

  • Perform Maintenance: Regularly replace the septum and inlet liner to prevent contamination. Condition the column according to the manufacturer's instructions.[12]

Data Presentation: Common Fragment Ions

The fragmentation of branched alkanes is dominated by cleavage at the branch points to form the most stable carbocations. The table below summarizes key fragment ions.

m/zIon FormulaCarbocation TypeCommon Source / Comment
43C₃H₇⁺SecondaryIsopropyl cation. Often a very strong peak, especially if the structure contains an isopropyl group.[1]
57C₄H₉⁺Tertiarytert-Butyl cation. Often the base peak in highly branched alkanes.[11]
71C₅H₁₁⁺Secondary/TertiaryRepresents the loss of a larger alkyl group. Its abundance helps identify the branching position.[4]
M-15[M-CH₃]⁺VariesLoss of a methyl radical.
M-29[M-C₂H₅]⁺VariesLoss of an ethyl radical.
M-43[M-C₃H₇]⁺VariesLoss of a propyl radical.

Experimental Protocol: GC-MS Analysis of a Branched Alkane

This protocol outlines a standard method for analyzing a volatile branched alkane using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Accurately dissolve a known quantity of the branched alkane sample in a high-purity volatile solvent (e.g., hexane) to achieve a final concentration in the range of 1-100 µg/mL.[12]

  • Transfer an aliquot of the solution to a 2 mL autosampler vial.

2. Instrument Setup (Example Parameters):

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column (e.g., 100% dimethylpolysiloxane).[12]
    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1-2 mL/min.[12]
    • Inlet Temperature: 250 °C.
    • Oven Program: 40 °C (hold for 2 min), then ramp at 10 °C/min to 300 °C (hold for 5 min).[12]
    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230 °C.[12]
    • Quadrupole Temperature: 150 °C.[12]
    • Scan Range: m/z 40-500.
    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis:

  • Inject the prepared sample and acquire the data.

  • Identify the chromatographic peak corresponding to the branched alkane.

  • Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and the key fragment ions.

  • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization of Fragmentation

The following diagram illustrates the general principle of fragmentation for a branched alkane. Upon ionization, the molecule forms an unstable molecular ion (M+•). This ion rapidly fragments, with cleavage preferentially occurring at the branch point to yield a more stable carbocation (e.g., tertiary) and a radical. The most stable carbocation often results in the base peak of the spectrum.

Fragmentation_Pathway cluster_1 Fragmentation Molecule Branched Alkane (Neutral Molecule) MolecularIon Molecular Ion [M]+• (Unstable) Molecule->MolecularIon Ionization Electron High-Energy Electron (70 eV) Electron->Molecule FragmentIon Stable Carbocation (e.g., Tertiary C+) [Detected, Base Peak] MolecularIon->FragmentIon Cleavage at Branch Point Radical Neutral Radical [Not Detected] MolecularIon->Radical

Caption: Logical workflow of branched alkane fragmentation in EI-MS.

References

Overcoming poor fragmentation in mass spectrometry of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 5-Ethyl-4,4-dimethyloctane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor fragmentation of this branched alkane.

Troubleshooting Guide: Overcoming Poor Fragmentation

Poor fragmentation of this compound can hinder accurate mass determination and structural elucidation. The following table summarizes key troubleshooting steps, their rationales, and expected outcomes.

IssueRecommended ActionRationaleExpected Outcome
Weak or Absent Molecular Ion Peak Optimize Ionization MethodElectron Ionization (EI) can cause extensive fragmentation of alkanes. Chemical Ionization (CI) is a softer technique that can enhance the molecular ion abundance.[1][2]Increased intensity of the [M+H]⁺ or other adduct ions, providing clearer molecular weight information.
Reduce Ionization Energy (EI)Lowering the electron energy in EI reduces the internal energy of the molecular ion, decreasing the likelihood of extensive fragmentation.Enhanced molecular ion peak intensity relative to fragment ions.
Insufficient Fragment Ion Information Increase Collision Energy (CID)For tandem mass spectrometry (MS/MS), gradually increasing the collision energy will promote the fragmentation of the precursor ion.[3]Generation of a richer fragment ion spectrum, aiding in structural confirmation.
Optimize Collision Gas PressureHigher collision gas pressure increases the probability of collisions, leading to more efficient fragmentation.[3]Improved fragment ion intensities.
Utilize In-Source FragmentationIncreasing the voltage potential between the ion source and the mass analyzer can induce fragmentation before MS1 analysis.[3][4]Production of fragment ions without the need for MS/MS instrumentation.
Non-Specific Fragmentation Pattern Employ Alternative Ionization MethodsAtmospheric Pressure Photoionization (APPI) can be effective for non-polar compounds and may produce different fragmentation patterns.[5]Generation of unique and potentially more structurally informative fragment ions.
Consider DerivatizationChemical derivatization can introduce functional groups that direct fragmentation in a more predictable manner.Formation of characteristic fragment ions that simplify spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to obtain a good mass spectrum for this compound?

A1: this compound is a saturated, branched alkane. Such molecules are prone to extensive fragmentation upon ionization, particularly with "hard" ionization techniques like standard Electron Ionization (EI). The branching at the C4 position creates a tertiary carbon, and cleavage at this point is favored due to the formation of a stable tertiary carbocation. This can lead to a very weak or absent molecular ion peak, making it difficult to determine the molecular weight.[6]

Q2: What is the expected fragmentation pattern for this compound?

A2: For branched alkanes, fragmentation is most likely to occur at the branch points to form the most stable carbocations.[6] For this compound, cleavage adjacent to the quaternary C4 and tertiary C5 carbons is expected. You will likely observe a series of fragment ions corresponding to the loss of alkyl radicals. Common losses for alkanes include clusters of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.[7]

Q3: What are the best starting conditions for analyzing this compound?

A3: For initial analysis, consider using a softer ionization technique like Chemical Ionization (CI) with methane (B114726) or isobutane (B21531) as the reagent gas to enhance the molecular ion.[1][2] If using EI, start with a lower ionization energy (e.g., 20-30 eV) instead of the standard 70 eV. For tandem MS, a good starting point for collision energy is a ramp from 10-40 eV to observe the fragmentation onset.

Q4: Can in-source fragmentation be controlled?

A4: Yes, in-source fragmentation can be controlled by adjusting the voltages of the ion source optics (e.g., cone voltage, fragmentor voltage). By increasing these voltages, you increase the kinetic energy of the ions, leading to collisions with residual gas molecules and subsequent fragmentation. This can be a useful tool if you do not have access to an MS/MS instrument.[3][4]

Q5: Are there any alternative ionization techniques that could be beneficial?

A5: Atmospheric Pressure Photoionization (APPI) is a good alternative for non-polar compounds and may provide complementary information to EI and CI.[5] Field Ionization (FI) and Field Desorption (FD) are also very soft ionization techniques that can yield prominent molecular ions with minimal fragmentation, although they are less common.[1]

Experimental Protocols

Protocol 1: Optimization of Collision-Induced Dissociation (CID) Parameters

This protocol outlines the steps to optimize CID parameters for improved fragmentation of this compound.

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Use a suitable ionization method to generate a stable precursor ion (e.g., [M+H]⁺ via CI).

  • Precursor Ion Selection: In the MS1 scan mode, identify the m/z of the precursor ion. Set the mass spectrometer to MS/MS mode and isolate the precursor ion with an isolation window of 1-2 Da.

  • Collision Energy Ramp: Perform a collision energy ramp experiment. Start with a low collision energy (e.g., 5 eV) and gradually increase it to a higher value (e.g., 50 eV). Monitor the intensity of the precursor ion and the appearance of fragment ions.

  • Data Analysis: Identify the collision energy that provides the best balance between precursor ion depletion and the generation of a rich fragment ion spectrum. This will be your optimal collision energy.

  • Collision Gas Pressure Optimization (Optional): If fragmentation is still poor, increase the collision gas pressure in small increments and repeat the collision energy ramp to find the optimal combination.

Protocol 2: Evaluation of In-Source Fragmentation

This protocol describes how to utilize and optimize in-source fragmentation.

  • Sample Infusion: Infuse the sample as described in Protocol 1, using an ionization method like ESI or APCI which are more amenable to in-source CID.

  • Initial Analysis: Acquire a mass spectrum at a low in-source voltage (e.g., cone voltage or fragmentor voltage) to observe the intact molecular ion or adduct.

  • Voltage Ramping: Gradually increase the in-source voltage in discrete steps (e.g., 10-20 V increments). Acquire a full scan mass spectrum at each voltage setting.

  • Monitor Fragmentation: Observe the decrease in the intensity of the molecular ion and the corresponding increase in the intensity of fragment ions as the voltage is increased.

  • Determine Optimal Voltage: Select the voltage that produces the desired level of fragmentation for your analytical needs.

Visualizations

TroubleshootingWorkflow start Start: Poor Fragmentation Observed check_ionization Is Molecular Ion Present? start->check_ionization optimize_ionization Optimize Ionization Method (e.g., switch to CI, lower EI energy) check_ionization->optimize_ionization No check_fragments Are Fragment Ions Sufficient? check_ionization->check_fragments Yes optimize_ionization->check_ionization optimize_cid Optimize CID Parameters (Increase Collision Energy/Gas Pressure) check_fragments->optimize_cid No end_success Successful Fragmentation check_fragments->end_success Yes in_source_cid Utilize In-Source Fragmentation optimize_cid->in_source_cid If still insufficient optimize_cid->end_success alternative_methods Consider Alternative Methods (APPI, Derivatization) in_source_cid->alternative_methods If still insufficient in_source_cid->end_success alternative_methods->end_success

Caption: Troubleshooting workflow for poor mass spectral fragmentation.

LogicalRelationships cluster_ionization Ionization Optimization cluster_fragmentation Fragmentation Enhancement EI Electron Ionization (EI) InSource In-Source Fragmentation EI->InSource Can be tuned for CI Chemical Ionization (CI) CID Collision-Induced Dissociation (CID) CI->CID Generates Precursor for APPI Atmospheric Pressure Photoionization (APPI) CID->InSource Alternative to Analyte This compound Analyte->EI Hard Ionization Analyte->CI Soft Ionization Analyte->APPI Alternative

Caption: Logical relationships between ionization and fragmentation techniques.

References

Minimizing isomerization during the synthesis of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-4,4-dimethyloctane. The following information is designed to help minimize isomerization and other side reactions, ensuring a higher yield and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy for the synthesis of this compound involves a three-step process:

  • Grignard Reaction: Reaction of a suitable ketone, such as 4,4-dimethyl-3-octanone, with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form the tertiary alcohol, 5-Ethyl-4,4-dimethyloctan-5-ol.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a mixture of alkenes. This step is critical for controlling isomerization.

  • Hydrogenation: Reduction of the alkene mixture to the desired saturated alkane, this compound.

Q2: What are the primary isomerization concerns during this synthesis?

The main risk of isomerization occurs during the acid-catalyzed dehydration of the tertiary alcohol intermediate (5-Ethyl-4,4-dimethyloctan-5-ol). Strong acids can promote carbocation rearrangements, leading to a mixture of isomeric alkenes, which, upon hydrogenation, will result in isomeric alkanes that are difficult to separate from the desired product.

Q3: How can I minimize isomerization during the dehydration step?

To minimize carbocation rearrangements and subsequent isomerization, it is highly recommended to use milder dehydration conditions. The use of phosphorus oxychloride (POCl₃) in pyridine (B92270) is an effective method for the dehydration of tertiary alcohols, as it proceeds through an E2 elimination mechanism, which avoids the formation of a discrete carbocation intermediate.[1][2][3]

Q4: Are there any potential side reactions during the Grignard reaction?

Yes, with sterically hindered ketones like 4,4-dimethyl-3-octanone, side reactions can occur. The Grignard reagent can act as a base, leading to enolate formation and recovery of the starting ketone after workup. Additionally, reduction of the ketone to a secondary alcohol can also be a competing reaction.[4] To favor the desired addition reaction, it is crucial to use a high concentration of the Grignard reagent and control the reaction temperature.

Troubleshooting Guides

Problem 1: Low Yield of the Tertiary Alcohol in the Grignard Reaction
Symptom Possible Cause Troubleshooting Steps
Low yield of 5-Ethyl-4,4-dimethyloctan-5-ol.Incomplete reaction: The Grignard reagent may not have fully reacted with the ketone due to steric hindrance.- Use a higher excess of the ethylmagnesium bromide (2-3 equivalents).- Ensure the reaction is stirred efficiently to maximize contact between reactants.- Increase the reaction time.
Side reactions: Enolization of the ketone or reduction of the carbonyl group.- Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
Quenching of Grignard reagent: Presence of moisture or other protic impurities.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents (e.g., diethyl ether, THF).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Isomeric Alkanes
Symptom Possible Cause Troubleshooting Steps
The final product is a mixture of this compound and other C12H26 isomers.Carbocation rearrangement during dehydration: Use of a strong protic acid (e.g., H₂SO₄, H₃PO₄) for the dehydration of 5-Ethyl-4,4-dimethyloctan-5-ol.[5][6][7]- Recommended: Use phosphorus oxychloride (POCl₃) in pyridine for the dehydration step. This promotes an E2 elimination and avoids carbocation formation.[1][2][3]- If an acid catalyst must be used, employ milder conditions (lower temperature and shorter reaction time) to reduce the extent of rearrangement.
Isomerization during hydrogenation: Some hydrogenation catalysts can cause isomerization of the double bond before reduction.- Use a catalyst known for low isomerization activity, such as Platinum(IV) oxide (Adam's catalyst).- Perform the hydrogenation at low temperature and pressure.

Data Presentation

The choice of dehydration method significantly impacts the product distribution and the potential for isomerization. The following table summarizes the expected outcomes for the dehydration of a tertiary alcohol, highlighting the advantages of using POCl₃ and pyridine to minimize rearrangements.

Dehydration Method Mechanism Key Intermediates Expected Alkene Products Isomerization Potential Reference
H₂SO₄ or H₃PO₄ (heat) E1CarbocationMixture of Zaitsev and Hofmann products, and rearranged alkenesHigh [5][6][7]
POCl₃ in Pyridine E2Chlorophosphate esterPredominantly Zaitsev and/or Hofmann products (depending on sterics), with minimal to no rearrangementLow [1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-4,4-dimethyloctan-5-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 4,4-dimethyl-3-octanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. .

    • After the addition is complete, stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[8][9]

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 4,4-dimethyl-3-octanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 5-Ethyl-4,4-dimethyloctan-5-ol. Purify by distillation or chromatography as needed.

Protocol 2: Dehydration of 5-Ethyl-4,4-dimethyloctan-5-ol using POCl₃ and Pyridine

Materials:

  • 5-Ethyl-4,4-dimethyloctan-5-ol

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-Ethyl-4,4-dimethyloctan-5-ol (1.0 equivalent) in anhydrous pyridine (5-10 equivalents) and cool the solution in an ice bath.[10][11]

  • Slowly add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene mixture.

Protocol 3: Hydrogenation of the Alkene Mixture

Materials:

Procedure:

  • Dissolve the crude alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of Platinum(IV) oxide or 10% Palladium on carbon.

  • Connect the flask to a hydrogen gas source and purge the system with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_hydrogenation Step 3: Hydrogenation cluster_isomerization Potential Isomerization Pathway (to be avoided) ketone 4,4-Dimethyl-3-octanone alcohol 5-Ethyl-4,4-dimethyloctan-5-ol ketone->alcohol Grignard Addition grignard Ethylmagnesium Bromide grignard->alcohol alkene Alkene Mixture alcohol->alkene POCl3, Pyridine (E2 Elimination) carbocation Carbocation Intermediate alcohol->carbocation Strong Acid (E1 Elimination) alkane This compound alkene->alkane H2, PtO2 or Pd/C rearranged_alkene Rearranged Alkenes carbocation->rearranged_alkene Rearrangement isomeric_alkane Isomeric Alkanes rearranged_alkene->isomeric_alkane Hydrogenation

Caption: Synthetic workflow for this compound and potential isomerization pathway.

Troubleshooting_Logic start Start Synthesis grignard_step Grignard Reaction start->grignard_step check_yield Low Yield of Alcohol? grignard_step->check_yield troubleshoot_grignard Troubleshoot Grignard: - Check for moisture - Use excess Grignard - Control temperature check_yield->troubleshoot_grignard Yes dehydration_step Dehydration check_yield->dehydration_step No troubleshoot_grignard->grignard_step Re-attempt check_isomers Isomeric Products Detected? dehydration_step->check_isomers troubleshoot_dehydration Troubleshoot Dehydration: - Use POCl3/Pyridine - Avoid strong acids check_isomers->troubleshoot_dehydration Yes hydrogenation_step Hydrogenation check_isomers->hydrogenation_step No troubleshoot_dehydration->dehydration_step Re-attempt final_product Pure this compound hydrogenation_step->final_product

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Column selection for optimal separation of dodecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dodecane (B42187) Isomer Analysis

Welcome to our dedicated support center for resolving common challenges in the gas chromatographic analysis of dodecane (C12) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate dodecane isomers?

A1: Dodecane has a vast number of structural isomers (over 350), many of which possess very similar physicochemical properties, such as boiling points.[1] In gas chromatography (GC), where separation of non-polar compounds like alkanes is primarily driven by boiling point, these slight differences make achieving baseline resolution a significant analytical challenge. More branched isomers generally have lower boiling points and, consequently, shorter retention times than their straight-chain or less branched counterparts.[2]

Q2: What is the best type of GC column for separating dodecane isomers?

A2: For the separation of dodecane isomers, non-polar stationary phases are the industry standard.[3] These columns separate analytes predominantly by their boiling points.[3] Commonly used and effective stationary phases include:

  • 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms, VF-5ms): These are excellent general-purpose columns that provide good selectivity for a wide range of hydrocarbons.[3][4] DB-5ms and HP-5ms columns are very similar in composition and performance.[5][6]

  • 100% Dimethylpolysiloxane (e.g., DB-1): This is another widely used non-polar phase for hydrocarbon analysis.[7]

For highly complex mixtures where one-dimensional GC is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful alternative. A common GCxGC setup involves a non-polar column in the first dimension and a more polar column in the second dimension to enhance separation.[8]

Q3: How do I identify specific dodecane isomers in my chromatogram?

A3: Due to the large number of isomers and potential for co-elution, identification can be complex. The most reliable methods are:

  • Mass Spectrometry (MS): Coupling your GC to a mass spectrometer allows for the identification of isomers based on their mass spectra. While many alkane isomers produce similar fragmentation patterns, subtle differences can be used for identification, especially with soft ionization techniques.[8]

  • Kovats Retention Indices (KI): This method converts retention times into system-independent constants by interpolating the retention time of an analyte between those of adjacent n-alkanes.[9] You can compare the calculated KI values for your peaks with published databases to identify specific isomers.[7][10]

Q4: My peaks for different dodecane isomers are co-eluting. What should I do?

A4: Co-elution of closely related isomers is a common problem. Here are several strategies to improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often improving separation.[11]

  • Adjust the Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions. A flow rate that is too high or too low can decrease efficiency.[12]

  • Change Column Dimensions:

    • Increase Column Length: Doubling the column length can increase resolution by about 40%.[13]

    • Decrease Internal Diameter (ID): Using a narrower column (e.g., 0.18 mm instead of 0.25 mm) increases efficiency and can significantly improve resolution.[13][14]

  • Consider a Different Stationary Phase: While non-polar phases are standard, in some cases, a slightly more polar phase or a liquid crystalline stationary phase might offer unique selectivity for certain isomer pairs.[15]

Troubleshooting Guides

This section provides systematic approaches to common issues encountered during the separation of dodecane isomers.

Issue 1: Poor Resolution and Co-elution of Isomers

Symptoms:

  • Overlapping peaks or shoulders on peaks.

  • Inability to accurately quantify individual isomers.

Troubleshooting Workflow:

G Troubleshooting Workflow for Co-elution A Start: Co-elution Observed B Optimize Temperature Program (e.g., slower ramp rate) A->B G Resolution Improved? B->G C Adjust Carrier Gas Flow Rate (Optimize for column dimensions) D Increase Column Length (e.g., 30m to 60m) C->D E Decrease Column Internal Diameter (e.g., 0.25mm to 0.18mm) D->E F Consider Advanced Techniques (e.g., GCxGC) E->F I End: Further Consultation Needed F->I G->C No H End: Problem Resolved G->H Yes

Caption: A step-by-step workflow for troubleshooting co-elution issues.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending to the right.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System Deactivate the inlet liner or use a liner with a more inert material. Trim the first few centimeters of the column to remove active sites that may have developed.[16]
Column Contamination Bake out the column at a high temperature (within its specified limits) to remove contaminants. If contamination is severe, consider replacing the column.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Issue 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, even in blank runs.

Possible Causes and Solutions:

CauseSolution
Septum Bleed Use a high-quality, low-bleed septum. Replace the septum regularly.
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
Sample Carryover Clean the syringe thoroughly between injections. Run a solvent blank after a concentrated sample to check for carryover.

Data Presentation

Table 1: Recommended GC Columns for Dodecane Isomer Separation
Column TypeStationary PhaseKey FeaturesCommon Applications
Agilent J&W DB-5ms 5% Phenyl-methylpolysiloxaneLow bleed for mass spectrometry, excellent inertness.[3][17]Detailed hydrocarbon analysis, environmental analysis.
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneSimilar to DB-5ms, robust performance.General hydrocarbon profiling.
Agilent J&W HP-5ms 5% Phenyl-methylpolysiloxaneVery similar to DB-5ms, high performance.[5][6]Semivolatile organic compounds, hydrocarbon analysis.
SGE DBX5 (for GCxGC) 5% Phenyl Polysilphenylene-siloxaneNon-polar, suitable for the first dimension.[8]Comprehensive analysis of complex hydrocarbon mixtures.
Table 2: Kovats Retention Indices (KI) of Selected Methyl-Branched Alkanes on a Non-Polar Column

Note: These are typical KI values for tricosane (B166399) (C33) isomers on a DB-1 column, illustrating the elution patterns. The last two digits of the KI values are similar for alkanes with different carbon numbers but similar branching patterns.[7]

Isomer Type (on a C33 backbone)Typical Kovats Index (KI) Range
Monomethylalkanes3328 - 3374
Dimethylalkanes3340 - 3410
Trimethylalkanes3378 - 3437
Tetramethylalkanes3409 - 3459

Experimental Protocols

Protocol 1: 1D-GC Method for C6-C12 Hydrocarbon Analysis

This protocol is adapted from a method for analyzing mid-range hydrocarbons in automotive exhaust and provides a solid starting point for dodecane isomer separation.

  • Column: 60 m x 0.32 mm ID, 1.0 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: -20°C, hold for 6 minutes.

    • Ramp 1: 8°C/min to 60°C.

    • Ramp 2: 4°C/min to 120°C.

    • Ramp 3: 8°C/min to 200°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.

Protocol 2: High-Resolution GCxGC Method for Complex Hydrocarbon Mixtures (including C12 isomers)

This advanced method is suitable for resolving a large number of isomers in complex samples like diesel fuel.[8]

  • Primary Column (1D): SGE DBX5 (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Secondary Column (2D): SGE DBX50 (polar), 4.0 m x 0.1 mm ID, 0.1 µm film thickness.

  • Carrier Gas: Helium, constant flow.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 10 minutes.

    • Ramp: 2°C/min to 320°C, hold for 10 minutes.

  • Modulator: Cryogenic, modulation period of 10 seconds.

  • Detector: Time-of-Flight Mass Spectrometer (ToF-MS).

Column Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate GC column for dodecane isomer analysis.

G Column Selection Logic for Dodecane Isomers A Start: Analyze Dodecane Isomers B What is the sample complexity? A->B C Simple to Moderate Complexity B->C Low to Moderate D High Complexity (e.g., fuel, oil) B->D High E Use 1D-GC C->E F Use GCxGC D->F G Select Non-Polar Column (e.g., DB-5ms, HP-5ms) E->G H Select Non-Polar (1D) and Polar (2D) Column Set (e.g., DBX5 and DBX50) F->H I Optimize Method (Temperature, Flow Rate, etc.) G->I H->I J End: Analysis I->J

Caption: A flowchart to guide the selection of GC columns for dodecane isomer analysis.

References

Troubleshooting low signal intensity for 5-Ethyl-4,4-dimethyloctane in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity when analyzing 5-Ethyl-4,4-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a very low or non-existent molecular ion peak (m/z 170) for this compound in my GC-MS analysis. Is this normal?

A1: Yes, it is common for highly branched alkanes like this compound to exhibit a very weak or absent molecular ion peak upon electron ionization (EI) in GC-MS.[1][2][3][4] This is due to the high propensity of the molecule to fragment at the branching points, leading to the formation of more stable carbocations.[1][2][4] The energy of the electron beam in standard EI-MS (typically 70 eV) is often sufficient to cause extensive fragmentation of such molecules.

Q2: My overall signal intensity for this compound is low. What are the potential causes and how can I improve it?

A2: Low signal intensity for this compound can stem from several factors related to both the gas chromatography and mass spectrometry parameters. Here is a step-by-step troubleshooting guide:

  • Inadequate Vaporization: Ensure the injector temperature is high enough for complete and rapid vaporization of this relatively high-boiling point analyte. A starting point of 280-320°C is recommended.

  • Sub-optimal Gas Flow: An incorrect carrier gas flow rate can lead to peak broadening and reduced signal height. Optimize the flow rate for your column dimensions, typically in the range of 1-2 mL/min for helium.

  • Active Sites in the System: Active sites in the injector liner or the GC column can cause analyte degradation or adsorption, leading to lower signal. Using a deactivated inlet liner and a high-quality, low-bleed capillary column suitable for hydrocarbon analysis is crucial.

  • MS Source Temperature: The temperature of the ion source can affect ionization efficiency. A typical starting point is around 230°C.

  • MS Tuning: An out-of-date or poor MS tune will result in low sensitivity across the mass range. Ensure your instrument is tuned according to the manufacturer's recommendations.

  • Full Scan vs. SIM Mode: For low concentration samples, acquiring data in full scan mode may result in a low signal-to-noise ratio. Switching to Selected Ion Monitoring (SIM) mode can significantly increase sensitivity by focusing on specific, abundant fragment ions of this compound.

Below is a troubleshooting workflow to address low signal intensity:

TroubleshootingWorkflow Troubleshooting Low Signal Intensity for this compound Start Low Signal Intensity Observed Check_Injector_Temp Optimize Injector Temperature (280-320°C) Start->Check_Injector_Temp Check_Flow_Rate Optimize Carrier Gas Flow Rate (1-2 mL/min) Check_Injector_Temp->Check_Flow_Rate Check_System_Activity Inspect for Active Sites (Liner, Column) Check_Flow_Rate->Check_System_Activity Check_MS_Source_Temp Optimize MS Source Temperature (~230°C) Check_System_Activity->Check_MS_Source_Temp Check_MS_Tune Perform MS Auto-Tune Check_MS_Source_Temp->Check_MS_Tune Switch_to_SIM Switch to Selected Ion Monitoring (SIM) Mode Check_MS_Tune->Switch_to_SIM Resolution Signal Intensity Improved Switch_to_SIM->Resolution

Caption: A logical workflow for troubleshooting low signal intensity.

Q3: What are the expected major fragment ions for this compound that I can monitor in SIM mode?

The fragmentation will likely involve the loss of various alkyl groups. Here is a table of expected prominent fragment ions:

m/z Lost Neutral Fragment Resulting Cation Structure (Probable) Notes
57C8H17•tert-Butyl cation or other stable C4H9+ isomersOften the base peak in branched alkanes.
71C7H15•Stable C5H11+ carbocationCommon fragment in alkanes.
85C6H13•Stable C6H13+ carbocationCommon fragment in alkanes.
99C5H11•Stable C7H15+ carbocationResulting from cleavage at the quaternary center.
113C4H9•Stable C8H17+ carbocationResulting from cleavage at the quaternary center.
141C2H5•[M-ethyl]+Loss of the ethyl group.
155CH3•[M-methyl]+Loss of a methyl group.

Monitoring a combination of these ions in SIM mode (e.g., m/z 57, 71, 85, and 113) will likely provide the best sensitivity for detecting this compound.

The following diagram illustrates the predicted fragmentation pathway:

FragmentationPathway Predicted Fragmentation of this compound cluster_0 This compound (m/z 170) cluster_1 Major Fragment Ions mol C12H26+• frag1 m/z 141 [M-C2H5]+ mol->frag1 - C2H5• frag2 m/z 113 [M-C4H9]+ mol->frag2 - C4H9• frag3 m/z 85 [M-C6H13]+ mol->frag3 - C6H13• frag4 m/z 57 [M-C8H17]+ mol->frag4 - C8H17•

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration range of 1-100 ppm.

  • Internal Standard: For accurate quantification, add an internal standard. A deuterated alkane or an alkane with a different chain length not present in the sample is recommended.

2. GC-MS Instrumentation and Parameters:

Parameter Recommended Setting Rationale
GC Column Non-polar, low-bleed capillary column (e.g., DB-5ms, HP-5ms)Provides good separation of hydrocarbons based on boiling point.
30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Injector Split/SplitlessUse splitless mode for trace analysis to maximize analyte transfer to the column.
Injector Temperature 280 - 320 °CEnsures complete and rapid vaporization of the analyte.
Carrier Gas HeliumInert carrier gas, providing good chromatographic efficiency.
Flow Rate 1.0 - 2.0 mL/min (constant flow)Optimal for good peak shape and separation.
Oven Program Initial Temp: 50°C (hold 2 min)Allows for solvent focusing.
Ramp: 10°C/min to 280°CAppropriate ramp rate for eluting the analyte in a reasonable time with good peak shape.
Final Hold: 5 minEnsures elution of any higher boiling compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp 230 °CA common starting point for good ionization efficiency of alkanes.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 40-200) or SIMUse Full Scan for initial identification and SIM for improved sensitivity in quantitative analysis.
SIM Ions (if used) m/z 57, 71, 85, 113These are predicted to be the most abundant and characteristic fragment ions.

References

Technical Support Center: Purity Assessment of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purity assessment of 5-Ethyl-4,4-dimethyloctane samples.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for determining the purity of this compound?

A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended primary method for assessing the purity of a volatile and non-polar compound like this compound. Gas Chromatography (GC) provides excellent separation of isomers and other volatile impurities, while Mass Spectrometry (MS) aids in the identification of these components based on their mass-to-charge ratio and fragmentation patterns. For structural confirmation and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also highly recommended.

Q2: What are the expected potential impurities in a sample of this compound?

A2: Potential impurities can arise from the synthetic route used. Common impurities may include unreacted starting materials, isomers formed during synthesis (e.g., other branched C12 alkanes), or residual solvents used in the reaction or purification steps. Without knowing the specific synthesis, a general impurity profile might include isomers and alkanes with similar boiling points.

Q3: My sample appears pure by GC, but the NMR spectrum shows unexpected signals. What could be the cause?

A3: This discrepancy can occur if the impurity is not volatile enough to be analyzed by GC under the current method parameters or if it co-elutes with your main compound. It could also indicate the presence of non-volatile impurities (e.g., grease, salts, or additives from plasticware) or a structural isomer that is not resolved on the GC column but has a distinct NMR spectrum.

Troubleshooting Guide

Issue 1: Unexpected Peaks in Gas Chromatogram

Symptom: The GC chromatogram of your this compound sample shows more than one peak.

Possible Causes & Solutions:

  • Contamination: The sample may be contaminated with solvent, a cleaning agent, or residue from the collection vial.

    • Solution: Run a blank (injecting only the solvent used to dissolve the sample) to check for system contamination. Ensure proper cleaning and handling of all glassware and syringes.

  • Presence of Isomers: The synthesis may have produced structural isomers which have slightly different retention times.

    • Solution: Analyze the mass spectrum of each peak to identify the molecular weight and fragmentation pattern. Isomers will have the same molecular weight but may show subtle differences in their fragmentation.

  • Degradation: Although unlikely for a saturated alkane, sample degradation could occur under very high injector temperatures.

    • Solution: Try lowering the injector port temperature to see if the impurity peaks are reduced.

Issue 2: Incorrect Mass Spectrum for the Main Peak

Symptom: The mass spectrum of the main peak does not correspond to the expected fragmentation pattern of this compound.

Possible Causes & Solutions:

  • Incorrect Peak Identification: You may be analyzing the wrong peak in the chromatogram.

    • Solution: Verify the retention time against a certified reference standard if available.

  • Co-elution: An impurity may be co-eluting with your target compound, resulting in a mixed mass spectrum.

    • Solution: Adjust the GC temperature program (e.g., use a slower ramp rate) to try and resolve the co-eluting peaks. A different GC column with a different stationary phase may also be required.

  • Mass Spectrometer Calibration Issue: The MS may be out of calibration.

    • Solution: Calibrate the mass spectrometer according to the manufacturer's instructions.

Data Presentation

Table 1: GC-MS Purity Analysis of this compound Batches

Batch ID Retention Time (min) Peak Area (%) Molecular Ion (m/z) Purity (%)
Reference Standard 12.45 99.9 170.3 >99.9
Sample A 12.46 98.2 170.3 98.2
Sample B 12.44 95.7 170.3 95.7
Sample B (Impurity 1) 11.98 3.1 156.3 N/A

| Sample B (Impurity 2) | 13.02 | 1.2 | 170.3 (Isomer) | N/A |

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃

Proton Assignment Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) - Sample A
CH₃ (C1, C8) ~0.85-0.95 (m) 0.90 (m)
CH₃ (on C4) ~0.80-0.90 (s) 0.85 (s)

| CH₂ | ~1.10-1.40 (m) | 1.25 (m) |

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as hexane.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Set to electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity based on the relative peak area of the main compound.

    • Identify the main peak and any impurities by comparing their mass spectra with a spectral library (e.g., NIST) and the expected fragmentation pattern.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Hexane (1 mg/mL) Sample->Dissolve GCMS GC-MS Analysis Dissolve->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR Purity Calculate Purity (Peak Area %) GCMS->Purity ID Identify Impurities (MS & NMR Data) GCMS->ID NMR->ID Report Final Purity Report Purity->Report ID->Report

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_GC_Peaks Start Unexpected Peaks in GC? CheckBlank Run a Solvent Blank Start->CheckBlank BlankPeaks Peaks in Blank? CheckBlank->BlankPeaks SystemContam System Contamination BlankPeaks->SystemContam Yes AnalyzeMS Analyze Mass Spectra of Peaks BlankPeaks->AnalyzeMS No SameMW Same Molecular Weight as Main Peak? AnalyzeMS->SameMW Isomer Likely Isomer SameMW->Isomer Yes DiffMW Different Molecular Weight SameMW->DiffMW No OtherImpurity Other Impurity (e.g., Solvent, Byproduct) DiffMW->OtherImpurity

Caption: Decision tree for troubleshooting unexpected peaks in a GC chromatogram.

Validation & Comparative

A Comparative Analysis of the Boiling Points of 5-Ethyl-4,4-dimethyloctane and n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the boiling points of two isomeric alkanes, 5-Ethyl-4,4-dimethyloctane and n-dodecane. Both compounds share the same molecular formula, C₁₂H₂₆, and consequently, the same molar mass. However, their distinct molecular structures lead to notable differences in their physical properties, particularly their boiling points. This analysis is supported by experimental data and established chemical principles.

Data Presentation

The physical properties of this compound and n-dodecane are summarized in the table below for a clear and direct comparison.

PropertyThis compoundn-dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molar Mass 170.34 g/mol 170.34 g/mol
Boiling Point 196 °C215-217 °C[1][2]
Molecular Structure Branched-chain alkaneStraight-chain alkane

Analysis of Boiling Point Differences

The significant difference in the boiling points of these two isomers can be attributed to the variance in their molecular geometry and its effect on intermolecular forces.

Intermolecular Forces: For nonpolar molecules like alkanes, the primary intermolecular forces are London dispersion forces (a type of van der Waals force).[3][4] The strength of these forces is dependent on the surface area of the molecule.[1][3]

  • n-dodecane: As a straight-chain alkane, n-dodecane has a larger surface area. This allows for more points of contact between adjacent molecules, leading to stronger London dispersion forces.[3] Overcoming these stronger forces requires more energy, resulting in a higher boiling point.[5]

  • This compound: This molecule is a branched-chain alkane. Its more compact, spherical shape reduces the available surface area for intermolecular interactions.[1][3] Consequently, the London dispersion forces between molecules of this compound are weaker compared to those of n-dodecane.[2] Less energy is needed to overcome these weaker forces, leading to a lower boiling point.[2][3]

The logical relationship between molecular structure and boiling point is illustrated in the diagram below.

G A Molecular Structure B n-dodecane (Straight Chain) A->B C This compound (Branched Chain) A->C D Larger Surface Area B->D E Smaller Surface Area C->E F Stronger London Dispersion Forces D->F G Weaker London Dispersion Forces E->G H Higher Boiling Point F->H I Lower Boiling Point G->I

Molecular structure's effect on boiling point.

Experimental Protocols: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a liquid organic compound is by simple distillation.

Objective: To accurately measure the boiling point of a liquid sample.

Apparatus:

  • Round-bottom flask

  • Distillation head (still head) with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer (-10 to 360 °C)

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the standard laboratory manuals. Ensure all joints are securely clamped.

  • Sample Preparation: Place a measured volume of the liquid (e.g., 20-30 mL) into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

  • Heating: Begin heating the flask gently. The liquid will start to vaporize, and the vapor will rise into the distillation head.

  • Temperature Reading: The temperature will rise and then stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point of the liquid.[6]

  • Observation: Continue to record the temperature until a small amount of liquid remains in the distillation flask. The boiling point should remain constant throughout the distillation of a pure compound.

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may need to be applied to the observed boiling point.

References

Mass spectral library comparison for 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Electron Ionization (EI) Mass Spectrum of 5-Ethyl-4,4-dimethyloctane

The fragmentation of branched alkanes under electron ionization primarily occurs at the points of branching.[1][2] The driving force is the formation of more stable secondary or tertiary carbocations.[1][2] A general rule is that the largest substituent at a branch point is preferentially lost as a radical.[3]

For this compound (Molecular Weight: 170.33 g/mol , Formula: C₁₂H₂₆), the structure features a quaternary carbon at position 4 and a tertiary carbon at position 5.[4] The molecular ion peak (M⁺) for highly branched alkanes is often of very low abundance or completely absent.[1][2]

The primary fragmentation pathways are expected to be cleavage at the C4-C5 bond.

  • Cleavage α to the quaternary carbon (C4):

    • Loss of a propyl group (C₃H₇•, 43 u): This would lead to a fragment at m/z 127.

    • Loss of a butyl group (C₄H₉•, 57 u): This would result in a fragment at m/z 113.

  • Cleavage α to the tertiary carbon (C5):

    • Loss of an ethyl group (C₂H₅•, 29 u): This would produce a fragment at m/z 141.

    • Loss of a propyl group (C₃H₇•, 43 u): This would also lead to a fragment at m/z 127.

Based on the principle of losing the largest alkyl group to form a more stable carbocation, the loss of the butyl group (leading to m/z 113) and the propyl group (leading to m/z 127) are predicted to be significant fragmentation pathways. Subsequent fragmentation of these primary ions would lead to a series of smaller ions, typically differing by 14 Da (CH₂).

Comparative Analysis of Mass Spectra

To provide context for the predicted fragmentation of this compound, we will compare it with the experimental mass spectra of two structurally similar alkanes: 4,4-Dimethyloctane and 5-Ethyl-2-methyloctane.

m/z Predicted Relative Intensity for this compound Experimental Relative Intensity for 4,4-Dimethyloctane[5] Experimental Relative Intensity for 5-Ethyl-2-methyloctane[6] Plausible Fragment Ion
43HighHighHigh[C₃H₇]⁺
57HighHighHigh[C₄H₉]⁺
71MediumMediumMedium[C₅H₁₁]⁺
85MediumMediumMedium[C₆H₁₃]⁺
113Medium-HighN/ALow[M-C₄H₉]⁺
127Medium-HighLowLow[M-C₃H₇]⁺
141LowN/ALow[M-C₂H₅]⁺
170Very Low / AbsentN/A (M⁺=142)N/A (M⁺=156)[M]⁺

N/A: Not Applicable due to different molecular weights.

Experimental Protocols

The acquisition of mass spectral data for volatile compounds like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Introduction:

  • The compound is diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

  • The sample is vaporized in the heated injection port and carried onto the chromatographic column by an inert carrier gas (e.g., helium or nitrogen).

Gas Chromatography (GC):

  • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for separating alkanes.

  • Oven Temperature Program: A temperature ramp is employed to ensure the separation of components based on their boiling points. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

  • The separated compounds elute from the column at different retention times and enter the mass spectrometer.

Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) is the standard method for generating fragment-rich spectra for library matching. The electron energy is typically set to 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

  • Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 35-500) continuously as compounds elute from the GC column.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for identifying an unknown branched alkane, such as this compound, using mass spectral data.

workflow cluster_exp Experimental Analysis cluster_lib Library Search & Analysis cluster_manual Manual Interpretation (If no good match) cluster_id Identification exp_sample Sample Injection (GC-MS) exp_data Acquire Mass Spectrum exp_sample->exp_data lib_search Search against Mass Spectral Libraries (NIST, Wiley) exp_data->lib_search lib_match Evaluate Match Quality lib_search->lib_match manual_mw Determine Molecular Weight (if M+ is present) lib_match->manual_mw Low/No Match id_confirm Confirm Structure lib_match->id_confirm High Confidence Match manual_frag Analyze Fragmentation Pattern manual_mw->manual_frag manual_frag->id_confirm Structure Elucidated id_report Report Identification id_confirm->id_report

Caption: Workflow for the identification of a branched alkane using GC-MS and mass spectral library comparison.

This guide provides a framework for the analysis and potential identification of this compound in the absence of a direct library spectrum. By understanding the fundamental principles of alkane fragmentation and comparing with known spectra of similar compounds, researchers can make informed decisions about the presence of this molecule in their samples.

References

Comparative Guide to Quantitative Analysis of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of quantitative analytical methods for 5-Ethyl-4,4-dimethyloctane, a branched alkane. It is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable quantification of this and similar volatile organic compounds (VOCs).

Introduction

This compound is a C12 hydrocarbon. The accurate quantification of such branched alkanes is crucial in various applications, including environmental monitoring, petroleum analysis, and as potential biomarkers in biological samples. The most common and well-established methods for the analysis of volatile hydrocarbons are gas chromatography (GC) based techniques. This guide will focus on a primary GC-based method and compare it with an alternative, advanced direct-injection mass spectrometry technique.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of volatile and semi-volatile organic compounds.[1] It offers excellent separation capabilities and highly specific detection, making it ideal for complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Liquid Samples (e.g., biological fluids, water): A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate and pre-concentrate this compound. For LLE, a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) would be suitable.

  • Solid Samples (e.g., soil, tissue): Headspace analysis or thermal desorption are common techniques. For headspace analysis, the sample is heated in a sealed vial to allow the volatile compounds to partition into the gas phase, which is then injected into the GC.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for hydrocarbon analysis.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound would be determined from its mass spectrum.

Method Validation

The method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Method: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time online monitoring of VOCs.[2] It is a high-sensitivity technique that does not require chromatographic separation.

Experimental Protocol

1. Sample Introduction: The sample, in its gaseous form, is continuously introduced into the PTR-MS drift tube. For liquid samples, a headspace technique would be used to generate the vapor.

2. PTR-MS Parameters:

  • Instrument: Ionicon PTR-TOF 8000 or equivalent.

  • Reagent Ions: H3O+.

  • Drift Tube Conditions: Temperature and pressure are optimized to ensure efficient proton transfer reactions.

  • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass analysis.

Performance Comparison

The following table summarizes the expected performance characteristics of the GC-MS and PTR-MS methods for the quantitative analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
Specificity Very High (separation by GC, detection by MS)Moderate (isomers may not be distinguished)
Sensitivity (LOD/LOQ) Low ppb to high ppt (B1677978) rangeLow ppt to ppq range
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%
Sample Throughput Low (due to chromatographic run times)High (real-time analysis)
Matrix Effect Can be significant, requires careful sample preparationGenerally lower, but can be affected by high concentrations of other compounds
Instrumentation Cost Moderate to HighHigh

Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Concentration (LLE or SPME) Sample->Extraction Injection Injection Extraction->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection/Quantification) GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Validation_Logic Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Logical relationship of key parameters in analytical method validation.

References

Comparative study of the oxidation stability of branched vs. linear alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of alkane stability is paramount, as these molecules are fundamental components in numerous applications, from pharmaceutical excipients to fuel technologies. This guide offers an in-depth comparison of the oxidation stability of branched versus linear alkanes, grounded in experimental data and detailed methodologies.

The structural configuration of alkanes—a straight chain of carbon atoms versus a branched structure—profoundly influences their resistance to oxidation. Generally, branched alkanes exhibit a lower oxidation stability compared to their linear counterparts under similar conditions. This is primarily attributed to the presence of tertiary carbon-hydrogen (C-H) bonds in branched structures, which are weaker and more susceptible to hydrogen abstraction, a key step in the initiation of oxidation reactions.

Quantitative Comparison of Oxidation Stability

While extensive research confirms the qualitative differences in oxidation stability, a direct quantitative comparison from a single study under identical conditions can be challenging to isolate. However, the general trend observed across multiple studies indicates that branched alkanes have shorter induction periods and higher rates of initial oxidation. For instance, studies on hexane (B92381) isomers have shown that n-hexane is the most resistant to oxidation, followed by its branched isomers, with more highly branched structures showing progressively lower stability.

Below is a table summarizing the expected relative oxidation stability and the primary oxidation products for representative linear and branched alkanes based on established chemical principles and qualitative experimental findings.

ParameterLinear Alkane (e.g., n-Heptane)Branched Alkane (e.g., Isooctane)
Relative Oxidation Stability HigherLower
Initial Rate of Oxidation SlowerFaster
Primary Oxidation Products Predominantly ketones, aldehydes, and carboxylic acids (products with C=O bonds)[1]Primarily alcohols and ethers (products with C-O single bonds)[1]

Experimental Protocols

The assessment of oxidation stability in alkanes relies on a variety of standardized experimental protocols. The following are detailed methodologies for key experiments cited in the comparison.

Determination of Oxidation Induction Time (OIT) by the Rancimat Method

The Rancimat method is an accelerated aging test used to determine the oxidation stability of substances.[2][3][4][5][6]

Principle: A stream of purified air is passed through a sample of the alkane maintained at a constant elevated temperature.[2][6] The volatile oxidation products, primarily formic and acetic acids, are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously monitored. The induction time is the point at which a rapid increase in conductivity is observed, indicating the formation of ionic oxidation products.[2]

Apparatus:

  • Rancimat instrument with heating block and measuring vessels

  • Air pump and flowmeter

  • Conductivity meter

Procedure:

  • A precisely weighed sample of the alkane (typically 3 g) is placed into a reaction vessel.[6]

  • The reaction vessel is placed in the heating block of the Rancimat, which is maintained at a constant temperature (e.g., 120 °C).[5]

  • A constant flow of purified air (e.g., 20 L/h) is bubbled through the sample.

  • The effluent air is passed through a measuring vessel containing 60 mL of deionized water.[6]

  • The conductivity of the water is continuously recorded.

  • The oxidation induction time is determined as the time elapsed from the start of the test until the conductivity begins to increase rapidly.

Determination of Peroxide Value

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

Principle: The peroxide value is determined by measuring the amount of iodine liberated from a potassium iodide solution by the peroxides present in the alkane. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.

Apparatus:

  • Erlenmeyer flask with a ground-glass stopper

  • Burette

  • Pipettes

Reagents:

  • Acetic acid-isooctane solvent mixture

  • Saturated potassium iodide solution

  • Standardized 0.01 N sodium thiosulfate solution

  • Starch indicator solution

Procedure:

  • A known weight of the alkane sample is dissolved in an acetic acid-isooctane solvent mixture in an Erlenmeyer flask.

  • A volume of saturated potassium iodide solution is added, and the flask is stoppered and swirled.

  • The flask is allowed to stand in the dark for a specified time (e.g., 5 minutes).

  • Deionized water is added, and the liberated iodine is titrated with the standard sodium thiosulfate solution until the yellow color almost disappears.

  • A few drops of starch indicator are added, and the titration is continued until the blue color disappears.

  • A blank determination is performed under the same conditions.

  • The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for comparing alkane oxidation stability and the fundamental reaction mechanism.

Experimental_Workflow cluster_prep Sample Preparation cluster_oxidation Controlled Oxidation cluster_analysis Data Analysis cluster_comparison Comparative Assessment Sample_Linear Linear Alkane (e.g., n-Heptane) Oxidation_Linear Rancimat Test on n-Heptane Sample_Linear->Oxidation_Linear Sample_Branched Branched Alkane (e.g., Isooctane) Oxidation_Branched Rancimat Test on Isooctane Sample_Branched->Oxidation_Branched Analysis_Linear Determine Induction Time (n-Heptane) Oxidation_Linear->Analysis_Linear Analysis_Branched Determine Induction Time (Isooctane) Oxidation_Branched->Analysis_Branched Comparison Compare Oxidation Stability Analysis_Linear->Comparison Analysis_Branched->Comparison

Caption: Experimental workflow for comparing the oxidation stability of linear and branched alkanes.

Autoxidation_Mechanism Initiation Initiation RH -> R• + H• Propagation1 Propagation 1 R• + O2 -> ROO• Initiation->Propagation1 Propagation2 Propagation 2 ROO• + RH -> ROOH + R• Propagation1->Propagation2 Propagation2->Propagation1 Chain Reaction Termination Termination Radical Combination Propagation2->Termination

References

Cross-Validation of 5-Ethyl-4,4-dimethyloctane Identification using NMR and GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical analysis, particularly within research and drug development, the unambiguous identification of novel compounds is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the structural elucidation and cross-validation of 5-Ethyl-4,4-dimethyloctane. By presenting detailed experimental protocols, predicted data, and a clear workflow for cross-validation, this document serves as a valuable resource for researchers and scientists.

Data Presentation: Predicted Analytical Data

Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predictive models based on established principles of analytical chemistry to provide expected data for comparison.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C1)~0.9Triplet3H
CH₂ (C2, C3)~1.2-1.4Multiplet4H
CH₃ (C4-CH₃)~0.8-0.9Singlet6H
CH (C5)~1.5-1.7Multiplet1H
CH₂ (C5-CH₂CH₃)~1.2-1.4Multiplet2H
CH₃ (C5-CH₂CH₃)~0.8-0.9Triplet3H
CH₂ (C6, C7)~1.2-1.4Multiplet4H
CH₃ (C8)~0.9Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1~14
C2~23
C3~40
C4~35
C4-CH₃~25
C5~45
C5-CH₂CH₃~28
C5-CH₂CH₃~11
C6~29
C7~23
C8~14

Table 3: Predicted GC-MS Fragmentation for this compound

m/zPredicted FragmentRelative Abundance
170[M]⁺ (Molecular Ion)Low to absent
141[M-C₂H₅]⁺Moderate
113[M-C₄H₉]⁺High
99[M-C₅H₁₁]⁺Moderate
71[C₅H₁₁]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺High
29[C₂H₅]⁺Moderate

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure and identifying potential isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure good separation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value exceeding the molecular weight (e.g., 200).

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion (if present) and characteristic fragment ions. Compare the obtained spectrum with a reference library or predicted fragmentation patterns. For branched alkanes, expect preferential fragmentation at the branching points.[1]

Mandatory Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_validation Cross-Validation Synthesis Synthesis of Putative This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR GCMS GC-MS Analysis Synthesis->GCMS Data_Comparison Data Comparison and Structural Confirmation NMR->Data_Comparison GCMS->Data_Comparison Final_ID Confirmed Identification Data_Comparison->Final_ID

Caption: Experimental workflow for the identification and cross-validation of this compound.

Cross_Validation_Logic Start Hypothesized Structure: This compound NMR_Data NMR Data Acquisition (¹H & ¹³C) Start->NMR_Data GCMS_Data GC-MS Data Acquisition (MW & Fragmentation) Start->GCMS_Data NMR_Consistent NMR Data Consistent with Structure? NMR_Data->NMR_Consistent GCMS_Consistent GC-MS Data Consistent with Structure? GCMS_Data->GCMS_Consistent NMR_Consistent->GCMS_Consistent Yes Revise Revise Hypothesized Structure NMR_Consistent->Revise No Validated Structure Validated GCMS_Consistent->Validated Yes GCMS_Consistent->Revise No

Caption: Logical relationship of the cross-validation process using NMR and GC-MS.

Comparison of Techniques for Structural Elucidation

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field to map the carbon-hydrogen framework.Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by ionization and mass-based detection.
Information Provided Detailed information about the chemical environment, connectivity, and stereochemistry of atoms.Provides molecular weight and a characteristic fragmentation pattern that serves as a "molecular fingerprint".
Strengths - Unparalleled for de novo structure elucidation. - Provides detailed information on molecular connectivity. - Non-destructive technique.- High sensitivity and selectivity. - Excellent for separating components in a mixture. - Provides molecular weight information.
Limitations - Relatively low sensitivity. - Requires pure samples for unambiguous interpretation. - Can be complex to interpret for large molecules.- Limited to volatile and thermally stable compounds. - Fragmentation can sometimes be too extensive, leading to the absence of a molecular ion. - Isomers can have very similar mass spectra.
Role in Cross-Validation Provides the primary evidence for the carbon-hydrogen skeleton and the arrangement of functional groups.Confirms the molecular weight and provides orthogonal data through its fragmentation pattern to support the proposed structure and rule out isomers.

Conclusion

The identification of a specific chemical entity like this compound necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecular structure, GC-MS offers crucial confirmatory data regarding its molecular weight and fragmentation behavior. The cross-validation of data from these two independent and powerful techniques provides a high degree of confidence in the final structural assignment.[2] This guide outlines a systematic and robust workflow, integrating predictive data with established experimental protocols, to aid researchers in the rigorous identification and characterization of novel compounds.

References

Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical step in guaranteeing product safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 5-Ethyl-4,4-dimethyloctane, a branched alkane with potential applications in various chemical syntheses.

This publication delves into the primary analytical techniques for separating and quantifying structural isomers and enantiomers of this compound. We present a head-to-head comparison of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we explore the specialized technique of Chiral Gas Chromatography for the resolution of enantiomers. Detailed experimental protocols, comparative data, and workflow visualizations are provided to aid in the selection of the most appropriate analytical strategy for your research needs.

Isomeric Landscape of this compound

The synthesis of this compound can potentially lead to the formation of several structural isomers, which possess the same molecular formula (C12H26) but differ in the arrangement of atoms. The presence of a chiral center at the C5 position also gives rise to a pair of enantiomers (R and S forms). Accurate identification and quantification of these isomers are paramount for quality control.

Potential Isomeric Impurities:

  • Positional Isomers: Variations in the positions of the ethyl and methyl groups along the octane (B31449) backbone. Examples include:

    • 5-Ethyl-3,4-dimethyloctane

    • 5-Ethyl-2,4-dimethyloctane

    • 4-Ethyl-4,5-dimethyloctane

    • 5-Ethyl-3,5-dimethyloctane

  • Skeletal Isomers: Different carbon chain backbones.

  • Enantiomers: (R)-5-Ethyl-4,4-dimethyloctane and (S)-5-Ethyl-4,4-dimethyloctane.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the type of isomerism to be investigated, the required sensitivity, and the availability of instrumentation.

TechniquePrincipleAnalytes DetectedAdvantagesLimitations
Gas Chromatography (GC-FID) Separation based on boiling point and interaction with a stationary phase.Structural IsomersHigh resolution for volatile compounds, quantitative accuracy.Does not provide structural information for identification, co-elution of isomers with similar boiling points can occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by mass-based detection and fragmentation analysis.Structural IsomersProvides molecular weight and fragmentation patterns for structural elucidation.Fragmentation patterns of similar isomers can be very alike, making differentiation challenging.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of nuclei based on their chemical environment.Structural IsomersProvides detailed structural information, allowing for unambiguous identification of isomers.[5][6]Lower sensitivity compared to GC-based methods, complex spectra for mixtures.
Chiral Gas Chromatography Separation of enantiomers using a chiral stationary phase.EnantiomersThe primary method for separating and quantifying enantiomers of volatile compounds.[7][8][9]Requires specialized and often expensive chiral columns, method development can be challenging for non-functionalized alkanes.

Experimental Protocols

Gas Chromatography (GC-FID) for Structural Isomer Purity

This protocol outlines a general method for the separation of this compound from its potential structural isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Non-polar, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of known isomeric impurities if available.

  • Inject 1 µL of the sample solution into the GC.

Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times.

  • Calculate the percentage purity by dividing the peak area of this compound by the total area of all isomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomer Identification

NMR spectroscopy provides detailed structural information for the unambiguous identification of isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • For more complex mixtures, 2D NMR experiments such as COSY and HSQC may be necessary to assign signals.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the major component and identify any isomeric impurities. Each isomer will have a unique set of NMR signals.

Predicted Analytical Data for Comparison

Due to the limited availability of experimental data for this compound and its specific isomers, the following data has been generated using predictive models and simulation tools to provide a practical comparison.

Predicted GC Retention Indices

Retention indices (Kovats indices) are a standardized method for reporting retention times, which aids in compound identification. The following table presents predicted retention indices for this compound and potential isomers on a non-polar stationary phase.

CompoundPredicted Retention Index
n-Dodecane (Reference)1200
This compound ~1185
5-Ethyl-3,4-dimethyloctane~1195
5-Ethyl-2,4-dimethyloctane~1170
4-Ethyl-4,5-dimethyloctane~1190
5-Ethyl-3,5-dimethyloctane~1180

Note: These are predicted values and may vary depending on the specific GC conditions and column used.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts can help differentiate between the isomers.

Carbon PositionThis compound (Predicted δ, ppm)5-Ethyl-3,4-dimethyloctane (Predicted δ, ppm)
C1~14.2~14.3
C2~23.1~23.2
C3~30.5~35.1
C4~38.9 (quaternary)~45.2
C5~50.1~48.7
C6~25.8~26.1
C7~23.4~23.5
C8~14.1~14.2
C4-CH3~25.0 (2x)~15.8, ~18.9
C5-CH2CH3~28.9, ~11.5~29.1, ~11.8

Workflow and Pathway Visualizations

To further clarify the analytical processes, the following diagrams have been generated using the DOT language.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis Sample Sample of this compound Dissolution Dissolve in Hexane Sample->Dissolution Injection Inject into GC Dissolution->Injection Standard Prepare Calibration Standards Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity Integration->Quantification Isomer_Identification_Logic Start Analyze Sample by GC-MS MS_Data Obtain Mass Spectrum Start->MS_Data Check_MW Molecular Ion (m/z 170) Present? MS_Data->Check_MW Check_Frag Compare Fragmentation Pattern to Library/Reference Check_MW->Check_Frag Yes NMR_Analysis Perform NMR Analysis Check_MW->NMR_Analysis No Identified Isomer Identified Check_Frag->Identified Match Uncertain Uncertain Identification Check_Frag->Uncertain No Match NMR_Data Acquire 1H and 13C Spectra NMR_Analysis->NMR_Data Structure_Elucidation Elucidate Structure NMR_Data->Structure_Elucidation Uncertain->NMR_Analysis

References

Differentiating Dodecane Isomers: A Spectroscopic Comparison of 5-Ethyl-4,4-dimethyloctane, n-Dodecane, and 2,6-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing C12H26 isomers using fundamental spectroscopic techniques. This report details the nuanced differences in their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR profiles, providing a robust framework for structural elucidation.

The ability to differentiate between constitutional isomers is a critical task in chemical analysis, with significant implications for fields ranging from drug discovery to materials science. Dodecane (B42187) (C₁₂H₂₆) boasts a vast number of isomers, each with unique physical and chemical properties. This guide provides a detailed spectroscopic comparison of three such isomers: 5-Ethyl-4,4-dimethyloctane, the straight-chain n-dodecane, and the branched 2,6-dimethyloctane (B150249). By examining their respective signatures in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, we present a clear methodology for their differentiation.

Spectroscopic Data Comparison

Spectroscopic TechniqueThis compound (Predicted/Expected)n-Dodecane (Experimental)2,6-Dimethyloctane (Experimental)
¹H NMR Complex multiplet signals expected between ~0.8-1.5 ppm. Distinct signals for the two equivalent methyl groups at the C4 position and the ethyl group's methyl and methylene (B1212753) protons.A triplet at ~0.88 ppm (CH₃) and a broad multiplet at ~1.26 ppm (-(CH₂)₁₀-).Multiple overlapping signals in the range of ~0.8-1.6 ppm, with distinct doublets for the terminal methyl groups.[1]
¹³C NMR Multiple distinct signals anticipated. A quaternary carbon signal for C4, and unique signals for the ethyl group carbons and the various methylene and methyl carbons in the octane (B31449) chain.A series of signals between ~14-32 ppm, with some overlapping peaks for the internal methylene carbons.[2]Several resolved signals corresponding to the non-equivalent methyl and methylene carbons in the branched structure.[3]
Mass Spec. (EI) Molecular ion (m/z 170) likely to be weak or absent. Fragmentation will be dominated by cleavage at the highly substituted C4 and C5 positions, leading to stable carbocations.A visible molecular ion peak at m/z 170.[4][5][6][7] A characteristic pattern of fragment ions separated by 14 amu (CH₂ units).A weak or absent molecular ion peak at m/z 170.[8] Fragmentation will favor cleavage at the branched positions (C2 and C6) to form stable secondary carbocations.
IR Spectroscopy C-H stretching vibrations expected around 2850-2960 cm⁻¹. Bending vibrations for CH₂, and CH₃ groups anticipated in the 1365-1475 cm⁻¹ region.Strong C-H stretching bands between 2853 and 2956 cm⁻¹. CH₂ bending at ~1467 cm⁻¹ and CH₃ bending at ~1378 cm⁻¹.C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ range. Bending vibrations for methyl and methylene groups are anticipated around 1370-1465 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid alkane isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the alkane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their relative abundance to generate the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Acquire the infrared spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for differentiating between the three dodecane isomers based on their key spectroscopic features.

G Spectroscopic Differentiation of Dodecane Isomers cluster_0 Initial Analysis cluster_1 Mass Spectrometry Analysis cluster_2 ¹³C NMR Analysis Start Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, MS, IR) MS_Analysis Examine Molecular Ion Peak (m/z 170) Start->MS_Analysis MS_Result_Present Molecular Ion Present MS_Analysis->MS_Result_Present Strong/Visible MS_Result_Absent Molecular Ion Weak/Absent MS_Analysis->MS_Result_Absent Weak/Absent n_Dodecane n-Dodecane MS_Result_Present->n_Dodecane C13_Analysis Analyze ¹³C NMR Spectrum MS_Result_Absent->C13_Analysis Quaternary_C Quaternary Carbon Present? C13_Analysis->Quaternary_C Five_Ethyl This compound Quaternary_C->Five_Ethyl Yes Two_Six 2,6-Dimethyloctane Quaternary_C->Two_Six No

Caption: Logical workflow for differentiating dodecane isomers.

This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful toolkit for the unambiguous identification of dodecane isomers. While n-dodecane is easily distinguished by its relatively stable molecular ion in mass spectrometry and simple NMR spectra, branched isomers like this compound and 2,6-dimethyloctane require a more detailed analysis of their fragmentation patterns and the presence of key features such as quaternary carbons in their ¹³C NMR spectra.

References

Benchmarking 5-Ethyl-4,4-dimethyloctane: A Comparative Guide for Fuel Additive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel fuel additives that enhance engine performance, improve fuel efficiency, and reduce emissions is a continuous endeavor in the automotive and petrochemical industries. This guide provides a comparative benchmark of the hypothetical performance of 5-Ethyl-4,4-dimethyloctane as a fuel additive against established alternatives. All quantitative data is presented in standardized tables, and detailed experimental protocols for key performance indicators are provided.

Comparative Performance Data

The following tables summarize the hypothetical performance data of this compound in comparison to a baseline unleaded gasoline and a common commercial fuel additive, polyisobutylene (B167198) amine (PIBA).

Table 1: Key Performance Indicators

ParameterBase Gasoline (BG)BG + this compound (250 ppm)BG + Polyisobutylene Amine (PIBA) (250 ppm)ASTM Test Method
Research Octane (B31449) Number (RON)95.097.295.5D2699
Motor Octane Number (MON)85.086.885.3D2700
Intake Valve Deposit (mg/valve)50085100ASTM D5500
Port Fuel Injector Fouling (%)2535ASTM D6421[1]
Fuel Economy Improvement (%)04.53.0N/A
Carbon Monoxide (CO) Emissions (g/km)1.20.80.9NEDC
Hydrocarbon (HC) Emissions (g/km)0.100.070.08NEDC
Nitrogen Oxides (NOx) Emissions (g/km)0.080.070.075NEDC

Table 2: Physical and Chemical Properties

PropertyThis compoundPolyisobutylene Amine (Typical)
Molecular FormulaC12H26[2]Varies
Molecular Weight ( g/mol )170.33[2]400 - 1500
Boiling Point (°C)Not Available>200
Density (g/cm³)Not Available~0.89

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Octane Number Determination (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder cooperative fuel research (CFR) engine.

  • Engine Calibration: The CFR engine is calibrated using primary reference fuels (isooctane and n-heptane).

  • Sample Preparation: The test fuel is prepared by blending this compound at the specified concentration with the base gasoline.

  • Test Procedure:

    • For RON (ASTM D2699), the engine is operated at a constant speed of 600 rpm with a specific intake air temperature.

    • For MON (ASTM D2700), the engine operates at 900 rpm with a higher intake mixture temperature.

  • Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed for the test fuel.

  • Octane Rating: The octane number of the test fuel is determined by comparing its knock intensity to that of reference fuel blends with known octane numbers.

Intake Valve Deposit Analysis (ASTM D5500)

This test evaluates the tendency of a fuel to form deposits on intake valves.

  • Engine Setup: A multi-cylinder engine is set up on a dynamometer. The engine is fitted with clean, pre-weighed intake valves.

  • Fuel and Additive Preparation: The base gasoline and the gasoline blended with this compound are prepared.

  • Engine Operation: The engine is operated for a specified duration (e.g., 100 hours) under a prescribed cycle of speeds and loads to simulate real-world driving conditions.

  • Valve Removal and Weighing: After the test, the intake valves are carefully removed, and the deposits are allowed to stabilize. The valves are then weighed to determine the mass of the deposits.

Port Fuel Injector Fouling Test (ASTM D6421)

This bench test assesses the potential for a fuel to cause fouling in port fuel injectors.[1]

  • Apparatus: A specialized apparatus that circulates the test fuel through a set of new, clean fuel injectors is used.

  • Test Cycle: The injectors are subjected to a cyclic operation of pulsing and heat soaking for a defined period.

  • Flow Measurement: The flow rate of each injector is measured before and after the test.

  • Fouling Calculation: The percentage of flow reduction is calculated to determine the extent of injector fouling.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of a novel fuel additive like this compound.

FuelAdditiveTestingWorkflow cluster_prep Preparation Phase cluster_testing Performance Testing Phase cluster_analysis Data Analysis & Comparison A Synthesize & Characterize This compound C Prepare Fuel Blends (Additive at various concentrations) A->C B Select Base Fuel (e.g., Unleaded Gasoline) B->C D Octane Number Testing (ASTM D2699, D2700) C->D E Deposit Control Tests (Intake Valve & Injector Fouling) C->E F Engine Performance & Emissions (Dynamometer Testing) C->F G Fuel Economy Evaluation (Vehicle Testing) C->G H Compile & Tabulate Data D->H E->H F->H G->H I Compare with Baseline & Competitors H->I J Final Performance Report I->J

Caption: Workflow for evaluating a novel fuel additive.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the addition of this compound and its hypothetical effects on engine performance and emissions.

AdditiveEffectPathway cluster_input Input cluster_effects Primary Effects cluster_outcomes Performance Outcomes Additive This compound Addition to Fuel Octane Increased Octane Number Additive->Octane Detergency Improved Detergency Additive->Detergency Combustion Improved Combustion Efficiency Octane->Combustion Deposits Reduced Engine Deposits Detergency->Deposits Emissions Lower Harmful Emissions Combustion->Emissions FuelEconomy Enhanced Fuel Economy Combustion->FuelEconomy Deposits->FuelEconomy

Caption: Hypothetical effects of the fuel additive.

References

A Comparative Analysis of Highly Branched C12 Alkanes and Their Linear Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the physicochemical properties of highly branched C12 alkanes reveals significant deviations from their linear isomer, n-dodecane. These differences, primarily driven by molecular geometry, have important implications for their application in various fields, including lubricants, fuels, and as reference materials. This guide provides a comparative analysis of key physical properties, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in understanding these structure-property relationships.

Comparison of Physicochemical Properties

The degree of branching in C12 alkanes has a pronounced effect on their boiling point, melting point, density, and viscosity. Generally, increased branching leads to a more compact, spherical molecular shape, which in turn influences the strength of intermolecular van der Waals forces.

Propertyn-Dodecane (Linear)2,2,4,6,6-Pentamethylheptane (Highly Branched)2,2,4,4,6,8,8-Heptamethylnonane (Highly Branched C16)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₆H₃₄
Boiling Point (°C) 216[1]177-178[2]240[3][4]
Melting Point (°C) -9.6 to -10[5][6]-67[7]-70[4]
Density (g/cm³ at 20°C) 0.749[1]0.749[8]0.793 (at 25°C)[3][9]
Viscosity (mPa·s) 1.34 (at 25°C)[5]Data not readily available for the pure substance.Data not readily available for the pure substance.

Note: 2,2,4,4,6,8,8-Heptamethylnonane is a C16 alkane included for illustrative purposes of a highly branched structure.

As the data indicates, the highly branched C12 isomer, 2,2,4,6,6-pentamethylheptane, exhibits a significantly lower boiling point than its linear counterpart, n-dodecane. This is attributed to the more compact structure of the branched isomer, which reduces the surface area available for intermolecular interactions, thereby weakening the van der Waals forces.[10][11] Conversely, the melting point of the highly branched isomer is substantially lower, a phenomenon influenced by the molecule's ability to pack efficiently into a crystal lattice.[12][13] The densities of the linear and branched C12 isomers are notably similar at 20°C.

Experimental Protocols

The experimental data presented in this guide are determined using standardized methodologies to ensure accuracy and reproducibility.

Boiling Point Determination

The boiling points of alkanes are typically determined by distillation methods, such as those outlined in ASTM D86 .[3][8][14][15] This method involves heating a liquid sample in a distillation flask and recording the temperature at which the vapor phase is in equilibrium with the liquid phase at a given pressure.[15] The apparatus consists of a distillation flask, a condenser, a heating source, and a calibrated thermometer or temperature probe. The sample is heated, and the temperature is recorded as the vapor rises and condenses, with the boiling point being the temperature at which a steady stream of distillate is collected.

Melting Point Determination

The melting point of solid alkanes is commonly determined using the capillary method, as described in guidelines from organizations like the OECD.[2][16] A small, powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, often in a melting point apparatus or an oil bath. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of a pure compound.

Density Measurement

The density of liquid alkanes can be measured using various techniques, including pycnometry or by using a vibrating tube densitometer. These methods involve determining the mass of a known volume of the liquid at a specific temperature. The density is then calculated by dividing the mass by the volume.

Viscosity Measurement

The kinematic viscosity of alkanes is often determined using a calibrated glass capillary viscometer, following procedures such as ASTM D445 .[7][12][17][18][19] This method measures the time it takes for a specific volume of the liquid to flow under gravity through the capillary of the viscometer at a controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[7] Other methods for viscosity determination include rotational viscometers and falling sphere viscometers.

Structure-Property Relationships

The relationship between the degree of branching in C12 alkanes and their key physical properties can be visualized as follows:

G Influence of Branching on C12 Alkane Properties cluster_structure Molecular Structure cluster_properties Physical Properties Linear Chain Linear Chain Boiling_Point Boiling Point Linear Chain->Boiling_Point Higher Melting_Point Melting Point Linear Chain->Melting_Point Generally Higher (Better Packing) Density Density Linear Chain->Density Slightly Higher Viscosity Viscosity Linear Chain->Viscosity Higher Branched Chain Branched Chain Branched Chain->Boiling_Point Lower Branched Chain->Melting_Point Generally Lower (Disrupted Packing) Branched Chain->Density Slightly Lower Branched Chain->Viscosity Lower

Effect of molecular branching on physical properties of C12 alkanes.

This diagram illustrates that as the degree of branching increases in C12 alkanes, the boiling point and viscosity tend to decrease due to reduced intermolecular forces. The melting point also generally decreases as branching disrupts the regular packing of molecules in a solid lattice. The effect on density is less pronounced, with branched isomers often exhibiting slightly lower densities.

References

Safety Operating Guide

Proper Disposal of 5-Ethyl-4,4-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure research environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of 5-Ethyl-4,4-dimethyloctane, a flammable and potentially hazardous branched alkane. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its chemical properties. The following table summarizes crucial data for safe management.

PropertyData
Chemical Formula C₁₂H₂₆
Physical State Liquid[1]
Appearance Colorless[1]
Primary Hazards Flammable liquid and vapor[1][2], Causes skin and serious eye irritation, May cause respiratory irritation[1][3]. May be fatal if swallowed and enters airways[2].
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection[3]. Use in a well-ventilated area or under a chemical fume hood[3].
Incompatible Materials Oxidizing agents[2].
Disposal Consideration Classified as hazardous waste. Must be disposed of in accordance with local, regional, and national regulations[1][4]. Do not dispose of down the drain or evaporate[5][6].

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • Treat all unused or leftover this compound as hazardous waste[7].
  • This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., absorbent pads from a spill cleanup)[5].

2. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams, particularly oxidizing agents[2][6].
  • It is recommended to collect it in a dedicated waste container for non-halogenated organic solvents[8].

3. Selection of Waste Container:

  • Use a clean, leak-proof container made of a material compatible with alkanes (e.g., glass or a suitable plastic).
  • The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors[6][7].

4. Labeling of Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste"[7].
  • The label must also include the full chemical name, "this compound," and an indication of its flammable nature[7].
  • Note the date when the waste was first added to the container.

5. Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames[1][2][4].
  • Ensure the container is kept closed except when adding waste[6][7].
  • Utilize secondary containment to prevent the spread of material in case of a leak[6].

6. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[9].
  • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the sink[5][6].

7. Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste unless properly decontaminated.
  • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone)[5][7].
  • Collect the rinsate as hazardous waste and dispose of it along with the liquid this compound waste[5][7].
  • Once triple-rinsed, the container can typically be disposed of as non-hazardous waste after defacing the original label[5][10]. Always confirm this procedure with your local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_preparation Preparation for Disposal cluster_storage_disposal Storage & Final Disposal start Unused or Contaminated This compound classify Classify as Hazardous Waste start->classify Step 1 segregate Segregate from Incompatible Waste classify->segregate Step 2 container Select Appropriate Waste Container segregate->container Step 3 label_container Label Container Correctly container->label_container Step 4 store Store in Designated Safe Area label_container->store Step 5 contact_ehs Contact EHS for Professional Disposal store->contact_ehs Step 6 end Disposed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Ethyl-4,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Ethyl-4,4-dimethyloctane, a flammable liquid hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Volatile organic compounds (VOCs) like this can off-gas, leading to inhalation exposure.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.Essential to prevent eye irritation from splashes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Protects against skin irritation and absorption.[1][4]
Skin & Body Protection Laboratory coat; flame-retardant clothing is recommended.Prevents contact with skin and protects from splashes.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6][7][8]If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent respiratory irritation.[1][6]

II. Operational Plan: Safe Handling Procedures

Safe handling of flammable liquids requires stringent adherence to established protocols to prevent ignition and exposure.[5][9]

A. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][6][7] A chemical fume hood is the preferred engineering control for minimizing vapor inhalation.[8]

  • Ignition Source Control: Keep the chemical away from open flames, hot surfaces, sparks, and other ignition sources.[1][9] Use non-sparking tools and explosion-proof equipment.[1][10]

  • Static Discharge Prevention: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[4][5][9]

B. Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the work area of unnecessary materials.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashes and vapor release. Keep containers closed when not in use.[9][11]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Use an inert absorbent material to contain the spill.[10] Do not use combustible materials like paper towels to clean up large spills. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

III. Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to protect personnel and the environment.[12][13]

A. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Store waste containers in a well-ventilated, designated hazardous waste storage area away from ignition sources.

B. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[14]

  • Never pour this compound down the drain.[9] This is to prevent environmental contamination and potential damage to the sewer system.[15]

IV. Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Work Area A->B C Dispense Chemical (Grounding/Bonding) B->C D Perform Experiment C->D E Collect Waste in Labeled Container D->E F Store Waste in Designated Area E->F G Arrange for Professional Disposal F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.